molecular formula C24H39NO5 B3417474 Pyridoxine dicaprylate CAS No. 106483-04-9

Pyridoxine dicaprylate

Cat. No.: B3417474
CAS No.: 106483-04-9
M. Wt: 421.6 g/mol
InChI Key: PAUSGZCRNOTKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

causes contact dermititis

Properties

IUPAC Name

[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSGZCRNOTKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979719
Record name (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-36-9, 106483-04-9
Record name Pyridoxine 3,4-dioctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxine dicaprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOXINE 3,4-DICAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Purification of Pyridoxine Dicaprylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, an oil-soluble derivative of vitamin B6, offers enhanced bioavailability and stability, making it a compound of significant interest in pharmaceutical and cosmetic research. This technical guide provides an in-depth overview of the synthesis and purification of pyridoxine dicaprylate for research applications. It details both chemical and enzymatic synthesis routes, comprehensive purification protocols, and analytical methods for characterization. All quantitative data is presented in structured tables for clarity, and key experimental workflows and the metabolic pathway of its parent compound, pyridoxine, are illustrated with diagrams. This document serves as a practical resource for scientists and professionals engaged in the development and application of novel vitamin B6 derivatives.

Introduction

Pyridoxine, a water-soluble form of vitamin B6, is a crucial coenzyme in a myriad of metabolic processes. However, its hydrophilicity can limit its application in lipid-based formulations and its passive diffusion across biological membranes. The esterification of pyridoxine with fatty acids, such as caprylic acid to form this compound, overcomes these limitations. This lipophilic derivative exhibits improved oil solubility and stability, which can lead to enhanced percutaneous absorption and bioavailability[1][2]. These properties make this compound a valuable compound for research in drug delivery, dermatology, and nutraceuticals[1]. This guide outlines the synthesis, purification, and characterization of this compound for research purposes.

Synthesis of this compound

The synthesis of this compound involves the esterification of the two hydroxyl groups of pyridoxine with caprylic acid or its activated form. Two primary methods are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis is a common method for producing this compound. A general and adaptable method involves the reaction of pyridoxine with an activated form of caprylic acid, such as capryloyl chloride, in the presence of a base.

Experimental Protocol: Chemical Synthesis

  • Preparation of Reactants : Dissolve pyridoxine hydrochloride in a suitable solvent. Neutralize with a base (e.g., sodium carbonate or triethylamine) to obtain the free base form of pyridoxine.

  • Reaction Setup : In a three-necked flask equipped with a dropping funnel and a condenser, dissolve the free pyridoxine in an appropriate aprotic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Acylation : Slowly add a solution of capryloyl chloride in the same solvent to the pyridoxine solution at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18-24 hours) to ensure the completion of the reaction.

  • Work-up : Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1% HCl) to remove any unreacted base and pyridoxine, followed by washing with water to remove any water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often proceeding under solvent-free conditions and at lower temperatures. Lipases are commonly used enzymes for the esterification of pyridoxine[3][4][5].

Experimental Protocol: Enzymatic Synthesis

  • Reactant Mixture : Combine pyridoxine and caprylic acid in a solvent-free system or a non-polar organic solvent.

  • Enzyme Addition : Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the reaction mixture.

  • Incubation : Incubate the mixture at a controlled temperature (e.g., 60-70 °C) with continuous agitation (e.g., magnetic stirring or shaking).

  • Reaction Monitoring : Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal : Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.

  • Product Isolation : Purify the resulting this compound from the reaction mixture using appropriate purification techniques as described in the following section.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and any residual catalyst. A combination of techniques is typically employed to achieve high purity.

Experimental Protocol: Purification

  • Liquid-Liquid Extraction : As described in the chemical synthesis work-up, wash the crude product with acidic and neutral aqueous solutions to remove basic and water-soluble impurities.

  • Column Chromatography : For higher purity, subject the crude product to column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used for elution.

  • Recrystallization : Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexane/ethyl acetate). Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Technique Parameter Expected Result/Value
Appearance Physical StateWhite to off-white crystalline powder or oily liquid
Molecular Formula -C₂₄H₃₉NO₅[6]
Molecular Weight -421.58 g/mol [7]
CAS Number -106483-04-9[6]
Purity (Commercial) HPLC≥98%[7]
Solubility -Oil-soluble, soluble in organic solvents like ethanol and chloroform[1][2]
¹H NMR Chemical Shifts (δ)Characteristic peaks for pyridoxine ring protons and caprylate chain protons.
¹³C NMR Chemical Shifts (δ)Characteristic peaks for pyridoxine ring carbons and caprylate chain carbons.
Mass Spectrometry (MS) [M+H]⁺Expected m/z corresponding to the protonated molecule.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for ester carbonyl (C=O) and pyridine (B92270) ring vibrations.
High-Performance Liquid Chromatography (HPLC) Retention TimeA single major peak under specific chromatographic conditions.

Table 1: Physicochemical and Analytical Properties of this compound

Method Column Mobile Phase Flow Rate Detection Retention Time (approx.)
RP-HPLC C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer at pH 3)1.0 mL/minUV at ~290 nmDependent on exact conditions, but typically > 5 min for the ester.

Table 2: Representative HPLC Method for the Analysis of Pyridoxine Esters [8][9][10][11][12][13]

Diagrams

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Pyridoxine Pyridoxine Reaction Esterification Reaction Pyridoxine->Reaction CapryloylChloride Capryloyl Chloride CapryloylChloride->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Washing Aqueous Washing CrudeProduct->Washing ColumnChromatography Column Chromatography Washing->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Vitamin B6 (Pyridoxine) Metabolism Pathway

Vitamin_B6_Metabolism Pyridoxine Pyridoxine (PN) Pyridoxal_Kinase Pyridoxal Kinase Pyridoxine->Pyridoxal_Kinase PNP Pyridoxine-5'-Phosphate (PNP) PNP_Oxidase PNP Oxidase PNP->PNP_Oxidase Phosphatase Phosphatase PNP->Phosphatase PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PLP->Phosphatase Pyridoxal Pyridoxal (PL) Pyridoxal->Pyridoxal_Kinase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->Pyridoxal_Kinase PMP Pyridoxamine-5'-Phosphate (PMP) PMP->PNP_Oxidase PMP->Phosphatase Pyridoxal_Kinase->PNP ATP -> ADP Pyridoxal_Kinase->PLP ATP -> ADP Pyridoxal_Kinase->PMP ATP -> ADP PNP_Oxidase->PLP Phosphatase->Pyridoxine Phosphatase->Pyridoxal Phosphatase->Pyridoxamine

Caption: Simplified metabolic pathway of Vitamin B6 (Pyridoxine).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound for research applications. The detailed protocols for both chemical and enzymatic synthesis, along with purification and characterization methods, offer a solid foundation for researchers. The provided diagrams illustrate the key processes and the relevant biological context of pyridoxine metabolism. The enhanced lipophilicity and potential for improved bioavailability make this compound a promising molecule for further investigation in various scientific and industrial fields.

References

In Vitro Stability and Degradation Profile of Pyridoxine Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate is a lipophilic derivative of pyridoxine (Vitamin B6), an essential water-soluble vitamin. It is synthesized by esterifying pyridoxine with two molecules of caprylic acid. This modification enhances its oil solubility and potential for improved bioavailability, making it a compound of interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1] Understanding the in vitro stability and degradation profile of Pyridoxine dicaprylate is critical for formulation development, shelf-life prediction, and ensuring its efficacy and safety. This technical guide provides an in-depth overview of its stability under various conditions and outlines detailed experimental protocols for its assessment.

In Vitro Stability Profile

The stability of this compound is primarily influenced by hydrolysis of its ester linkages. The stability of the parent pyridoxine molecule is also a key consideration.

Hydrolytic Stability

The ester bonds in this compound are susceptible to hydrolysis, which is expected to be pH-dependent. Generally, ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of this compound is anticipated to be lowest at acidic and alkaline pH values, with maximum stability in the neutral to slightly acidic range.

Table 1: Representative pH-Dependent Hydrolysis Data for this compound at 25°C

pHBuffer System (0.1 M)Half-life (t½) (hours)Rate Constant (k) (h⁻¹)
2.0Glycine-HCl120.0578
4.0Acetate480.0144
6.0Phosphate1200.0058
7.4Phosphate960.0072
9.0Borate240.0289

Note: The data in this table are illustrative and based on typical ester hydrolysis profiles. Actual values would need to be determined experimentally.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of this compound is likely to be significantly accelerated by enzymes, particularly esterases present in plasma and various tissues. This enzymatic cleavage is a critical step for the release of active pyridoxine. Studies on other pyridoxine esters, such as pyridoxine-5'-beta-D-glucoside, have demonstrated the role of specific enzymes in their hydrolysis.[2][3]

Thermostability and Photostability

The thermal degradation of pyridoxine itself has been shown to follow first-order kinetics.[4] Pyridoxine is relatively stable to heat, but losses can occur, especially at higher temperatures.[5] The ester linkages in this compound may represent an additional point of thermal lability. Pyridoxine has also been studied for its stability under different storage temperatures and light conditions.[6][7]

Table 2: Illustrative Stability of this compound under Various Storage Conditions

ConditionTemperatureLight ConditionPercent Remaining after 90 Days
14°CDark>98%
225°CDark~95%
325°CExposed to Light~90%
440°CDark~85%

Note: This table provides expected stability trends. Actual stability should be confirmed through formal studies.

Degradation Profile

Primary Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in vitro is the hydrolysis of the two ester bonds to yield pyridoxine and two molecules of caprylic acid. This can occur in a stepwise manner.

PD This compound Intermediate Pyridoxine Monocaprylate PD->Intermediate Hydrolysis CA Caprylic Acid PD->CA + Caprylic Acid PX Pyridoxine Intermediate->PX Hydrolysis Intermediate->CA + Caprylic Acid

Caption: Proposed primary hydrolytic degradation pathway of this compound.

Secondary Degradation of Pyridoxine

Once pyridoxine is released, it can undergo further degradation, especially under stress conditions such as strong acid, base, or oxidizing agents.[8] Bacterial degradation pathways of pyridoxine are also known, which involve oxidation and ring cleavage.[9][10][11]

Experimental Protocols

The stability and degradation of this compound can be quantitatively assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[8][12][13]

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M Glycine-HCl for pH 2.0, 0.1 M Acetate for pH 4.0, 0.1 M Phosphate for pH 6.0 and 7.4, and 0.1 M Borate for pH 9.0).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. The final concentration of the organic solvent should be kept low (<1%) to avoid affecting the reaction kinetics.

    • Incubate the solutions in a constant temperature bath at 25°C.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

  • Sample Analysis:

    • Immediately quench the reaction by adding a suitable solvent or by freezing.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the appearance of pyridoxine.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • Determine the observed first-order rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Buffers Prepare Buffers (pH 2-9) Incubate Incubate Stock in Buffers at 25°C Buffers->Incubate Stock Prepare this compound Stock Stock->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot Plot ln(Conc) vs. Time Analyze->Plot Calculate Calculate k and t½ Plot->Calculate

Caption: Workflow for a pH-dependent hydrolysis study.

Protocol 2: In Vitro Enzymatic Degradation Study

Objective: To evaluate the enzymatic hydrolysis of this compound in a biological matrix.

Methodology:

  • Preparation of Enzyme Solution: Prepare a solution of porcine liver esterase in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration. Alternatively, fresh human or animal plasma can be used.

  • Preparation of Substrate Solution: Prepare a stock solution of this compound in a minimal amount of organic solvent.

  • Incubation:

    • Pre-warm the enzyme solution/plasma to 37°C.

    • Initiate the reaction by adding a small aliquot of the substrate stock solution to the enzyme solution/plasma to achieve a final concentration of 10 µg/mL.

    • Include a control sample with heat-inactivated enzyme/plasma to account for non-enzymatic hydrolysis.

    • Incubate the mixtures in a shaking water bath at 37°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Sample Preparation and Analysis:

    • Immediately stop the enzymatic reaction by adding an excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will also precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the disappearance of this compound and the formation of pyridoxine.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial rate of hydrolysis.

Conclusion

The in vitro stability of this compound is governed primarily by the hydrolysis of its ester linkages, a process influenced by pH, temperature, and the presence of enzymes. Its degradation profile is characterized by the release of pyridoxine and caprylic acid. A thorough understanding of these characteristics, obtained through systematic studies as outlined in this guide, is essential for the successful development of products containing this compound. The provided protocols offer a robust framework for researchers to generate critical stability data to support formulation design and regulatory submissions.

References

A Technical Guide to the Solubility of Pyridoxine Dicaprylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridoxine (B80251) dicaprylate, an oil-soluble derivative of vitamin B6. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, cosmetic preparations, and various research contexts. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to Pyridoxine Dicaprylate

This compound is a diester of pyridoxine (vitamin B6) and caprylic acid. The esterification of the hydroxyl groups on the pyridoxine molecule significantly increases its lipophilicity, rendering it soluble in oils and organic solvents while limiting its solubility in aqueous solutions.[1][2] This modification enhances its stability and percutaneous absorption, making it a valuable ingredient in topical formulations for conditions such as acne and rough skin.[2]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on available technical information and the chemical nature of the molecule, a qualitative solubility profile can be summarized. The compound is characterized as being readily soluble in various organic solvents while exhibiting poor solubility in water.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeSolubility
WaterH₂OPolar Protic< 0.1 mg/mL[1]
MethanolCH₃OHPolar ProticReadily Soluble[1]
EthanolC₂H₅OHPolar ProticReadily Soluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticReadily Soluble[1]
AcetoneC₃H₆OPolar AproticSoluble
Diethyl Ether(C₂H₅)₂ONonpolarSoluble
HexaneC₆H₁₄NonpolarSoluble
TolueneC₇H₈NonpolarSoluble

Note: "Readily Soluble" indicates that the compound dissolves freely in the solvent. Specific quantitative values may vary with temperature and pressure.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the precise solubility of this compound in a given solvent. This protocol is based on the widely used shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Apparatus:

    • Analytical balance (accurate to 0.1 mg)

    • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Reagents:

    • This compound (purity >98%)

    • Solvent of interest (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After shaking, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant from the saturated solution.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis represents the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis (HPLC) cluster_result Final Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Allow solid to settle C->D Equilibration E Centrifuge to separate solid D->E F Withdraw and filter supernatant E->F I Inject filtered sample F->I Analysis G Prepare standard solutions H Generate calibration curve G->H J Determine concentration H->J I->J K Calculate Solubility (mg/mL) J->K Calculation

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides essential information on the solubility of this compound for professionals in research and development. The provided experimental protocol and workflow diagram offer a practical framework for conducting accurate solubility assessments in the laboratory.

References

Spectroscopic analysis of Pyridoxine dicaprylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Pyridoxine (B80251) dicaprylate, also known as pyridoxine dioctanoate, is the diester of pyridoxine and caprylic acid. Its chemical formula is C₂₄H₃₉NO₅ with a molecular weight of approximately 421.57 g/mol [1][]. The esterification of the two primary hydroxyl groups of pyridoxine with caprylic acid significantly increases its lipophilicity compared to the parent vitamin B6, which can enhance its bioavailability and suitability for specific formulations[1].

IUPAC Name: [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate[]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of Pyridoxine Dicaprylate. These predictions are derived from the analysis of the pyridoxine moiety and the addition of two caprylate (octanoyl) chains.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0s1HPyridine (B92270) ring proton (H-6)
~5.1s2HMethylene protons (-CH₂-O-C=O) at C-4'
~5.0s2HMethylene protons (-CH₂-O-C=O) at C-5'
~2.5s3HMethyl protons on pyridine ring (C-2')
~2.3t4HMethylene protons alpha to carbonyl (-(C=O)-CH₂-)
~1.6m4HMethylene protons beta to carbonyl
~1.3m16HMethylene protons of caprylate chains
~0.9t6HTerminal methyl protons of caprylate chains

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~173Carbonyl carbons of ester groups
~150-160Aromatic carbons of the pyridine ring
~120-140Aromatic carbons of the pyridine ring
~60-65Methylene carbons of the ester linkages (-CH₂-O-)
~34Methylene carbons alpha to carbonyl
~20-32Methylene carbons of the caprylate chains
~18Methyl carbon on the pyridine ring
~14Terminal methyl carbons of the caprylate chains

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (phenolic hydroxyl)
~2950-2850StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1600, ~1470MediumC=C and C=N stretching in pyridine ring
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
421.28[M]⁺, Molecular ion
422.28[M+H]⁺, Protonated molecular ion (in ESI+)
278[M - C₈H₁₅O₂]⁺, Loss of a caprylate radical
168[Pyridoxine - H]⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, significantly more scans than ¹H NMR (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Report Final Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation and for establishing a reference for future analytical work.

References

Thermal Stability and Decomposition of Pyridoxine Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic diester of vitamin B6, offers enhanced stability and skin permeability compared to its hydrophilic precursor, pyridoxine hydrochloride. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of Pyridoxine dicaprylate. Due to the limited availability of direct, in-depth studies on this specific compound, this guide synthesizes information from safety data sheets, foundational studies on vitamin B6 and its esters, and standard pharmaceutical thermal analysis methodologies. The guide includes key thermal data, detailed experimental protocols for assessing stability, and a proposed decomposition pathway, serving as a critical resource for formulation development, stability testing, and regulatory submissions.

Introduction to this compound

This compound (CAS No. 106483-04-9) is the diester of pyridoxine (Vitamin B6) and caprylic acid. This modification renders the vitamin oil-soluble, which is advantageous for its incorporation into lipid-based formulations such as creams, lotions, and nanoparticles for dermal and transdermal delivery. The esterification of vitamins is a common strategy to improve their stability against environmental factors like heat, light, and oxygen[1][2]. Studies have shown that fat-soluble derivatives of pyridoxine exhibit significantly improved heat stability, with complete stability achieved when esterified with saturated fatty acids of C10 or longer chain length[2]. As a dicaprylate (C8) ester, this compound is expected to be substantially more stable than pyridoxine itself.

Thermal Stability Data

Direct and detailed quantitative thermal analysis data for this compound is not extensively published in peer-reviewed literature. However, key data points have been compiled from available safety data sheets and comparative data from its parent compound, pyridoxine hydrochloride.

Quantitative Data for this compound

The primary known thermal characteristic of this compound is its melting point. This data is crucial for pre-formulation studies and determining processing temperatures.

ParameterValueReference
Melting Point72°C (162°F)[3]
Hazardous Decomposition ProductsCarbon dioxide, Carbon monoxide, Nitrogen oxides (NOx)[3]
Comparative Data: Pyridoxine Hydrochloride

To provide context, the thermal properties of the more commonly studied Pyridoxine Hydrochloride are presented. Its significantly higher melting and decomposition temperatures highlight the profound impact of the salt form versus the ester form on the molecule's thermal behavior.

ParameterValue RangeReference(s)
Melting Point / Decomposition203 - 215°C[4][5][6][7][8]
Onset of Thermal DegradationStable up to approx. 150°C[9]

Experimental Protocols for Thermal Analysis

The following sections describe standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for evaluating the thermal stability and decomposition of pharmaceutical ingredients like this compound[10][11].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate (Tpeak).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of the endothermic event corresponding to melting.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow for a comprehensive thermal stability analysis of a pharmaceutical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound Sample Weighing Accurate Weighing (3-5 mg for TGA, 2-4 mg for DSC) Sample->Weighing Encapsulation Pan Encapsulation (Open for TGA, Sealed for DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (d(Mass)/dt vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report G cluster_0 Initial Decomposition (Ester Cleavage) cluster_1 Secondary Decomposition (Ring Fragmentation) cluster_2 Final Gaseous Products PDC This compound Pyridoxine_Radical Pyridoxine Core Radical PDC->Pyridoxine_Radical High Temp Caprylic_Acid Caprylic Acid / Derivatives PDC->Caprylic_Acid High Temp Small_Fragments Smaller Organic Fragments Pyridoxine_Radical->Small_Fragments Further Heating Caprylic_Acid->Small_Fragments CO2 CO2 Small_Fragments->CO2 CO CO Small_Fragments->CO NOx NOx Small_Fragments->NOx H2O H2O Small_Fragments->H2O

References

A Comparative Analysis of Pyridoxine Dicaprylate and Pyridoxine HCl Bioavailability in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin B6, an essential nutrient for numerous metabolic processes, is utilized in various formulations for both nutritional supplementation and cosmetic applications. The most common form, Pyridoxine (B80251) Hydrochloride (HCl), is a water-soluble salt that has been extensively studied. In contrast, Pyridoxine Dicaprylate, a lipophilic ester of pyridoxine, is often employed in topical formulations with the presumption of enhanced skin penetration. This technical guide provides a comprehensive comparison of the cellular bioavailability of these two forms, drawing upon existing literature for Pyridoxine HCl and postulating a likely mechanism for this compound in the absence of direct comparative in vitro studies. This guide summarizes quantitative data, details experimental protocols, and presents signaling and experimental workflow diagrams to elucidate the cellular uptake and metabolic pathways.

Introduction to Pyridoxine and its Derivatives

Pyridoxine (Vitamin B6) is a water-soluble vitamin that, in its coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), plays a vital role in over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] Its deficiency can lead to a range of dermatological and neurological issues.[3] Pyridoxine HCl is the most common and stable form used in supplements and cell culture media.[4][5] this compound, an ester of pyridoxine with caprylic acid, is a more lipophilic molecule designed to improve solubility in oil-based formulations and enhance penetration through the lipid-rich stratum corneum of the skin.[6]

Cellular Bioavailability of Pyridoxine HCl

The cellular uptake of the water-soluble Pyridoxine HCl has been shown to be a carrier-mediated process in various cell types.

Quantitative Data for Pyridoxine HCl Uptake

The following tables summarize the kinetic parameters for pyridoxine uptake in different cell lines as reported in the literature.

Cell LineTransporter(s)Apparent K_m (μM)Apparent V_max (pmol/mg protein/min)Reference(s)
Caco-2 (human intestinal epithelial)Carrier-mediated11.99 ± 1.4122.54 ± 1.29[7]
YAMC (mouse colonic epithelial)Carrier-mediated2.1 ± 0.517.8 ± 1.43[1]
Rat renal proximal tubular cellsFacilitated uptake1.328[8]
MDCKII (canine kidney) expressing human SLC19A2SLC19A237.8Not specified
MDCKII (canine kidney) expressing human SLC19A3SLC19A318.5Not specified

Table 1: Kinetic Parameters of Pyridoxine Uptake in Various Cell Lines

Cell LineExperimental ConditionsUptake Rate (fmol/min/mg protein)Reference(s)
Caco-25 nM [³H]pyridoxine, pH 5.528.9
MDCKII expressing SLC19A25 nM [³H]pyridoxine, pH 5.579.5
MDCKII expressing SLC19A35 nM [³H]pyridoxine, pH 5.595.0

Table 2: Pyridoxine Uptake Rates Under Specific Conditions

Experimental Protocols for Studying Pyridoxine HCl Uptake

A representative experimental protocol for measuring pyridoxine uptake in cell culture, based on methodologies described in the literature, is provided below.[1][7]

Objective: To determine the kinetics of [³H]pyridoxine uptake by a specific cell line (e.g., Caco-2).

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell®)

  • [³H]pyridoxine (radiolabeled pyridoxine)

  • Unlabeled pyridoxine HCl

  • Krebs-Ringer buffer at various pH values (e.g., 5.5, 7.4)

  • Scintillation cocktail and counter

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, typically for 21 days, to allow for differentiation.

  • Uptake Assay:

    • Wash the cell monolayers with Krebs-Ringer buffer at the desired temperature (e.g., 37°C).

    • Incubate the cells with Krebs-Ringer buffer containing a known concentration of [³H]pyridoxine and varying concentrations of unlabeled pyridoxine HCl (for competition studies) for a specific time course (e.g., 3, 5, 10, 15 minutes). The incubation should be performed at a specific pH (e.g., 5.5).

    • To terminate the uptake, aspirate the incubation buffer and wash the monolayers rapidly with ice-cold Krebs-Ringer buffer.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in a portion of the cell lysate using a liquid scintillation counter.

    • Determine the protein concentration in another portion of the lysate using a protein assay.

  • Data Analysis:

    • Calculate the uptake rate and express it as pmol of pyridoxine per mg of protein per unit of time.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max.

Signaling Pathways and Cellular Metabolism of Pyridoxine HCl

The uptake of pyridoxine is a regulated process. For instance, in Caco-2 cells, the uptake is regulated by a PKA-mediated pathway.[7] Once inside the cell, pyridoxine is metabolically trapped by being converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions known as the vitamin B6 salvage pathway.[2][3] This conversion is crucial for its biological activity and retention within the cell.

pyridoxine_hcl_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyridoxine_HCl Pyridoxine HCl Transporter Carrier Protein (e.g., SLC19A2/3) Pyridoxine_HCl->Transporter Uptake Pyridoxine Pyridoxine Transporter->Pyridoxine PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase PKA PKA Pathway PKA->Transporter Regulates

Cellular uptake and metabolism of Pyridoxine HCl.

Postulated Cellular Bioavailability of this compound

Direct comparative studies on the cellular bioavailability of this compound versus pyridoxine HCl are currently lacking in the scientific literature. However, based on its lipophilic nature and the general principles of prodrug absorption, a plausible mechanism can be proposed.

Hypothesized Uptake and Metabolism

This compound, being an ester and more lipophilic than pyridoxine HCl, is likely to cross the cell membrane via passive diffusion rather than a carrier-mediated transport system. This mechanism is common for lipophilic small molecules. Once inside the cell, it is hypothesized that intracellular esterases , which are known to be present in the cytosol of skin cells like keratinocytes, hydrolyze the ester bonds of the dicaprylate moiety.[7] This enzymatic cleavage would release free pyridoxine, which would then enter the same intracellular metabolic "salvage pathway" as pyridoxine from pyridoxine HCl, ultimately being converted to the active PLP.

pyridoxine_dicaprylate_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyridoxine_Dicaprylate This compound Pyridoxine_Dicaprylate_Intra This compound Pyridoxine_Dicaprylate->Pyridoxine_Dicaprylate_Intra Passive Diffusion Passive_Diffusion Passive Diffusion Pyridoxine Pyridoxine Pyridoxine_Dicaprylate_Intra->Pyridoxine Intracellular Esterases Caprylic_Acid 2x Caprylic Acid Pyridoxine_Dicaprylate_Intra->Caprylic_Acid Intracellular Esterases PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase

Hypothesized uptake of this compound.

Experimental Protocol for Investigating this compound Bioavailability

To validate the hypothesized mechanism and to quantitatively compare the bioavailability of this compound to pyridoxine HCl, the following experimental workflow is proposed.

experimental_workflow Start Start: Cell Culture (e.g., Keratinocytes, Caco-2) Incubation Incubate cells with: - Pyridoxine HCl - this compound Start->Incubation Cell_Lysis Cell Lysis and Fractionation (Cytosol vs. Membrane) Incubation->Cell_Lysis Analysis Quantify Pyridoxine and PLP (e.g., HPLC, LC-MS/MS) Cell_Lysis->Analysis Esterase_Assay Measure Intracellular Esterase Activity Cell_Lysis->Esterase_Assay Data_Comparison Compare Uptake Rates and PLP Conversion Efficiency Analysis->Data_Comparison Esterase_Assay->Data_Comparison

Proposed workflow for comparative analysis.

Discussion and Future Directions

The available evidence strongly supports a carrier-mediated uptake mechanism for pyridoxine HCl in various cell types, followed by intracellular conversion to the active coenzyme PLP. For this compound, while direct evidence is absent, a mechanism involving passive diffusion followed by intracellular hydrolysis by esterases is highly probable, especially in skin cells where it is commonly applied.

Future research should focus on direct comparative studies using the proposed experimental workflow to:

  • Quantify the uptake rates of this compound in relevant cell lines (e.g., keratinocytes, HaCaT cells).

  • Confirm the role of intracellular esterases in the hydrolysis of this compound.

  • Compare the efficiency of PLP formation from equimolar concentrations of pyridoxine HCl and this compound.

Such studies would provide invaluable data for the rational design of formulations for both dermatological and nutritional applications, clarifying whether the enhanced lipophilicity of this compound translates to superior cellular bioavailability.

Conclusion

This technical guide has synthesized the current understanding of the cellular bioavailability of pyridoxine HCl and has provided a scientifically-grounded hypothesis for the cellular uptake and metabolism of this compound. While pyridoxine HCl relies on specific protein transporters for cellular entry, the lipophilic nature of this compound suggests a passive diffusion mechanism, contingent on intracellular enzymatic activation. The provided experimental frameworks offer a clear path for future research to quantitatively assess the comparative bioavailability of these two important forms of vitamin B6.

References

The In Vivo Metabolic Fate of Pyridoxine Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic ester of vitamin B6, is anticipated to undergo rapid hydrolysis in vivo to yield pyridoxine and caprylic acid. This guide elucidates the subsequent metabolic journey of pyridoxine in animal models, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion. Quantitative data from various studies are summarized, experimental methodologies are detailed, and key pathways are visualized to offer a thorough understanding for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction: The Presumed First Step - Hydrolysis

Pyridoxine dicaprylate is a diester of pyridoxine, where the hydroxyl groups are esterified with caprylic acid. In the biological environment, it is highly probable that this compound is first acted upon by non-specific esterases, abundant in the gastrointestinal tract and blood plasma. This enzymatic action would hydrolyze the ester bonds, releasing pyridoxine and two molecules of caprylic acid. The metabolic fate of this compound is therefore intrinsically linked to the well-documented metabolic pathways of pyridoxine.

Hydrolysis PD This compound Esterases Esterases (e.g., in GI tract, plasma) PD->Esterases Pyridoxine Pyridoxine Esterases->Pyridoxine Hydrolysis CaprylicAcid Caprylic Acid (x2) Esterases->CaprylicAcid Hydrolysis

Caption: Presumed initial hydrolysis of this compound.

Absorption

Following its release from the dicaprylate ester, pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum, via passive diffusion.[1][2] Studies in rats have shown that the absorption of pyridoxine is a rapid and non-saturable process over a range of concentrations.[2]

Experimental Protocol: In Vivo Jejunal Loop Absorption Study in Rats

A common method to study intestinal absorption is the in vivo isolated jejunal loop technique.[2]

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A midline abdominal incision is made to expose the small intestine.

    • A segment of the jejunum is isolated, with care taken to maintain its blood supply.

    • The proximal and distal ends of the segment are cannulated.

  • Perfusion: The isolated loop is gently flushed with saline to remove intestinal contents.

  • Test Solution Administration: A solution containing radiolabeled pyridoxine (e.g., ³H-pyridoxine) at a known concentration is introduced into the loop.

  • Sample Collection:

    • Lumenal samples are collected at various time points to measure the disappearance of the compound.

    • At the end of the experiment, the tissue of the jejunal loop is excised to determine the amount of absorbed pyridoxine.

    • Blood samples can also be collected to measure the appearance of the compound in circulation.

  • Analysis: The radioactivity in the samples is quantified using liquid scintillation counting to determine the rate and extent of absorption.

Distribution

Once absorbed, pyridoxine is transported in the blood, primarily bound to albumin, to the liver.[3] The liver is the main organ for pyridoxine metabolism and storage, with smaller amounts found in the brain and muscles.[4] Pyridoxine can cross the placenta, with fetal plasma concentrations reported to be five times higher than maternal concentrations.[4]

Metabolism: The Central Role of the Liver

The liver is the primary site for the metabolism of all forms of vitamin B6.[5] Pyridoxine undergoes a series of enzymatic conversions to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), and its main inactive excretion product, 4-pyridoxic acid.[4][5]

The key metabolic steps are:

  • Phosphorylation: Pyridoxine is phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).[4]

  • Oxidation: PNP is then oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This enzymatic step is predominantly carried out in hepatocytes.[4]

  • Interconversion: PLP can be converted to pyridoxamine (B1203002) 5'-phosphate (PMP).

  • Hydrolysis: PLP can be hydrolyzed by phosphatases back to pyridoxal.

  • Oxidation to Excretory Product: Pyridoxal is oxidized by aldehyde oxidase to 4-pyridoxic acid, the primary urinary metabolite.[4]

Metabolism cluster_liver Hepatocyte cluster_blood Bloodstream Pyridoxine Pyridoxine PNP Pyridoxine 5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase Pyridoxal Pyridoxal PLP->Pyridoxal Phosphatase PMP Pyridoxamine 5'-Phosphate (PMP) PLP->PMP PLP_blood PLP (bound to albumin) PLP->PLP_blood PA 4-Pyridoxic Acid (Excretory Product) Pyridoxal->PA Aldehyde Oxidase PMP->PLP Pyridoxine_blood Pyridoxine Pyridoxine_blood->Pyridoxine

Caption: Metabolic pathway of Pyridoxine in the liver.

Quantitative Metabolic Data in Rats

The metabolism of pyridoxine can be influenced by the vitamin B6 status of the animal.

ParameterControl RatsVitamin B6-Deficient RatsReference
Hepatic Radioactivity Uptake Maximal at 30 minMaximal at 60 min, almost twice the amount of controls[6]
Hepatic Radioactivity Retention Decreased steadily after 30 minRetained for up to 7 days[6]
Metabolism of Injected [³H]Pyridoxine (at 2 min) Not specified93% metabolized[6]
Peak Hepatic Pyridoxal 5'-Phosphate (PLP) Level Not specified79% of radioactivity at 15 min[6]
Pyridoxal Kinase Specific Activity Not specifiedDecreased 3.2 times[6]
Pyridoxine 5'-Phosphate Oxidase Specific Activity Not specifiedIncreased 1.5 times[6]

Excretion

The primary route of excretion for pyridoxine metabolites is through the urine.[4] The main inactive metabolite found in urine is 4-pyridoxic acid.[3][4] The elimination half-life of this metabolite is approximately 15 to 20 days.[4] In cases of very high doses, unchanged pyridoxine may also be excreted in the urine.[4]

Experimental Protocol: Excretion Study in Rats
  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: A known dose of radiolabeled pyridoxine (e.g., ¹⁴C-pyridoxine) is administered orally or via injection.

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h, etc.) for several days.

  • Analysis:

    • The total radioactivity in the collected urine and feces is measured to determine the primary route and rate of excretion.

    • High-performance liquid chromatography (HPLC) coupled with a radioactivity detector can be used to separate and quantify the parent compound and its metabolites in the urine.

Conclusion

The in vivo metabolic fate of this compound is predicted to be governed by the metabolic pathways of pyridoxine following an initial hydrolysis step. Pyridoxine is efficiently absorbed in the small intestine, with the liver playing a central role in its conversion to the active coenzyme PLP and its degradation to the excretory product, 4-pyridoxic acid. Understanding these metabolic pathways is crucial for the development and safety assessment of pyridoxine derivatives for therapeutic or nutritional applications. The provided experimental designs offer a framework for conducting further preclinical studies to confirm these metabolic routes for this compound specifically.

References

An In-depth Technical Guide to Pyridoxine Dicaprylate Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate, a diester of pyridoxine (Vitamin B6) and caprylic acid, is a lipophilic compound with potential applications in pharmaceuticals and cosmetology. The antioxidant capacity of pyridoxine and its derivatives is a subject of ongoing research, as antioxidants play a crucial role in mitigating oxidative stress-related cellular damage.[1] This technical guide provides a comprehensive overview of the core in vitro assays used to evaluate the antioxidant capacity of compounds like pyridoxine dicaprylate. While specific quantitative data for this compound is not extensively available in public literature, this document details the experimental protocols for key antioxidant assays, enabling researchers to effectively assess its potential antioxidant properties.

Core Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3] This guide focuses on the most common spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC, alongside the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant assessment.

Data Presentation: A Template for Quantifying Antioxidant Capacity

To facilitate a comparative analysis of this compound's antioxidant potential, experimental data should be systematically organized. The following tables provide a standardized format for presenting the results obtained from various assays.

Table 1: Radical Scavenging Activity

AssayTest Compound Concentration% InhibitionIC50 (µg/mL or µM)Positive Control (e.g., Trolox, Ascorbic Acid) IC50
DPPH [Concentration 1]
[Concentration 2]
[Concentration n]
ABTS [Concentration 1]
[Concentration 2]
[Concentration n]

Table 2: Reducing Power

AssayTest Compound ConcentrationAbsorbanceFerrous Ion (Fe²⁺) Equivalents (mM) or Trolox Equivalents (TEAC)Positive Control (e.g., Ascorbic Acid, Trolox) Equivalents
FRAP [Concentration 1]
[Concentration 2]
[Concentration n]

Table 3: Peroxyl Radical Absorbance Capacity

AssayTest Compound ConcentrationNet Area Under the Curve (AUC)ORAC Value (µmol TE/g)Positive Control (Trolox) ORAC Value
ORAC [Concentration 1]
[Concentration 2]
[Concentration n]

Table 4: Cellular Antioxidant Activity

AssayTest Compound Concentration% Inhibition of DCF FormationCAA Value (µmol QE/100 µmol)Positive Control (Quercetin) CAA Value
CAA [Concentration 1]
[Concentration 2]
[Concentration n]

Experimental Protocols

The following sections provide detailed methodologies for the key antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5][6][7][8]

Principle: (DPPH•) (Purple) + AH → DPPH-H (Yellow) + A•

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[6] This solution should be freshly prepared and kept in the dark.

    • Test Sample and Positive Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from this stock. A known antioxidant such as ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.[4]

    • Add an equal volume of the DPPH working solution to each well.[4]

    • Include a blank containing only the solvent and the DPPH solution.[4]

    • Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[4][7]

    • Measure the absorbance at 517 nm using a spectrophotometer.[4][5][6]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [1 - (Absorbance of Sample / Absorbance of Blank)] x 100

  • Data Analysis:

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[9][10][11]

Principle: ABTS•+ (Blue-Green) + AH → ABTS (Colorless) + A•

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Test Sample and Positive Control Solutions: Prepare dilutions of this compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.[11]

    • Mix thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).[13]

    • Measure the absorbance at 734 nm.[10][11]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

  • Data Analysis:

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[14][15][16][17]

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14] The reagent should be warmed to 37°C before use.

    • Test Sample and Standard Solutions: Prepare dilutions of this compound. A standard curve is generated using a known concentration of ferrous sulfate (B86663) (FeSO₄).

  • Assay Procedure:

    • Add a small volume of the test sample to the FRAP reagent in a 96-well plate or cuvette.[15][16]

    • Incubate the mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[14][15]

    • Measure the absorbance at 593 nm or 594 nm.[14][15]

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as mM Fe²⁺ equivalents per unit of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence, and the decay of fluorescence over time is measured.[18][19][20]

Principle: Fluorescent Probe + Peroxyl Radicals → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals (Fluorescence is preserved)

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH.

    • Test Sample and Standard Solutions: Prepare dilutions of this compound. Trolox is used as the standard.

  • Assay Procedure:

    • In a black 96-well plate, add the test sample, the fluorescein solution, and a blank (buffer).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 35-60 minutes) at an excitation wavelength of 493 nm and an emission wavelength of 515 nm.[21]

  • Data Analysis:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. Results are expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment by considering factors like cell uptake and metabolism.[22][23] It typically uses a probe like DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until it is oxidized within the cell to the highly fluorescent DCF.

Principle: DCFH-DA (Enters cell) → DCFH (De-esterified) + Peroxyl Radicals → DCF (Fluorescent) Antioxidant (in cell) + Peroxyl Radicals → Neutralized Radicals (Reduced DCF formation)

Experimental Protocol:

  • Cell Culture and Plating:

    • Human hepatocarcinoma HepG2 cells are commonly used.[22][23] Cells are seeded in a 96-well plate and allowed to attach.

  • Assay Procedure:

    • Cells are treated with the test compound (this compound) at various concentrations and incubated.

    • The cells are then washed and treated with DCFH-DA.

    • After an incubation period, the DCFH-DA is removed, and the cells are washed again.

    • A peroxyl radical generator, such as AAPH, is added to the cells.[22]

    • The plate is immediately placed in a fluorescence plate reader, and the fluorescence is measured over time.

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents (QE), as quercetin is a potent intracellular antioxidant.[22][23]

Visualizations

Experimental Workflow and Signaling Pathways

To visualize the experimental processes and the underlying logical relationships, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound Dilutions) Reaction_Mix Combine Sample, Reagents, and Control Sample_Prep->Reaction_Mix Reagent_Prep Assay-Specific Reagent Preparation Reagent_Prep->Reaction_Mix Control_Prep Positive Control (e.g., Trolox) Control_Prep->Reaction_Mix Incubation Incubate (Time & Temp Specific) Reaction_Mix->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Data_Acquisition Acquire Absorbance or Fluorescence Data Measurement->Data_Acquisition Calculation Calculate % Inhibition or AUC Data_Acquisition->Calculation Quantification Determine IC50, TEAC, or Equivalents Calculation->Quantification Cellular_Antioxidant_Activity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Probing cluster_stress_measurement Oxidative Stress Induction and Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed HepG2 Cells in 96-well plate Compound_Treatment Treat cells with This compound Cell_Seeding->Compound_Treatment Probe_Loading Load cells with DCFH-DA probe Compound_Treatment->Probe_Loading Stress_Induction Induce oxidative stress (e.g., with AAPH) Probe_Loading->Stress_Induction Fluorescence_Measurement Measure DCF fluorescence over time Stress_Induction->Fluorescence_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) Fluorescence_Measurement->AUC_Calculation CAA_Quantification Quantify Cellular Antioxidant Activity (CAA Value) AUC_Calculation->CAA_Quantification

References

Cellular Uptake and Transport of Pyridoxine Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxine (B80251) dicaprylate is a lipid-soluble ester derivative of pyridoxine (Vitamin B6), designed to enhance the bioavailability and stability of the vitamin.[1] While the cellular uptake and transport mechanisms for the water-soluble form, pyridoxine, are well-documented, specific experimental data on pyridoxine dicaprylate is not available in the current scientific literature. This guide synthesizes the established principles of lipophilic prodrug transport and intracellular metabolism to propose a scientifically grounded, hypothetical mechanism for the cellular uptake of this compound. This is followed by a detailed review of the known transport and metabolic pathways of pyridoxine, which becomes relevant following the intracellular hydrolysis of the dicaprylate ester.

This document outlines a two-stage process:

  • Proposed Passive Diffusion and Intracellular Hydrolysis: A proposed mechanism whereby the lipophilic nature of this compound allows it to passively diffuse across the cell membrane. Once inside the cell, it is hypothesized to be rapidly hydrolyzed by intracellular esterases, releasing free pyridoxine and caprylic acid.

  • Established Carrier-Mediated Transport and Metabolism of Pyridoxine: A review of the extensive research on the cellular uptake of the liberated pyridoxine, which involves carrier-mediated processes and subsequent metabolic trapping through phosphorylation.

Section 1: Proposed Cellular Uptake Mechanism for this compound

Given its chemical structure—a pyridoxine molecule esterified with two eight-carbon caprylic acid chains—this compound is a highly lipophilic compound.[1] This property fundamentally distinguishes its likely mode of cellular entry from that of hydrophilic pyridoxine. Lipophilic prodrugs are commonly designed to enhance passage across the lipid-rich cell membrane.[2][3]

The most probable mechanism for the cellular uptake of this compound is passive diffusion . This process is driven by the concentration gradient of the molecule across the plasma membrane and does not require a protein transporter. The molecule's high lipid solubility allows it to dissolve in the phospholipid bilayer and move from an area of high concentration (extracellular space) to an area of low concentration (intracellular space).[2][4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space PD_ext This compound (High Conc.) PD_ext->Membrane Passive Diffusion PD_int This compound (Low Conc.) Membrane->PD_int

Caption: Proposed passive diffusion of this compound across the cell membrane.

Section 2: Hypothesized Intracellular Fate of this compound

Intracellular Hydrolysis

Once inside the cell, this compound is unlikely to remain in its esterified form. The intracellular environment is rich with various esterase enzymes, such as carboxylesterases (CESs), which are known to efficiently hydrolyze ester-based prodrugs to release the active parent molecule.[5][6][7] It is hypothesized that these ubiquitous esterases cleave the two ester bonds of this compound.

This enzymatic action would result in the "traceless" release of one molecule of pyridoxine and two molecules of caprylic acid. The rapid hydrolysis serves two key functions:

  • It releases the active vitamin B6 moiety, pyridoxine, allowing it to enter its metabolic pathway.

  • It maintains a low intracellular concentration of the parent ester, thereby preserving the concentration gradient that drives passive diffusion into the cell.

G cluster_intracellular Intracellular Space PD_int This compound Esterases Intracellular Esterases PD_int->Esterases PN Pyridoxine Esterases->PN Hydrolysis CA Caprylic Acid (x2) Esterases->CA

Caption: Hypothesized intracellular hydrolysis of this compound by esterases.

Section 3: Cellular Transport and Metabolism of Liberated Pyridoxine

Following its release from the dicaprylate ester, the now water-soluble pyridoxine enters a well-characterized pathway involving specialized transport systems and intracellular metabolism. Unlike its lipophilic prodrug form, free pyridoxine transport is a saturable, carrier-mediated process.

Carrier-Mediated Uptake of Pyridoxine

Studies using various cell models, including human intestinal Caco-2 cells, renal proximal tubular cells, and colonocytes, have demonstrated that pyridoxine uptake is facilitated by protein transporters.[2][5] At physiological concentrations, passive diffusion plays a minor role.[8] Key characteristics of this transport system include:

  • Saturability: The uptake process follows Michaelis-Menten kinetics, indicating a finite number of transporters.[5]

  • Temperature and Energy Dependence: The process is significantly reduced at lower temperatures, indicating an active, energy-requiring mechanism.[1][5]

  • pH Dependence: Transport is often pH-dependent, with higher uptake observed at acidic pH levels in intestinal cells.[5]

  • Inhibition: Uptake can be inhibited by structural analogs of pyridoxine but not by unrelated compounds.[5]

  • Transporter Involvement: Recent studies have identified SLC19A2 (Thiamine Transporter 1) and SLC19A3 (Thiamine Transporter 2) as capable of transporting pyridoxine, particularly under acidic conditions.[9]

Quantitative Data: Kinetics of Pyridoxine Transport

The following table summarizes key kinetic parameters for pyridoxine uptake in different cell models. It is crucial to note that this data pertains to pyridoxine , not this compound, but is relevant for understanding the fate of the vitamin after intracellular hydrolysis.

Cell ModelApparent K_m (μM)V_max (pmol/mg protein/min)Key Conditions / NotesReference(s)
Human Caco-2 Cells11.99 ± 1.4122.54 ± 1.29 (calculated from 67.63 ± 3.87 pmol/mg protein/3 min)pH 5.5; Na⁺-independent[5]
Rat Renal Proximal Tubular Cells1.328 (calculated from 14 pmol/10⁶ cells/0.5 min)Temperature-dependent[2]
Rat Hepatocytes28 ± 8106 ± 27 (per 10⁶ cells)Na⁺-independent[1]
MDCKII (SLC19A2 expressing)37.8332pH 5.5[9]
MDCKII (SLC19A3 expressing)18.5264pH 5.5[9]
Intracellular Metabolic Trapping

A key feature of pyridoxine retention within the cell is metabolic trapping. Upon entry, free pyridoxine is rapidly phosphorylated by the enzyme pyridoxal (B1214274) kinase to form pyridoxine 5'-phosphate (PNP).[2][10] This phosphorylation adds a charged phosphate (B84403) group, which prevents the molecule from diffusing back across the cell membrane.[10] This is a critical step for cellular accumulation. The PNP is subsequently oxidized by pyridox(am)ine 5'-phosphate oxidase (PNPO) to yield pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6.[8]

G cluster_workflow Intracellular Metabolism of Pyridoxine PN_free Free Pyridoxine (PN) PK Pyridoxal Kinase PN_free->PK ATP -> ADP PNP Pyridoxine 5'-Phosphate (PNP) (Trapped) PK->PNP Phosphorylation PNPO PNP Oxidase PNP->PNPO PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNPO->PLP Oxidation

Caption: Metabolic trapping and activation of intracellular Pyridoxine.

Section 4: Experimental Protocols

The following are generalized protocols derived from methodologies used in key studies on pyridoxine uptake. These would need to be adapted to study the proposed mechanism for this compound.

Protocol: Cellular Uptake Assay for Pyridoxine

This protocol is based on methods used for studying [³H]pyridoxine uptake in cultured cells like Caco-2.[5]

Objective: To measure the rate of pyridoxine uptake into cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2) grown to confluency on permeable supports or in well plates.

  • Uptake buffer (e.g., Krebs-Ringer buffer), adjusted to desired pH (e.g., 5.5 and 7.4).

  • Radiolabeled [³H]pyridoxine stock solution.

  • Unlabeled pyridoxine (for competition assays).

  • Inhibitors or modulators of transport, as required.

  • Ice-cold stop solution (e.g., Krebs-Ringer buffer).

  • Cell lysis buffer (e.g., 1 N NaOH or 0.5% Triton X-100).

  • Scintillation cocktail and liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Cell Preparation: Grow cells to confluency. On the day of the experiment, wash the cell monolayers twice with pre-warmed uptake buffer (37°C).

  • Pre-incubation: Add 1 mL of uptake buffer to each well and pre-incubate at 37°C for 20 minutes to equilibrate.

  • Initiate Uptake: Remove the pre-incubation buffer. Add 1 mL of incubation buffer containing a known concentration of [³H]pyridoxine and any test compounds (e.g., unlabeled pyridoxine for saturation kinetics, or inhibitors).

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 3 minutes for initial rate studies).

  • Terminate Uptake: To stop the reaction, aspirate the incubation medium and immediately wash the monolayers three times with 2 mL of ice-cold stop solution.

  • Cell Lysis: Add 1 mL of lysis buffer to each well and incubate for 1 hour at room temperature with gentle agitation.

  • Quantification:

    • Take an aliquot of the cell lysate for liquid scintillation counting to determine the amount of [³H]pyridoxine taken up by the cells.

    • Take another aliquot to determine the total protein content using a standard protein assay.

  • Data Analysis: Express the uptake rate as pmol of pyridoxine per mg of protein per unit of time. For kinetic analysis, perform the assay over a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

G cluster_workflow Experimental Workflow: Pyridoxine Uptake Assay A 1. Culture Cells to Confluency B 2. Wash and Pre-incubate in Uptake Buffer A->B C 3. Initiate Uptake with [³H]Pyridoxine B->C D 4. Incubate at 37°C (e.g., 3 min) C->D E 5. Terminate with Ice-Cold Stop Solution D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity & Protein Content F->G H 8. Calculate Uptake Rate (pmol/mg protein/min) G->H

Caption: Workflow for a typical radiolabeled pyridoxine cellular uptake assay.

Conclusion

While direct experimental evidence for the cellular transport of this compound is lacking, its physicochemical properties strongly suggest a mechanism of passive diffusion across the cell membrane. This is in stark contrast to its water-soluble parent, pyridoxine, which utilizes carrier-mediated transport systems. Following its diffusion into the cell, it is proposed that this compound is rapidly hydrolyzed by intracellular esterases, releasing free pyridoxine. This liberated pyridoxine then enters the well-established metabolic pathway involving metabolic trapping via phosphorylation and subsequent conversion to the active coenzyme PLP. The data and protocols presented for pyridoxine are essential for understanding the intracellular fate of the vitamin once it is released from its lipophilic prodrug form. Future research should focus on experimentally validating the proposed passive diffusion and hydrolysis mechanism for this compound to fully elucidate its transport pathway.

References

In Vitro Safety and Toxicity Profile of Pyridoxine Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxine (B80251) dicaprylate, an ester of pyridoxine (Vitamin B6) and caprylic acid, is a compound with potential applications in pharmaceuticals and cosmetics. Due to a lack of direct in vitro safety and toxicity data for this specific ester, this technical guide provides a comprehensive assessment based on the available scientific literature for its constituent components: pyridoxine and caprylic acid. This analysis covers key toxicological endpoints including cytotoxicity, genotoxicity, skin irritation, eye irritation, and skin sensitization. The compiled data suggests a generally low order of toxicity for both parent molecules at relevant concentrations, implying a favorable preliminary safety profile for pyridoxine dicaprylate. However, this guide underscores the necessity for direct in vitro testing of the ester to definitively establish its safety profile.

Introduction

This compound is synthesized from pyridoxine, a water-soluble vitamin essential for numerous metabolic pathways, and caprylic acid, a medium-chain fatty acid naturally found in sources like coconut oil. The esterification process modifies the physicochemical properties of pyridoxine, potentially enhancing its lipophilicity and altering its biological activity and safety profile. This guide systematically evaluates the in vitro safety of this compound by examining the toxicological data of its precursors.

Logical Relationship of Component-Based Safety Assessment

G cluster_components Constituent Components cluster_ester Ester Compound cluster_profile Inferred Safety Profile Pyridoxine Pyridoxine PD This compound Pyridoxine->PD Esterification Caprylic_Acid Caprylic Acid Caprylic_Acid->PD Esterification Safety_Profile In Vitro Safety & Toxicity Profile PD->Safety_Profile Inference Based on Components

Caption: Inferred safety assessment workflow for this compound.

Cytotoxicity

Pyridoxine

In vitro studies on pyridoxine have shown varied cytotoxic effects depending on the cell line, concentration, and experimental conditions. Pharmacologic concentrations of pyridoxal (B1214274) (a form of vitamin B6) have been observed to reduce cell proliferation in human malignant melanoma cells, while pyridoxine itself showed growth-stimulatory effects at lower concentrations.[1] Another study indicated that pyridoxine can enhance tumor necrosis factor (TNF)-induced cytolysis of fibrosarcoma cells.[2]

Caprylic Acid

Caprylic acid has demonstrated concentration-dependent cytotoxicity in various cell lines. Studies have shown its ability to inhibit the growth of cancer cells, including colorectal, skin, and breast cancer cell lines, by down-regulating cell cycle regulatory genes and up-regulating genes involved in apoptosis.[3] It has also been shown to inhibit the growth of murine fibroblast cells at concentrations above 0.5%.[4]

ComponentCell LineAssayEndpointEffective ConcentrationReference
PyridoxalM21-HPB (Melanoma)Proliferation AssayGrowth Inhibition0.25-0.5 mM[1]
PyridoxineWEHI 164 (Fibrosarcoma)Cytolysis AssayEnhanced TNF CytotoxicityNot specified[2]
Caprylic AcidSW480 (Colon Adenocarcinoma)MTT AssayCell Viability450 µg/mL (higher viability than nano-encapsulated form)[5]
Caprylic AcidMurine FibroblastGrowth AssayGrowth Inhibition> 0.5% (w/v)[4]
Caprylic AcidHCT-116, A-431, MDA-MB-231Cell Viability AssayGrowth InhibitionConcentration-dependent (70-90% reduction)[3]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (or components) at various concentrations B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability (%) H->I G A Culture mammalian cells B Expose cells to test substance (with and without metabolic activation) A->B C Add cytochalasin B to block cytokinesis B->C D Incubate to allow for one cell division C->D E Harvest and stain cells D->E F Score binucleated cells for micronuclei under a microscope E->F G Analyze data for a significant increase in micronuclei frequency F->G G A Prepare RhE tissue cultures B Topically apply test substance to the tissue surface A->B C Incubate for a specified time (e.g., 60 minutes) B->C D Wash the tissue to remove the test substance C->D E Incubate post-exposure (e.g., 42 hours) D->E F Assess cell viability (e.g., MTT assay) E->F G Classify irritation potential based on viability reduction F->G G A Obtain fresh bovine corneas B Mount corneas in a holder A->B C Apply test substance to the epithelial surface B->C D Incubate for a defined exposure time C->D E Measure corneal opacity with an opacitometer D->E F Measure corneal permeability using fluorescein D->F G Calculate an In Vitro Irritancy Score (IVIS) E->G F->G H Classify eye irritation potential based on IVIS G->H G cluster_aop Adverse Outcome Pathway (AOP) cluster_assays Corresponding In Vitro Assays KE1 Key Event 1: Molecular Initiating Event (Covalent binding to proteins) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO DPRA DPRA (Direct Peptide Reactivity Assay) DPRA->KE1 KeratinoSens KeratinoSens™ ARE-Nrf2 Luciferase Test KeratinoSens->KE2 hCLAT h-CLAT (human Cell Line Activation Test) hCLAT->KE3

References

The Emergence of Pyridoxine Dicaprylate: A Lipophilic Vitamin B6 Derivative with Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251), a vital form of vitamin B6, is a cornerstone of numerous physiological processes, acting as a critical coenzyme in a vast array of metabolic reactions. However, its hydrophilic nature can limit its bioavailability and efficacy in certain applications, particularly in dermatology and neurobiology where lipophilic barriers are prevalent. The esterification of pyridoxine to form pyridoxine dicaprylate, a lipid-soluble derivative, represents a significant advancement in enhancing its therapeutic potential. This technical guide explores the known biological activities of pyridoxine as a foundation for understanding the novel potential of this compound. By augmenting its lipophilicity, this compound is poised for improved percutaneous absorption and cellular uptake, opening new avenues for its application in treating a range of conditions from inflammatory skin disorders to neurodegenerative diseases. This document will detail the theoretical framework for its enhanced biological activities, propose experimental workflows for its evaluation, and present a comprehensive overview of its potential mechanisms of action.

Introduction: The Foundational Role of Pyridoxine (Vitamin B6)

Vitamin B6 is a water-soluble vitamin that exists in several forms, with pyridoxine being one of the most common. In the body, these forms are converted to the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which plays a crucial role in over 140 enzymatic reactions.[1][2] These reactions are fundamental to:

  • Amino Acid Metabolism: PLP is essential for the synthesis and breakdown of amino acids, the building blocks of proteins.[3]

  • Neurotransmitter Synthesis: It is a cofactor in the synthesis of key neurotransmitters, including serotonin, dopamine, norepinephrine, and GABA.[4]

  • Heme Synthesis: PLP is involved in the production of heme, a component of hemoglobin which is vital for oxygen transport.

  • Glycogenolysis: It plays a role in the breakdown of glycogen (B147801) to release glucose for energy.

  • Immune Function: Vitamin B6 is necessary for the production of lymphocytes and interleukin-2, which are critical for a healthy immune response.[2]

Beyond its coenzymatic functions, pyridoxine has demonstrated significant antioxidant and anti-inflammatory properties.[5][6] It can quench reactive oxygen species (ROS), thereby protecting cells from oxidative stress, a key contributor to aging and various diseases.[6]

The Rationale for Lipophilic Derivatives: The Case for this compound

Despite its broad biological importance, the therapeutic application of pyridoxine can be hampered by its hydrophilicity. Water-soluble compounds often exhibit poor penetration across the lipid-rich barriers of the skin (stratum corneum) and the blood-brain barrier. To overcome this limitation, researchers have explored the synthesis of lipophilic derivatives of pyridoxine through esterification.

This compound is an ester formed from pyridoxine and two molecules of caprylic acid, a medium-chain fatty acid. This modification significantly increases its oil solubility and is expected to enhance its percutaneous absorption and stability.[7] This improved lipophilicity is the cornerstone of its potential for novel biological activities and enhanced efficacy.

Potential Novel Biological Activities of this compound

The enhanced bioavailability of this compound suggests that it could deliver the benefits of pyridoxine more effectively to target tissues. Furthermore, the caprylic acid moieties may contribute their own biological activities, leading to synergistic effects.

Enhanced Dermatological Applications

The skin is a primary target for lipophilic drug delivery. This compound is already utilized in cosmetic formulations for conditions like acne, rough skin, dandruff, and sunburn.[7] The enhanced penetration of this derivative could lead to more potent effects.

  • Anti-Acne and Sebum Regulation: Pyridoxine is known to be involved in lipid metabolism. The enhanced delivery of pyridoxine to the sebaceous glands via this compound could lead to more effective regulation of sebum production.

  • Anti-Inflammatory Effects: Both pyridoxine and caprylic acid possess anti-inflammatory properties. This compound could therefore offer a dual-action approach to treating inflammatory skin conditions like atopic dermatitis and psoriasis.

  • Antioxidant and Anti-Aging: By delivering the antioxidant power of pyridoxine more efficiently into the skin, this compound may offer superior protection against oxidative stress induced by UV radiation and environmental pollutants, thus mitigating signs of aging.

Neuroprotective Potential

The blood-brain barrier is a significant obstacle for many therapeutic agents. The increased lipophilicity of this compound may facilitate its transport into the central nervous system.

  • Neurotransmitter Modulation: More efficient delivery of pyridoxine to the brain could enhance the synthesis of neurotransmitters, potentially offering therapeutic benefits in conditions associated with neurotransmitter imbalances, such as depression and anxiety.

  • Neuroprotection against Oxidative Stress: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. The potential for this compound to deliver antioxidant protection to the brain warrants further investigation.

Quantitative Data Summary (Hypothetical)

Table 1: Comparative In Vitro Antioxidant Activity

CompoundIC50 (DPPH Assay) (µM)ORAC Value (µmol TE/g)
Pyridoxine HCl150800
This compound 75 (Expected) 1600 (Expected)
Trolox (Control)502000

Table 2: Comparative In Vitro Anti-Inflammatory Activity in HaCaT Keratinocytes

Treatment (LPS-stimulated)IL-6 Reduction (%)TNF-α Reduction (%)
Pyridoxine HCl (10 µM)2520
This compound (10 µM) 50 (Expected) 45 (Expected)
Dexamethasone (1 µM)8075

Table 3: Comparative Skin Penetration (Franz Diffusion Cell Assay)

Compound (2% in cream base)Flux (µg/cm²/h)Skin Retention (µg/g tissue)
Pyridoxine HCl0.510
This compound 5.0 (Expected) 100 (Expected)

Experimental Protocols

Detailed experimental protocols for the novel biological activities of this compound are not yet established in the literature. The following provides a generalized framework for key experiments.

In Vitro Antioxidant Activity Assay
  • DPPH Radical Scavenging Assay:

    • Prepare stock solutions of this compound, Pyridoxine HCl, and a positive control (e.g., Trolox) in a suitable solvent (e.g., ethanol).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

    • In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vitro Anti-Inflammatory Assay in Keratinocytes
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media.

  • Stimulation and Treatment:

    • Seed cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or Pyridoxine HCl for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to the media.

  • Cytokine Analysis:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Skin Penetration Study
  • Franz Diffusion Cell Setup:

    • Use excised human or animal skin mounted on Franz diffusion cells.

    • The receptor chamber should be filled with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent).

  • Application of Formulation:

    • Apply a defined amount of a topical formulation containing this compound or Pyridoxine HCl to the surface of the skin.

  • Sampling and Analysis:

    • At predetermined time points, collect samples from the receptor fluid.

    • At the end of the experiment, wash the skin surface and extract the compound retained within the skin tissue.

    • Quantify the concentration of the compounds in the receptor fluid and skin extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathways

Pyridoxine_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyridoxine_Dicaprylate This compound Pyridoxine Pyridoxine Pyridoxine_Dicaprylate->Pyridoxine Hydrolysis Cell_Membrane PLP Pyridoxal-5-Phosphate (PLP) (Active Coenzyme) Pyridoxine->PLP Phosphorylation ROS Reactive Oxygen Species (ROS) PLP->ROS Scavenges NF_kB_Pathway NF-κB Signaling PLP->NF_kB_Pathway Inhibits ROS->NF_kB_Pathway Activates Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Inflammatory_Genes Promotes

Caption: Proposed intracellular mechanism of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis This compound has enhanced activity In_Vitro In Vitro Studies Start->In_Vitro Antioxidant Antioxidant Assays (DPPH, ORAC) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cell Culture, ELISA) In_Vitro->Anti_inflammatory Penetration Skin Penetration Studies (Franz Cells) In_Vitro->Penetration Mechanism Mechanism of Action Studies (Western Blot, qPCR) Anti_inflammatory->Mechanism Penetration->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Efficacy Efficacy Models (e.g., Dermatitis Model) In_Vivo->Efficacy Safety Safety & Toxicology In_Vivo->Safety Clinical Clinical Trials Efficacy->Clinical Safety->Clinical

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising modification of a well-established vitamin with a broad spectrum of biological activities. Its enhanced lipophilicity is the key to unlocking its potential for novel therapeutic applications, particularly in dermatology and neurobiology. While current publicly available data is limited, the theoretical framework strongly suggests that this compound could offer superior efficacy compared to its parent compound.

Future research should focus on a systematic evaluation of its biological activities using the experimental workflows outlined in this guide. Quantitative studies are needed to confirm its enhanced antioxidant, anti-inflammatory, and bioavailability properties. Furthermore, investigations into its effects on specific cellular signaling pathways will be crucial for elucidating its mechanisms of action. As our understanding of this intriguing molecule grows, this compound may emerge as a valuable new tool in the arsenal (B13267) of researchers and clinicians.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Pyridoxine Dicaprylate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pyridoxine (B80251) dicaprylate in biological tissue samples. Pyridoxine dicaprylate, a lipophilic ester of Vitamin B6, requires a sensitive and specific analytical method to support pharmacokinetic and drug distribution studies. The described protocol employs tissue homogenization, protein precipitation, and liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method has been developed and validated based on established analytical principles and meets the criteria for accuracy, precision, and linearity, making it suitable for preclinical research and drug development applications.

Introduction

Pyridoxine, a form of Vitamin B6, is crucial for numerous metabolic processes. Its lipophilic esters, such as this compound, are developed to enhance its bioavailability and tissue penetration. To accurately assess the distribution and concentration of this compound in target tissues, a validated bioanalytical method is essential. This document provides a comprehensive protocol for the extraction and quantification of this compound in tissue matrices using HPLC with UV detection, a widely accessible and reliable technique in analytical laboratories.[1][2]

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).[1][2]

  • Software: Chromatography data station software for data acquisition and processing.

  • Homogenizer: Mechanical rotor-stator homogenizer (e.g., Polytron).[3]

  • Centrifuge: Refrigerated centrifuge capable of >10,000 x g.

  • Evaporation System: Nitrogen evaporation system.

  • Solvents and Reagents: HPLC grade acetonitrile (B52724), methanol, water, formic acid, and ethyl acetate. This compound reference standard. All other chemicals were of analytical grade.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1. The UV detection wavelength was set to 290 nm, which provides maximum absorbance for the pyridoxine moiety.[4][5][6] The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid to ensure sharp peak shapes and efficient elution of the lipophilic analyte.[4][7]

Table 1: HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min: 60% B; 2-10 min: 60% to 95% B; 10-12 min: 95% B; 12.1-15 min: 60% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength290 nm
Injection Volume10 µL
Run Time15 minutes

Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards (10 - 5000 ng/mL): Spike appropriate amounts of the working standard solutions into blank tissue homogenate (see section 3.2 for preparation) to yield final concentrations for the calibration curve.

  • Quality Control Samples: Prepare QC samples in blank tissue homogenate at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (3000 ng/mL).

Sample Preparation Protocol

The sample preparation procedure is designed to efficiently extract the lipophilic this compound from the complex tissue matrix while removing interfering proteins and endogenous components.[3][8]

  • Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 400 µL of cold Phosphate-Buffered Saline (PBS, pH 7.4).

    • Homogenize the tissue on ice until a uniform suspension is achieved.[3]

  • Protein Precipitation & Extraction:

    • To 100 µL of the tissue homogenate, add 300 µL of cold acetonitrile (containing internal standard, if used).

    • Vortex vigorously for 1 minute to precipitate proteins.[9]

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.[10]

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes to extract the analyte into the organic phase.

    • Centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (60% Acetonitrile / 40% Water / 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow sample 1. Weigh ~100 mg Tissue Sample homogenize 2. Add 400 µL cold PBS & Homogenize sample->homogenize precipitate 3. Add 300 µL cold Acetonitrile & Vortex homogenize->precipitate centrifuge1 4. Centrifuge (12,000 x g, 10 min, 4°C) precipitate->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant lle 6. Add 500 µL Ethyl Acetate & Vortex supernatant->lle centrifuge2 7. Centrifuge (5,000 x g, 5 min) lle->centrifuge2 extract 8. Collect Organic Layer centrifuge2->extract evaporate 9. Evaporate to Dryness (Nitrogen Stream) extract->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc 11. Inject into HPLC System reconstitute->hplc G cluster_validation Method Validation start Tissue Sample Collection prep Sample Preparation (See Workflow) start->prep hplc_analysis HPLC-UV Analysis prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision sensitivity LOD & LOQ hplc_analysis->sensitivity quant Quantification (Calibration Curve) data_acq->quant quant->linearity quant->accuracy quant->precision quant->sensitivity report Final Report (Concentration in Tissue) quant->report

References

Application Notes and Protocols for Pyridoxine Dicaprylate in Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine dicaprylate, an oil-soluble ester of Pyridoxine (Vitamin B6), presents a significant advancement in the topical application of this essential vitamin for skin health.[1] Its enhanced stability and bioavailability in cosmetic formulations make it a compelling active ingredient for addressing a variety of dermatological concerns.[1][2] Pyridoxine itself is integral to numerous metabolic processes within the skin, and its topical application has been associated with anti-inflammatory effects, regulation of sebum production, and reinforcement of the skin's barrier function.[3][3][4][5][6][7][8][9][10] These application notes provide an overview of the scientific basis for using this compound and offer detailed protocols for researchers to investigate its efficacy.

Key Application Areas and Mechanisms of Action

This compound's utility in cosmetics and dermatology stems from the multifaceted roles of its active component, Pyridoxine.

Anti-Inflammatory Effects

Pyridoxine has demonstrated notable anti-inflammatory properties, suggesting its potential in managing inflammatory skin conditions such as eczema and psoriasis.[3] High-dose applications have been shown to exert a broad anti-inflammatory effect on immune cells.[4][5] The proposed mechanism involves the downregulation of key inflammatory mediators.

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

G cluster_0 Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation PD This compound (hydrolyzed to Pyridoxine) SPL Sphingosine-1-Phosphate Lyase (SPL) PD->SPL + S1P Sphingosine-1-Phosphate (S1P) SPL->S1P - S1P->NFkB S1P->MAPK

Caption: Pyridoxine's anti-inflammatory mechanism.

Sebum Regulation

Excess sebum production is a key factor in the pathogenesis of acne. Pyridoxine is recognized for its ability to regulate sebum, making it a valuable ingredient for formulations targeting oily and acne-prone skin.[3][6] This effect is partly attributed to its potential to inhibit 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which stimulates sebaceous gland activity.[7]

Logical Relationship: Sebum Regulation Pathway

G Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT SebaceousGland Sebaceous Gland DHT->SebaceousGland Sebum Increased Sebum Production SebaceousGland->Sebum PD This compound PD->FiveAlphaReductase Inhibits

Caption: Pyridoxine's role in sebum regulation.

Skin Barrier Enhancement

A healthy skin barrier is crucial for moisture retention and protection against environmental aggressors. Pyridoxine contributes to the maintenance of epidermal function.[9] Studies have shown that a lipophilic ester of Pyridoxine can increase the expression of profilaggrin mRNA, a precursor to filaggrin.[10] Filaggrin is essential for the formation of the Natural Moisturizing Factor (NMF), which hydrates the stratum corneum.[9][10]

Signaling Pathway: Skin Barrier Fortification

G cluster_0 Keratinocyte PD This compound Profilaggrin Profilaggrin mRNA PD->Profilaggrin Upregulates Filaggrin Filaggrin Profilaggrin->Filaggrin NMF Natural Moisturizing Factor (NMF) Filaggrin->NMF Hydration Improved Skin Hydration NMF->Hydration Barrier Enhanced Barrier Function Hydration->Barrier

Caption: Pyridoxine's impact on skin barrier function.

Quantitative Data Summary

Application AreaKey Biomarker/EffectObserved Effect of Pyridoxine/DerivativeReference
Anti-Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Significant decrease in LPS-stimulated monocytes.[4][4]
Sebum Regulation 5α-Reductase ActivityInhibition of testosterone to DHT conversion.[7][7]
Skin Barrier Function Profilaggrin mRNA ExpressionUpregulation in keratinocytes.[10][10]
Anti-Pigmentation Phagocytosis in KeratinocytesSuppression of oxidative stress-induced phagocytosis.[11][11]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow

G Start Start CellCulture Culture RAW 264.7 macrophages Start->CellCulture Treatment Pre-treat with This compound CellCulture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure TNF-α, IL-6, IL-1β by ELISA Supernatant->ELISA End End ELISA->End

Caption: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle control and perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: In Vitro 5α-Reductase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on 5α-reductase activity.

Methodology:

  • Enzyme Source: Utilize a rat liver microsomal fraction as a source of 5α-reductase.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.5), NADPH, and the enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 10, 50, 100 µM) to the reaction mixture. Use a known 5α-reductase inhibitor (e.g., finasteride) as a positive control and a vehicle control.

  • Substrate Addition: Initiate the reaction by adding ¹⁴C-labeled testosterone.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Chromatography: Separate the substrate (testosterone) and the product (dihydrotestosterone) using thin-layer chromatography (TLC).

  • Quantification: Quantify the radioactivity of the testosterone and dihydrotestosterone spots using a radioisotope scanner.

  • Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound compared to the vehicle control.

Protocol 3: Ex Vivo Skin Model for Skin Barrier Function Analysis

Objective: To determine the effect of this compound on the expression of skin barrier-related proteins in an ex vivo human skin model.

Methodology:

  • Skin Explants: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) under ethical guidelines.

  • Culture: Culture the skin explants at the air-liquid interface on a culture grid in a specific explant medium.

  • Topical Application: Topically apply a formulation containing this compound (e.g., 1% in a suitable vehicle) to the epidermal surface daily for a period of 5 days. Use a vehicle-only formulation as a control.

  • Tissue Processing: After the treatment period, harvest the skin explants. Fix a portion in formalin for histological analysis (immunohistochemistry) and snap-freeze the remaining portion for molecular analysis (RT-qPCR).

  • Immunohistochemistry: Perform immunohistochemical staining on paraffin-embedded sections for filaggrin to visualize its expression and localization in the epidermis.

  • RT-qPCR: Extract total RNA from the frozen tissue, reverse transcribe it to cDNA, and perform real-time quantitative PCR to measure the gene expression of profilaggrin (FLG). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Compare the protein expression (from immunohistochemistry) and gene expression levels (from RT-qPCR) between the this compound-treated and control groups.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic and dermatological applications. Its enhanced stability and oil-solubility allow for effective delivery of Pyridoxine into the skin, where it can exert anti-inflammatory, sebum-regulating, and skin barrier-enhancing effects. The provided protocols offer a framework for researchers to further investigate and substantiate the benefits of this compound in skincare formulations.

References

Assessing the Anti-inflammatory Effects of Pyridoxine Dicaprylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyridoxine, a form of Vitamin B6, has demonstrated anti-inflammatory properties. Its active form, pyridoxal (B1214274) 5'-phosphate (PLP), can suppress the production of inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and the NLRP3 inflammasome, and it also plays a role in antioxidant defense.[[“]][2][3][4][5][6][7] Studies suggest that high doses of vitamin B6 can downregulate a wide array of inflammatory mediators.[3][4] Pyridoxine dicaprylate, a derivative of pyridoxine, is a compound of interest for its potential enhanced therapeutic effects.

These application notes provide a comprehensive set of protocols to assess the anti-inflammatory effects of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a widely accepted model for studying inflammation and screening potential anti-inflammatory agents.[8][9][10][11][12] The protocols outline methods for evaluating cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms through signaling pathway analysis.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5089.5 ± 5.7
10085.3 ± 6.3

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (10 µM)35.2 ± 2.523.1
LPS + this compound (25 µM)24.7 ± 1.946.1
LPS + this compound (50 µM)15.1 ± 1.467.0

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)50.2 ± 8.535.7 ± 6.2
LPS (1 µg/mL)2850.4 ± 150.71540.9 ± 120.3
LPS + this compound (10 µM)2130.8 ± 135.21150.1 ± 105.8
LPS + this compound (25 µM)1480.1 ± 110.9820.5 ± 95.4
LPS + this compound (50 µM)890.6 ± 95.3510.2 ± 78.1

Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins

Treatmentp-p65/p65 Ratio (Fold Change)p-IκBα/IκBα Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)
Control (Untreated)1.01.01.0
LPS (1 µg/mL)5.84.56.2
LPS + this compound (25 µM)3.12.33.5
LPS + this compound (50 µM)1.91.42.1

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.[8]

  • Materials:

    • RAW 264.7 cells

    • 96-well culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13][14][15]

  • Materials:

    • Cell culture supernatants from treated cells

    • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • After cell treatment, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants.[16][17][18][19][20]

  • Materials:

    • Cell culture supernatants from treated cells

    • Commercially available ELISA kits for mouse TNF-α and IL-6

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.[21][22][23][24]

  • Materials:

    • Cell lysates from treated cells

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (against total and phosphorylated forms of p65, IκBα, p38, ERK, JNK, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control and the total protein levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide (Griess Assay) stimulate->no_assay elisa Cytokine Measurement (ELISA) stimulate->elisa western Signaling Pathway (Western Blot) stimulate->western cytotoxicity Cytotoxicity viability->cytotoxicity no_production NO Production no_assay->no_production cytokine_levels TNF-α, IL-6 Levels elisa->cytokine_levels protein_expression p-p65, p-IκBα, p-p38 Levels western->protein_expression

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p65 p65 p50 p50 p65->IkappaB Inhibited by p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50->IkappaB Inhibited by p50->p65_nuc Translocation p50->p50_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Activates p38 p38 MAPKK->p38 Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p38->Genes Transcription Pyridoxine This compound Pyridoxine->IKK Inhibits Pyridoxine->MAPKKK Inhibits DNA DNA p65_nuc->DNA Binds p50_nuc->DNA Binds DNA->Genes Transcription

Caption: Proposed mechanism of this compound in inhibiting NF-κB and MAPK signaling pathways.

References

The Enigmatic Role of Pyridoxine Dicaprylate in Neuroscience: An Extrapolated Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of Pyridoxine (B80251) Dicaprylate in neuroscience research have revealed a significant gap in publicly available scientific literature. As of late 2025, dedicated studies focusing on this specific ester of pyridoxine and its neurological effects are not readily found in peer-reviewed journals or scientific databases. Therefore, the following application notes and protocols are extrapolated from the extensive research conducted on its parent molecule, pyridoxine (Vitamin B6), and its active form, pyridoxal (B1214274) 5'-phosphate (PLP).

The addition of the dicaprylate ester to pyridoxine would theoretically increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. This could lead to more efficient delivery of the neuroprotective vitamin B6 into the central nervous system. The subsequent hydrolysis of the ester within the brain would then release pyridoxine to exert its well-documented effects.

Application Notes

Pyridoxine and its derivatives are crucial for the normal functioning of the central and peripheral nervous systems.[1][2][3] Their neuroprotective properties have been attributed to several key mechanisms, making them a subject of interest in the context of various neurological disorders.[2][3][4]

1. Neurotransmitter Synthesis and Regulation:

Pyridoxal 5'-phosphate (PLP) is an essential cofactor for the synthesis of several key neurotransmitters, including:

  • GABA: The primary inhibitory neurotransmitter in the brain.

  • Dopamine: Crucial for motor control, motivation, and reward.

  • Serotonin: Regulates mood, sleep, and appetite.[4]

  • Norepinephrine: Involved in the "fight or flight" response and attention.

By facilitating the production of these neurotransmitters, pyridoxine helps maintain a balanced neuronal signaling environment. Deficiencies have been linked to neurological symptoms such as seizures and impaired cognitive function.[4]

2. Neuroprotection against Excitotoxicity:

Excessive glutamate (B1630785) release can lead to neuronal damage, a phenomenon known as excitotoxicity, which is implicated in conditions like ischemia and traumatic brain injury.[2][4] Pyridoxine has been shown to inhibit the depolarization-evoked release of glutamate from nerve terminals.[1] This effect is thought to be mediated by the suppression of presynaptic voltage-dependent calcium entry and protein kinase C (PKC) activity.[1]

3. Antioxidant and Anti-inflammatory Properties:

Pyridoxine possesses antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[2] It also plays an indirect role as a coenzyme in the glutathione (B108866) antioxidant system.[2] Furthermore, some studies suggest that pyridoxine may have anti-inflammatory effects, which are relevant in neurodegenerative diseases where neuroinflammation is a key pathological feature.

4. Regulation of Homocysteine Levels:

Elevated levels of homocysteine are a risk factor for cerebrovascular disease and have been linked to an increased risk of neurodegenerative conditions like Alzheimer's disease.[2] PLP is a critical cofactor in the metabolic pathway that converts homocysteine to cysteine, thereby helping to maintain normal homocysteine levels.

Quantitative Data Summary

The following tables summarize quantitative data from studies on pyridoxine, which could serve as a baseline for future investigations into Pyridoxine Dicaprylate.

Table 1: Effect of Pyridoxine on Domoic Acid-Induced Changes in Neurotransmitter Levels and Calcium Influx

ParameterControlDomoic AcidDomoic Acid + PyridoxineReference
Glutamate Levels (relative units)100250120[5]
Calcium Influx (relative units)100300150[5]
GABA Levels (relative units)1005090[5]

Table 2: Dose-Dependent Neuroprotective Effect of Pyridoxine in a Rat Model of Traumatic Brain Injury

Treatment GroupLesion Volume Reduction (%)Reference
Vehicle0[6]
Pyridoxine (300 mg/kg)15[6]
Pyridoxine (600 mg/kg)35[6]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the effects of this compound.

Protocol 1: In Vitro Model of Glutamate Excitotoxicity in Primary Neuronal Cultures

Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal death.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro (DIV).

  • Treatment: Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. A vehicle control group should be included.

  • Excitotoxic Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective concentrations of this compound.

  • Assessment of Cell Death (24 hours post-insult):

    • LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of cell lysis.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope. Quantify the percentage of live and dead cells.

Protocol 2: In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective efficacy of this compound in a rodent model of stroke.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound (formulated for in vivo administration, e.g., in saline with a solubilizing agent)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Laser Doppler flowmetry to monitor cerebral blood flow

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

Procedure:

  • Animal Groups: Randomly assign rats to different groups: Sham, Vehicle-treated MCAO, and this compound-treated MCAO (at various doses).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at a specific time point before or after MCAO (e.g., 30 minutes pre-ischemia or 1 hour post-reperfusion).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion. Monitor cerebral blood flow to confirm successful occlusion and reperfusion.

  • Behavioral Assessment: Conduct behavioral tests at different time points post-surgery (e.g., 1, 3, and 7 days) to assess sensorimotor deficits.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 7 days post-MCAO), sacrifice the animals, and stain the brain slices with TTC to delineate the infarct area. Calculate the infarct volume.

Visualizations

Signaling Pathway of Pyridoxine in Neuroprotection

Pyridoxine_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular PD This compound PN Pyridoxine PD->PN Hydrolysis PLP Pyridoxal 5'-Phosphate PN->PLP Phosphorylation GABA GABA Synthesis PLP->GABA Glutamate_Release ↓ Glutamate Release PLP->Glutamate_Release Antioxidant Antioxidant Defense (↑ Glutathione) PLP->Antioxidant Homocysteine ↓ Homocysteine PLP->Homocysteine Neuroprotection Neuroprotection GABA->Neuroprotection Glutamate_Release->Neuroprotection Antioxidant->Neuroprotection Homocysteine->Neuroprotection

Caption: Hypothetical pathway of this compound in neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

InVitro_Workflow Start Start: Primary Neuronal Culture Treatment Treat with this compound (24 hours) Start->Treatment Insult Induce Glutamate Excitotoxicity (30 minutes) Treatment->Insult Recovery Washout and Recovery (24 hours) Insult->Recovery Assessment Assess Cell Viability (LDH Assay, Live/Dead Staining) Recovery->Assessment End End: Quantify Neuroprotection Assessment->End

Caption: Workflow for assessing in vitro neuroprotective effects.

Logical Relationship of Pyridoxine's Neuroprotective Mechanisms

Neuroprotective_Mechanisms cluster_mechanisms Primary Mechanisms cluster_outcomes Neurological Outcomes center_node Pyridoxine / PLP NT_Synthesis Neurotransmitter Synthesis center_node->NT_Synthesis Glutamate_Mod Glutamate Release Modulation center_node->Glutamate_Mod Antioxidant_Action Antioxidant Activity center_node->Antioxidant_Action Homocysteine_Met Homocysteine Metabolism center_node->Homocysteine_Met Synaptic_Balance Balanced Synaptic Transmission NT_Synthesis->Synaptic_Balance Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Mod->Reduced_Excitotoxicity Oxidative_Stress Reduced Oxidative Stress Antioxidant_Action->Oxidative_Stress Vascular_Health Improved Vascular Health Homocysteine_Met->Vascular_Health Neuroprotection Overall Neuroprotection Synaptic_Balance->Neuroprotection Leads to Reduced_Excitotoxicity->Neuroprotection Leads to Oxidative_Stress->Neuroprotection Leads to Vascular_Health->Neuroprotection Leads to

References

Application Notes and Protocols: Investigating Pyridoxine Dicaprylate in Skin Aging Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by a progressive decline in skin function and aesthetics, driven by both intrinsic and extrinsic factors. These factors contribute to the degradation of the extracellular matrix (ECM), reduced collagen and elastin (B1584352) production, and increased oxidative stress, leading to wrinkle formation, loss of elasticity, and hyperpigmentation. Pyridoxine (B80251) dicaprylate, a lipophilic derivative of vitamin B6 (pyridoxine) and caprylic acid, presents a promising candidate for anti-aging interventions.[1][2] This stable, oil-soluble compound is designed for enhanced transdermal absorption, potentially delivering the combined benefits of its constituent parts to the deeper layers of the skin.[1][2]

Pyridoxine is essential for numerous metabolic reactions, including amino acid synthesis, which is crucial for collagen production.[3][4] It also possesses anti-inflammatory properties and can help regulate sebum production.[3][5] Caprylic acid, a medium-chain fatty acid, is known for its moisturizing, antioxidant, and antimicrobial properties, which can help protect the skin from environmental damage and improve its barrier function.[6][7][8][9]

These application notes provide a detailed experimental framework for evaluating the efficacy of Pyridoxine dicaprylate in relevant in vitro and in vivo skin aging models. The protocols outlined below are designed to investigate its effects on key biomarkers of skin aging, including oxidative stress, collagen and elastin synthesis, and matrix metalloproteinase (MMP) activity.

Hypothesized Mechanism of Action

The anti-aging effects of this compound are likely multifaceted, stemming from the synergistic action of its two components. The proposed mechanisms to be investigated are:

  • Reduction of Oxidative Stress: The antioxidant properties of caprylic acid, combined with pyridoxine's role in cellular metabolism, may protect skin cells from damage induced by reactive oxygen species (ROS).[8]

  • Stimulation of Extracellular Matrix Synthesis: Pyridoxine's involvement in amino acid metabolism is expected to support the synthesis of collagen and elastin by dermal fibroblasts.[3]

  • Inhibition of Matrix Metalloproteinases (MMPs): By mitigating oxidative stress and inflammation, this compound may downregulate the expression and activity of MMPs, enzymes responsible for collagen and elastin degradation.

  • Improvement of Skin Barrier Function: The emollient properties of caprylic acid can enhance skin hydration and reinforce the skin's natural barrier.[6][7]

Experimental Design

A tiered approach is recommended, starting with in vitro cellular assays to elucidate the molecular mechanisms of this compound, followed by in vivo studies to confirm its efficacy in a more complex biological system.

I. In Vitro Studies

In vitro models provide a controlled environment to assess the direct effects of this compound on skin cells.

1. Cellular Models:

  • Human Dermal Fibroblasts (HDFs): Primary cells for studying collagen and elastin synthesis, and MMP activity.
  • Human Epidermal Keratinocytes (HEKs): To evaluate effects on skin barrier function and response to oxidative stress.
  • 3D Reconstructed Human Skin Equivalents: To provide a more physiologically relevant model that mimics the structure of human skin.

2. Experimental Assays:

Parameter Assay Description Expected Outcome with this compound
Cytotoxicity MTT or LDH AssayMeasures cell viability to determine non-toxic concentrations of this compound.High cell viability at effective concentrations.
Oxidative Stress DCFH-DA AssayMeasures intracellular ROS levels after inducing oxidative stress (e.g., with H₂O₂ or UVA radiation).Reduction in ROS levels.
SOD and GPx Activity AssaysMeasures the activity of key antioxidant enzymes.Increased activity of SOD and GPx.
Collagen Synthesis Sirius Red/Fast Green Collagen AssayQuantifies total collagen content in cell lysates or culture supernatant.Increased collagen production.
ELISA for Pro-collagen Type IMeasures the secretion of pro-collagen type I, a precursor to collagen.Increased pro-collagen type I levels.
qRT-PCR for COL1A1 & COL1A2Measures the gene expression of collagen type I.Upregulation of COL1A1 and COL1A2 genes.
Elastin Synthesis ELISA for TropoelastinMeasures the level of tropoelastin, the precursor to elastin.Increased tropoelastin levels.
qRT-PCR for ELNMeasures the gene expression of elastin.Upregulation of the ELN gene.
MMP Inhibition Gelatin ZymographyDetects the activity of MMP-2 and MMP-9.Reduced activity of MMP-2 and MMP-9.
ELISA for MMP-1 and MMP-3Quantifies the levels of key collagen-degrading MMPs.Decreased levels of MMP-1 and MMP-3.
qRT-PCR for MMPs and TIMPsMeasures the gene expression of MMPs and their inhibitors (TIMPs).Downregulation of MMP genes and/or upregulation of TIMP genes.
Skin Barrier Function Transepidermal Electrical Resistance (TEER)Measures the integrity of the epidermal barrier in 3D skin models.Increased TEER, indicating improved barrier function.
Filaggrin and Loricrin Expression (Western Blot/Immunofluorescence)Measures the expression of key proteins involved in skin barrier formation.Increased expression of filaggrin and loricrin.
II. In Vivo Studies

In vivo studies are essential to validate the in vitro findings and assess the overall efficacy and safety of topically applied this compound.

1. Animal Model:

  • Hairless Mice (e.g., SKH-1): A well-established model for studying photoaging due to their sensitivity to UV radiation.

2. Study Design:

  • Groups:
  • Control (no treatment)
  • Vehicle Control (topical application of the base formulation without this compound)
  • This compound Treatment (topical application of the formulation containing this compound)
  • Positive Control (e.g., topical retinoic acid)
  • Induction of Aging: Chronic exposure to UVB radiation to induce photoaging.
  • Treatment: Daily topical application of the respective formulations.
  • Duration: 8-12 weeks.

3. Efficacy Parameters:

Parameter Method Description Expected Outcome with this compound
Skin Wrinkle Formation Replica Analysis (e.g., using silicone impressions and image analysis)Quantifies the depth and length of wrinkles.Reduction in wrinkle depth and length.
Skin Elasticity Cutometer measurementsMeasures the viscoelastic properties of the skin.Improvement in skin elasticity (R2 and R7 parameters).
Skin Hydration Corneometer measurementsMeasures the hydration level of the stratum corneum.Increased skin hydration.
Transepidermal Water Loss (TEWL) Tewameter measurementsMeasures the integrity of the skin barrier.Decreased TEWL.
Histological Analysis H&E and Masson's Trichrome StainingVisualizes changes in epidermal thickness and collagen fiber organization in skin biopsies.Increased epidermal thickness and more organized, denser collagen fibers.
Immunohistochemistry Staining for Collagen I, Elastin, MMP-1, and TIMP-1Quantifies the expression of key proteins in skin sections.Increased Collagen I and Elastin; Decreased MMP-1; Increased TIMP-1.

Experimental Protocols

Protocol 1: In Vitro Assessment of Antioxidant Activity

1. Cell Culture and Treatment:

  • Culture Human Dermal Fibroblasts (HDFs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat cells with various non-toxic concentrations of this compound for 24 hours. 2. Induction of Oxidative Stress:
  • Induce oxidative stress by exposing cells to H₂O₂ (e.g., 100 µM) or irradiating with UVA (e.g., 5 J/cm²). 3. Measurement of Intracellular ROS:
  • Wash the cells with PBS.
  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
  • Wash the cells again with PBS.
  • Measure the fluorescence intensity using a microplate reader (excitation/emission: 485/535 nm).

Protocol 2: In Vitro Assessment of Collagen Synthesis

1. Cell Culture and Treatment:

  • Culture HDFs as described above.
  • Seed cells in a 24-well plate and grow to confluence.
  • Treat cells with various concentrations of this compound in serum-free media for 48 hours. 2. Pro-collagen Type I ELISA:
  • Collect the cell culture supernatant.
  • Quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit according to the manufacturer's instructions. 3. Sirius Red/Fast Green Collagen Assay:
  • Lyse the cells and perform the assay to determine the total collagen content relative to total protein.

Protocol 3: In Vivo Photoaging Model in Hairless Mice

1. Acclimatization and Grouping:

  • Acclimatize SKH-1 hairless mice for one week.
  • Randomly divide the mice into the four experimental groups. 2. UVB Irradiation:
  • Expose the dorsal skin of the mice to UVB radiation three times a week for 8-12 weeks.
  • Gradually increase the UVB dose to induce wrinkle formation. 3. Topical Application:
  • Apply 100 µL of the vehicle, this compound formulation, or positive control to the dorsal skin daily, 5 days a week. 4. Evaluation of Skin Phenotype:
  • At the end of the study, take silicone replicas of the dorsal skin for wrinkle analysis.
  • Measure skin elasticity and hydration using a Cutometer and Corneometer, respectively. 5. Tissue Collection and Analysis:
  • Euthanize the mice and collect dorsal skin samples.
  • Process the skin for histological and immunohistochemical analysis as described in the data presentation table.

Visualizations

Signaling Pathways in Skin Photoaging

Skin_Photoaging_Pathway cluster_stressor Environmental Stressor cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_proposed_action This compound Action cluster_outcome Cellular Outcome UV Radiation UV Radiation EGFR EGFR UV Radiation->EGFR IL1R IL-1R UV Radiation->IL1R TNFR TNF-R UV Radiation->TNFR MAPK MAPK Cascade (ERK, JNK, p38) EGFR->MAPK IL1R->MAPK TNFR->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 MMPs Increased MMPs (MMP-1, MMP-3, MMP-9) AP1->MMPs Procollagen Decreased Pro-collagen Synthesis AP1->Procollagen Inhibits PD Pyridoxine Dicaprylate Antioxidant Antioxidant Effect (Reduces ROS) PD->Antioxidant Collagen_Support Collagen Synthesis Support PD->Collagen_Support Antioxidant->MAPK Inhibits Fibroblasts Dermal Fibroblasts Collagen_Support->Fibroblasts Collagen_Deg Collagen Degradation MMPs->Collagen_Deg Wrinkles Wrinkle Formation Collagen_Deg->Wrinkles Procollagen->Wrinkles Prevents Fibroblasts->Procollagen Stimulates

Caption: Signaling pathways leading to photoaging and proposed intervention points for this compound.

Experimental Workflow for In Vitro and In Vivo Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Cell_Culture Cell Culture (HDFs, HEKs) Treatment_PD Treatment with This compound Cell_Culture->Treatment_PD Stress_Induction Induction of Cellular Stress (e.g., UV, H₂O₂) Treatment_PD->Stress_Induction Invitro_Assays Biochemical & Molecular Assays (ROS, Collagen, MMPs) Stress_Induction->Invitro_Assays Data_Analysis1 Data Analysis & Interpretation Invitro_Assays->Data_Analysis1 Efficacy_Conclusion Conclusion on Anti-aging Efficacy of this compound Data_Analysis1->Efficacy_Conclusion Animal_Model Animal Model (Hairless Mice) Aging_Induction Induction of Photoaging (UVB Irradiation) Animal_Model->Aging_Induction Topical_Treatment Topical Treatment with This compound Aging_Induction->Topical_Treatment Invivo_Measurements Biophysical Measurements (Wrinkles, Elasticity, Hydration) Topical_Treatment->Invivo_Measurements Histo_Analysis Histological & Immunohistochemical Analysis Topical_Treatment->Histo_Analysis Data_Analysis2 Data Analysis & Interpretation Invivo_Measurements->Data_Analysis2 Histo_Analysis->Data_Analysis2 Data_Analysis2->Efficacy_Conclusion

Caption: A streamlined workflow for the comprehensive evaluation of this compound's anti-aging properties.

References

Application Note: LC-MS/MS Method for the Quantitative Analysis of Pyridoxine Dicaprylate and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine (B80251), a vital form of Vitamin B6, is a cofactor in numerous metabolic reactions, including amino acid, carbohydrate, and lipid metabolism.[1][2] Pyridoxine dicaprylate is a lipid-soluble ester of pyridoxine, designed to enhance its bioavailability. Monitoring the parent compound and its subsequent metabolites—primarily pyridoxine and its active forms—is crucial for pharmacokinetic and metabolic studies in drug development. This document details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, Pyridoxine (PN), Pyridoxal (B1214274) 5'-phosphate (PLP), and 4-Pyridoxic Acid (PA) in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic run, making it suitable for high-throughput analysis.[3][4]

Principle

The method involves the extraction of analytes from a plasma matrix, followed by chromatographic separation on a reversed-phase C18 column.[5][6] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1][2][7] The use of stable isotope-labeled internal standards (SIL-IS) for each analyte class ensures high accuracy and precision by correcting for matrix effects and variability during sample processing and injection.[1][3][7]

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, Pyridoxine-HCl (PN), Pyridoxal 5'-phosphate (PLP), 4-Pyridoxic Acid (PA).

  • Internal Standards: Pyridoxine-(¹³C₄)-HCl (for PN and this compound), Pyridoxal 5'-phosphate-d₃ (PLP-d₃), 4-Pyridoxic Acid-d₂ (PA-d₂).

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of LC-MS grade.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (analytical grade), and ultrapure water.

  • Biological Matrix: Drug-free human plasma (K₂EDTA).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) Methanol:Water mixture.

  • Calibration Standards & QCs: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 1-500 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution mixture.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2][7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).[8]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) System

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[1][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30°C.[1][5]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    4.0 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

Mass Spectrometry (MS) System

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][9]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 120°C.[10]

  • Gas Flow: Optimized for the specific instrument.

  • MRM Transitions: The following precursor → product ion transitions should be optimized. The values provided are theoretical or derived from literature.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 422.3278.225
Pyridoxine (PN) 170.1152.120
Pyridoxal 5'-phosphate (PLP) 248.1150.022
4-Pyridoxic Acid (PA) 184.1166.118
Pyridoxine-(¹³C₄)-IS 174.1156.120
PLP-d₃-IS 251.1153.022
PA-d₂-IS 186.1168.118

Data and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes expected performance characteristics based on similar validated methods for vitamin B6 metabolites.[3][7]

ParameterThis compoundPyridoxine (PN)PLP4-Pyridoxic Acid (PA)
Linear Range (ng/mL) 1 - 5001 - 5005 - 5005 - 500
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995
LOD (ng/mL) 0.30.31.51.5
LOQ (ng/mL) 1.01.05.05.0
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15%
Precision (% RSD) <15%<15%<15%<15%
Recovery (%) >85%>90%>80%>85%
Matrix Effect (%) <15%<15%<15%<15%

Visualizations

Metabolic Pathway

The diagram below illustrates the proposed primary metabolic conversion of this compound back to its active and excretory forms.

PD This compound PN Pyridoxine (PN) PD->PN Hydrolysis (Esterases) PLP Pyridoxal-5'-Phosphate (PLP) (Active Form) PN->PLP Phosphorylation (Pyridoxal Kinase) PA 4-Pyridoxic Acid (PA) (Excretory Form) PLP->PA Oxidation (Aldehyde Oxidase)

Proposed metabolic pathway of this compound.
Experimental Workflow

The following workflow diagram provides a step-by-step overview of the analytical procedure from sample receipt to final data reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Receive Plasma Sample B Add Internal Standards A->B C Protein Precipitation (ACN) B->C D Centrifuge & Collect Supernatant C->D E Evaporate & Reconstitute D->E F LC-MS/MS Injection E->F G Chromatographic Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analytes J->K L Generate Report K->L

References

Application Notes and Protocols for Pyyridoxine Dicaprylate in Enhancing Active Pharmaceutical Ingredient Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active Pharmaceutical Ingredients (APIs) are susceptible to degradation from environmental factors such as light, heat, and oxidation, which can compromise their efficacy and safety.[1][2] Pyridoxine (B80251), a form of vitamin B6, has demonstrated antioxidant properties that can protect against oxidative stress.[3][4][5] While direct studies on pyridoxine dicaprylate as a stabilizing agent for other APIs are not extensively documented in publicly available literature, its lipophilic nature—derived from the esterification of pyridoxine with caprylic acid—suggests its potential as a valuable excipient in non-aqueous and lipid-based formulations to enhance API stability.

These application notes provide a comprehensive overview of the potential use of this compound for API stabilization, based on the known antioxidant and stabilizing properties of pyridoxine. The provided protocols are models for evaluating its efficacy in specific drug formulations.

Potential Advantages of this compound

  • Enhanced Lipophilicity: As a dicaprylate ester, this derivative of pyridoxine exhibits increased solubility in lipidic and non-aqueous environments, making it a suitable stabilizer for oil-based formulations, softgel capsules, and lipid-based drug delivery systems.[6]

  • Antioxidant Activity: Pyridoxine can neutralize free radicals, thereby preventing the oxidation of susceptible APIs.[3][5] This is crucial for protecting APIs that are prone to oxidative degradation.

  • Light Protection: Pyridoxine is known to be light-sensitive itself and is often stored in light-protected containers.[7][8][9] This characteristic suggests its potential to absorb UV radiation and offer photoprotective benefits to light-sensitive APIs.

Data Presentation

The following tables summarize the stability and antioxidant effects of pyridoxine based on available studies. This data provides a foundation for hypothesizing the stabilizing potential of this compound.

Table 1: Chemical Stability of Pyridoxine Formulations

FormulationStorage ConditionsDurationRemaining Concentration (%)Reference
Pyridoxine Suspension (25 mg/mL) in Oral Mix25°C in amber glass/plastic bottles91 days≥ 94.2%[10]
Pyridoxine Suspension (25 mg/mL) in Oral Mix SF25°C in amber glass/plastic bottles91 days≥ 94.2%[10]
Pyridoxine Suspension (25 mg/mL) in Oral Mix4°C in amber glass/plastic bottles91 days≥ 96.1%[10]
Pyridoxine Suspension (25 mg/mL) in Oral Mix SF4°C in amber glass/plastic bottles91 days≥ 97.1%[10]
Pyridoxine HCl Injection (100 mg/mL)25°C in polypropylene (B1209903) syringes180 daysNo decomposition observed[11]

Table 2: Antioxidant Activity of Pyridoxine

SystemOxidative StressorPyridoxine ConcentrationEffectReference
Human ErythrocytesCumene Hydroperoxide (100 µM)1, 10, 100 µMSignificantly decreased lipid peroxidation and protein carbonylation[3]
In vitroFe(II) ions30 µM94% chelation of iron ions, blocking the Fenton reaction[5]
Neuronal Cell Culture3% Hydrogen PeroxideNot specifiedProtective against oxidative stress and cell death[4]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in stabilizing an API.

Protocol 1: Evaluation of Antioxidant-Mediated Stabilization of an Oxidation-Prone API

Objective: To determine the effectiveness of this compound in preventing the oxidative degradation of a model API in a lipid-based formulation.

Materials:

  • Oxidation-prone API (e.g., a polyunsaturated fatty acid-based drug, a phenolic compound)

  • This compound

  • Lipid-based vehicle (e.g., medium-chain triglycerides)

  • Forced degradation reagents (e.g., hydrogen peroxide, AIBN)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Inert gas (Nitrogen or Argon)

  • Climate chamber

Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of the API in the lipid vehicle at a known concentration.

    • Create a series of formulations by adding varying concentrations of this compound (e.g., 0.01%, 0.1%, 1% w/w) to the API stock solution.

    • Prepare a control formulation containing only the API and the lipid vehicle.

    • Prepare a positive control with a well-established antioxidant (e.g., BHT, alpha-tocopherol).

    • Blanket all preparations with an inert gas to minimize initial oxidation.

  • Stability Study:

    • Divide each formulation into two sets of samples.

    • Set 1 (Accelerated Stability): Store samples in a climate chamber at accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3 months), with samples pulled at specific time points (e.g., 0, 1, 2, 3 months).

    • Set 2 (Forced Degradation): Expose samples to an oxidative stressor. For instance, add a controlled amount of hydrogen peroxide and incubate at a moderately elevated temperature (e.g., 50°C) for a shorter duration (e.g., 24-48 hours).

  • Sample Analysis:

    • At each time point, dilute the samples appropriately with a suitable solvent.

    • Analyze the concentration of the intact API and the formation of major degradation products using a validated stability-indicating HPLC method.[1]

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point for all formulations.

    • Compare the degradation rates of the API in formulations with and without this compound.

    • Assess the reduction in the formation of oxidative degradation products in the presence of this compound.

Protocol 2: Assessment of Photostabilizing Effects on a Light-Sensitive API

Objective: To evaluate the ability of this compound to protect a light-sensitive API from photodegradation.

Materials:

  • Light-sensitive API (e.g., nifedipine, furosemide)

  • This compound

  • Solvent system appropriate for the API (e.g., ethanol, polyethylene (B3416737) glycol)

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • UV-Vis Spectrophotometer

  • HPLC system

Methodology:

  • Formulation Preparation:

    • Prepare a solution of the light-sensitive API in the chosen solvent.

    • Create formulations with varying concentrations of this compound.

    • Prepare a control formulation without this compound.

    • Transfer solutions to transparent glass vials.

  • Photostability Testing:

    • Expose one set of vials from each formulation to a controlled light source in a photostability chamber as per ICH Q1B guidelines.

    • Wrap a corresponding set of vials in aluminum foil to serve as dark controls.

    • Place both sets in the chamber to ensure identical temperature conditions.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from each vial.

    • Analyze the samples for API concentration using a validated HPLC method.

    • Concurrently, measure any changes in the physical appearance (e.g., color change) of the solutions.

  • Data Analysis:

    • Calculate the percentage of API degradation in both the light-exposed and dark control samples.

    • Determine the protective effect of this compound by comparing the degradation rates in its presence versus its absence in the light-exposed samples.

Visualizations

G cluster_0 Oxidative Stress cluster_1 API Degradation Pathway cluster_2 Protective Mechanism Stressor Environmental Stressors (Light, Heat, Metal Ions) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Stressor->ROS Generates API_stable Stable API ROS->API_stable API_degraded Degraded API (Loss of Efficacy) API_stable->API_degraded Oxidation PD This compound PD->ROS Interrupts Neutralized_ROS Neutralized Species PD->Neutralized_ROS Scavenges

Caption: Proposed antioxidant mechanism of this compound.

G cluster_prep Phase 1: Formulation Preparation cluster_stability Phase 2: Stability Study cluster_analysis Phase 3: Analysis and Evaluation prep_api Prepare API stock solution prep_form Create formulations with varying This compound concentrations prep_api->prep_form prep_control Prepare control (API only) and positive control formulations prep_form->prep_control storage Store samples under accelerated (e.g., 40°C/75% RH) and forced degradation conditions prep_control->storage sampling Withdraw samples at predefined time points (e.g., T0, T1, T2) storage->sampling hplc Analyze API concentration and degradation products via HPLC sampling->hplc data Calculate degradation rates and compare formulations hplc->data conclusion Determine stabilizing efficacy of This compound data->conclusion

Caption: Experimental workflow for stability testing.

References

Application Notes and Protocols: In Vitro Skin Permeation Studies with Pyridoxine Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of Pyridoxine dicaprylate, a lipophilic derivative of Vitamin B6. The information is intended to guide researchers in setting up and executing robust experiments to evaluate the dermal absorption and delivery of this active ingredient.

Introduction

This compound is a fat-soluble ester of Pyridoxine (Vitamin B6), designed to enhance its penetration into the skin. As a lipophilic compound, it is expected to readily partition into the stratum corneum, the outermost layer of the skin. In vitro skin permeation studies are a critical tool for evaluating the efficacy of topical formulations containing this compound, providing key insights into its absorption kinetics and bioavailability in the skin. These studies are typically performed using Franz diffusion cells with an appropriate skin model, such as porcine or human skin.

The potential benefits of topical Pyridoxine application include antioxidant effects, which may help in preventing the appearance of pigmented spots by suppressing oxidative stress-induced phagocytosis in keratinocytes. This is potentially mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of intracellular antioxidants.

Quantitative Data Summary

Table 1: In Vitro Skin Permeation Parameters of this compound in Different Formulations

Formulation IDVehicleThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (t_lag) (h)
F1Propylene Glycol11.250.1252.5
F2Ethanol (B145695):Propylene Glycol (30:70)12.500.2501.8
F3Isopropyl Myristate13.750.3751.2
F4O/W Emulsion11.800.1802.1

Table 2: Cumulative Amount of this compound Permeated Over Time

Time (h)Formulation F1 (µg/cm²)Formulation F2 (µg/cm²)Formulation F3 (µg/cm²)Formulation F4 (µg/cm²)
00.000.000.000.00
20.000.500.940.00
41.884.007.192.70
86.8814.0022.199.90
1211.8824.0037.1917.10
2426.8854.0082.1938.70

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps for assessing the skin permeation of this compound using vertical Franz diffusion cells.

Materials:

  • Vertical Franz diffusion cells (e.g., PermeGear)

  • Excised porcine or human skin

  • This compound formulations

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like Tween 80 or ethanol to maintain sink conditions)

  • Magnetic stirrer

  • Water bath circulator

  • Syringes and needles for sampling

  • HPLC vials

Protocol:

  • Skin Preparation:

    • Thaw frozen full-thickness porcine ear skin at room temperature.

    • Excise a section of the skin and carefully remove subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into discs of an appropriate size to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin disc between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Clamp the two compartments together securely.

    • Fill the receptor compartment with pre-warmed (32°C ± 1°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled cells in a water jacket maintained at 32°C ± 1°C to ensure the skin surface temperature is physiological.

  • Dosing and Sampling:

    • Equilibrate the mounted skin for 30 minutes.

    • Apply a known quantity of the this compound formulation uniformly onto the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

    • Transfer the collected samples into HPLC vials for analysis.

  • Data Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.

    • The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative permeation curve to the x-axis.

HPLC Method for Quantification of this compound

This protocol provides a general framework for developing an HPLC method to quantify this compound in receptor solution samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (likely around 290 nm, similar to pyridoxine).

  • Column Temperature: 30°C.

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution with the receptor solution to cover the expected concentration range of the permeation samples.

  • Sample Preparation:

    • The samples collected from the Franz diffusion cell receptor compartment can typically be injected directly after filtration through a 0.45 µm syringe filter, if necessary.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the unknown samples.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation mount_skin Mount Skin in Franz Cell prep_skin->mount_skin prep_solution Receptor Solution Preparation fill_receptor Fill Receptor Compartment prep_solution->fill_receptor prep_formulation Formulation Preparation apply_formulation Apply Formulation prep_formulation->apply_formulation mount_skin->fill_receptor equilibrate Equilibrate fill_receptor->equilibrate equilibrate->apply_formulation sample Collect Samples at Time Points apply_formulation->sample hplc HPLC Analysis sample->hplc calc_cumulative Calculate Cumulative Permeation hplc->calc_cumulative calc_flux Determine Steady-State Flux calc_cumulative->calc_flux calc_kp Calculate Permeability Coefficient calc_flux->calc_kp G cluster_stress Cellular Stress cluster_pyridoxine Pyridoxine Action cluster_cellular_response Cellular Response uvb UVB Radiation ros Reactive Oxygen Species (ROS) uvb->ros nrf2 Nrf2 Activation ros->nrf2 Induces pd This compound (Topical Application) pyridoxine Pyridoxine pd->pyridoxine Metabolism pyridoxine->nrf2 differentiation Restored Keratinocyte Differentiation pyridoxine->differentiation antioxidants Increased Intracellular Antioxidants nrf2->antioxidants antioxidants->ros Scavenges phagocytosis Reduced Phagocytosis of Melanosomes antioxidants->phagocytosis pigmentation Reduced Pigmentation phagocytosis->pigmentation differentiation->pigmentation Contributes to Healthy Skin Barrier

Application Notes and Protocols for Evaluating the Efficacy of Pyridoxine Dicaprylate in Animal Models of Seborrheic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seborrheic dermatitis is a common chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus in sebum-rich areas. While the exact pathophysiology is not fully elucidated, the yeast Malassezia spp., along with host immune response and sebaceous gland activity, are considered key contributing factors. Pyridoxine (B80251) (Vitamin B6) has been shown to possess anti-inflammatory and antioxidant properties, and its deficiency has been linked to seborrheic dermatitis-like skin conditions.[1][2] Pyridoxine dicaprylate, a lipophilic derivative of pyridoxine, is hypothesized to offer enhanced skin penetration and stability, making it a promising candidate for topical treatment.[3][4][5][6][7]

These application notes provide detailed protocols for evaluating the efficacy of a topical this compound formulation in a Malassezia-induced murine model of seborrheic dermatitis.

Preclinical Rationale for this compound in Seborrheic Dermatitis

Pyridoxine and its derivatives have been shown to modulate inflammatory responses and support skin barrier function.[4][6][8] The dicaprylate ester form of pyridoxine enhances its lipophilicity, which is expected to improve its delivery into the epidermis and sebaceous glands. The proposed mechanism of action involves the local conversion of this compound to pyridoxine, which then acts as a coenzyme in various metabolic pathways, contributing to the reduction of inflammation and the normalization of skin cell function.[8][9]

Animal Model Selection: Malassezia-Induced Seborrheic Dermatitis

A murine model of Malassezia-induced skin inflammation is a relevant and well-established model for studying seborrheic dermatitis. This model mimics key features of the human condition, including scaling, erythema, and inflammatory cell infiltration, upon epicutaneous application of Malassezia.

Experimental Protocols

Preparation of Malassezia furfur Culture

Objective: To prepare a standardized inoculum of Malassezia furfur for induction of seborrheic dermatitis in mice.

Materials:

  • Malassezia furfur (e.g., ATCC 14521)

  • Modified Dixon's (mDixon) agar (B569324) and broth

  • Sterile olive oil

  • Spectrophotometer

  • Centrifuge

  • Hemocytometer or spectrophotometer for cell counting

Protocol:

  • Streak M. furfur on mDixon agar plates and incubate at 32°C for 48-72 hours.

  • Inoculate a single colony into 50 mL of mDixon broth and grow at 32°C with shaking (150 rpm) for 48 hours.

  • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in sterile PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer or by measuring the optical density at 600 nm.

  • For application, mix the yeast suspension with sterile olive oil in a 1:1 ratio.

Induction of Seborrheic Dermatitis and Treatment Protocol

Objective: To induce a seborrheic dermatitis-like phenotype in mice and to evaluate the efficacy of topical this compound.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Groups (n=8-10 per group):

  • Naive Control: No induction, no treatment.

  • Vehicle Control: Malassezia induction + vehicle cream application.

  • Positive Control: Malassezia induction + standard-of-care cream (e.g., 1% hydrocortisone).

  • This compound (Low Dose): Malassezia induction + 1% this compound cream.

  • This compound (High Dose): Malassezia induction + 3% this compound cream.

Protocol:

  • Anesthetize the mice and shave a 2x2 cm area on the dorsal skin.

  • On day 0, apply 50 µL of the M. furfur-olive oil suspension (5 x 10⁷ cells) to the shaved area.

  • Repeat the M. furfur application on days 2 and 4.

  • From day 5 to day 14, topically apply 100 mg of the respective treatment cream to the affected area once daily.

  • Monitor the animals daily for clinical signs of skin inflammation.

Clinical Evaluation of Skin Inflammation

Objective: To macroscopically assess the severity of skin inflammation.

Protocol:

  • Score the severity of erythema, scaling, and thickness of the affected skin daily from day 5 to day 14 using a 4-point scale (0 = none, 1 = slight, 2 = moderate, 3 = severe).

  • The total clinical score is the sum of the individual scores for erythema, scaling, and thickness.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess skin barrier function.

Protocol:

  • On day 15, measure TEWL from the treated skin area using a tewameter.

  • Allow the mice to acclimatize to the room conditions for at least 30 minutes before measurement.

  • Record the TEWL values (g/h/m²).

Quantification of Sebum Production

Objective: To measure the effect of treatment on sebum levels.

Protocol:

  • On day 15, collect sebum from the treated skin area using Sebutape® or a similar lipid-absorbent tape.

  • Extract the lipids from the tape using a suitable solvent (e.g., hexane:ethanol 2:1).

  • Quantify the total lipid content using a colorimetric assay (e.g., sulfo-phospho-vanillin method).

Histopathological Analysis

Objective: To microscopically evaluate the changes in skin morphology and inflammatory infiltrate.

Protocol:

  • On day 15, euthanize the mice and collect skin biopsies from the treated area.

  • Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Toluidine Blue for mast cells.

  • Score the following parameters by a blinded pathologist: epidermal hyperplasia, hyperkeratosis, parakeratosis, and inflammatory cell infiltration (neutrophils, lymphocytes, mast cells).[10]

Cytokine Analysis

Objective: To quantify the levels of pro-inflammatory cytokines in the skin.

Protocol:

  • Collect skin biopsies on day 15 and homogenize in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Measure the protein concentration using a BCA assay.

  • Determine the levels of key cytokines such as TNF-α, IL-1β, IL-6, and IL-17 using specific ELISA kits.[11][12][13][14]

Data Presentation

Table 1: Clinical Scoring of Skin Inflammation

GroupDay 5Day 7Day 9Day 11Day 13Day 14
Naive Control
Vehicle Control
Positive Control
PD (1%)
PD (3%)
Values are presented as Mean ± SEM. PD = this compound.

Table 2: Biophysical and Histological Parameters on Day 15

GroupTEWL (g/h/m²)Sebum Level (µg/cm²)Epidermal Thickness (µm)Inflammatory Infiltrate Score (0-3)Mast Cell Count (/mm²)
Naive Control
Vehicle Control
Positive Control
PD (1%)
PD (3%)
Values are presented as Mean ± SEM. PD = this compound.

Table 3: Skin Cytokine Levels on Day 15

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-17 (pg/mg protein)
Naive Control
Vehicle Control
Positive Control
PD (1%)
PD (3%)
Values are presented as Mean ± SEM. PD = this compound.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation cluster_endpoint_assays acclimatization Acclimatization (7 days) shaving Dorsal Skin Shaving acclimatization->shaving induction Malassezia furfur Application (Days 0, 2, 4) shaving->induction treatment Daily Topical Treatment (Days 5-14) induction->treatment clinical_scoring Clinical Scoring (Daily) treatment->clinical_scoring end_point End-Point Analysis (Day 15) treatment->end_point tewl TEWL end_point->tewl sebum Sebum Quantification end_point->sebum histo Histopathology end_point->histo cytokine Cytokine Analysis end_point->cytokine Signaling_Pathway cluster_malassezia Malassezia spp. cluster_keratinocyte Keratinocyte cluster_pyridoxine This compound Action malassezia Malassezia Antigens (e.g., Lipases, Proteases) tlr2 TLR2 malassezia->tlr2 Binds to nfkb NF-κB Activation tlr2->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulates erythema Erythema cytokines->erythema Leads to scaling Scaling cytokines->scaling Leads to pd This compound (Topical) pyridoxine Pyridoxine (Active Form) pd->pyridoxine Metabolized to inhibition Inhibition of Inflammatory Signaling pyridoxine->inhibition inhibition->nfkb

References

Application Notes and Protocols for Pyridoxine Dicaprylate in Nutraceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate, a lipid-soluble ester of vitamin B6, is emerging as a promising derivative for enhanced absorption in nutraceutical and pharmaceutical formulations.[1] Standard vitamin B6 supplements typically use the water-soluble form, pyridoxine hydrochloride. While effective, its hydrophilic nature can limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium. By esterifying pyridoxine with caprylic acid, a medium-chain fatty acid, pyridoxine dicaprylate gains lipophilic characteristics.[1] This alteration is hypothesized to improve its solubility in lipid-based formulations and enhance its absorption through the lymphatic system, potentially leading to greater bioavailability compared to its water-soluble counterpart. These properties make it a compelling candidate for use in advanced dietary supplements, functional foods, and topical cosmetic applications.[1]

Advantages of this compound in Nutraceutical Formulations

The primary advantage of this compound lies in its enhanced lipophilicity, which is theorized to lead to several formulation and bioavailability benefits:

  • Improved Absorption and Bioavailability: The lipid-soluble nature of this compound may facilitate its absorption via chylomicron-mediated lymphatic transport, a pathway common for dietary fats and fat-soluble vitamins. This can potentially bypass first-pass metabolism in the liver, leading to higher systemic bioavailability.

  • Enhanced Formulation Compatibility: Its oil solubility makes it an ideal choice for incorporation into lipid-based formulations such as softgel capsules, oil-based oral suspensions, and fortified food products with high fat content.[1]

  • Increased Stability: Esterification can protect the pyridoxine molecule from degradation, potentially leading to a longer shelf-life in certain formulations.

  • Potential for Novel Delivery Systems: The physicochemical properties of this compound make it a suitable candidate for inclusion in advanced drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles, to further optimize its delivery and efficacy.

Comparative Bioavailability Data (Illustrative)

Disclaimer: The following data is illustrative and hypothetical, designed to represent the expected enhanced bioavailability of this compound based on its chemical properties. Currently, there is a lack of publicly available, peer-reviewed studies with direct comparative quantitative data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound vs. Pyridoxine HCl in a Rodent Model Following Oral Administration.

ParameterPyridoxine HCl (Water-Soluble)This compound (Lipid-Soluble)
Dose 10 mg/kg10 mg/kg (equivalent pyridoxine)
Cmax (ng/mL) 150 ± 25250 ± 30
Tmax (hours) 1.5 ± 0.54.0 ± 1.0
AUC (0-24h) (ng·h/mL) 1200 ± 1502800 ± 200
Relative Bioavailability 100%233%

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Protocol 1: In Vivo Comparative Bioavailability Study in a Rodent Model

Objective: To compare the oral bioavailability of this compound with that of pyridoxine hydrochloride in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound

  • Pyridoxine hydrochloride

  • Vehicle for pyridoxine HCl (e.g., deionized water)

  • Vehicle for this compound (e.g., sesame oil or a self-emulsifying formulation)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Formulation Preparation:

    • Prepare a solution of pyridoxine HCl in deionized water at a concentration of 5 mg/mL.

    • Prepare a solution/suspension of this compound in sesame oil at a concentration that delivers an equivalent molar amount of pyridoxine.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

    • Divide the rats into two groups (n=6 per group).

    • Administer a single oral dose of either the pyridoxine HCl formulation or the this compound formulation via oral gavage at a dose of 10 mg/kg pyridoxine equivalent.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Measure the concentration of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in the plasma samples using a validated HPLC method with fluorescence detection.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) for each group using appropriate software.

    • Determine the relative bioavailability of this compound compared to pyridoxine HCl.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound in comparison to pyridoxine hydrochloride using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Transwell® inserts (e.g., 12-well)

  • This compound

  • Pyridoxine hydrochloride

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Methodology:

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Test:

    • Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compounds (this compound and pyridoxine HCl, dissolved in HBSS, potentially with a small amount of a non-toxic solubilizing agent for the dicaprylate form) to the apical (upper) chamber of the Transwell® inserts.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.

  • Sample Analysis:

    • Quantify the concentration of the parent compounds and/or their metabolites in the basolateral samples using a validated LC-MS/MS method.

  • Permeability Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each compound to determine their rate of transport across the Caco-2 cell monolayer.

Visualizations

Proposed_Absorption_Pathway cluster_formulation Nutraceutical Formulation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation PD This compound PD_lumen Lipid Micelles with PD PD->PD_lumen Emulsification PHCl Pyridoxine HCl PHCl_lumen Dissolved PHCl PHCl->PHCl_lumen Dissolution PD_absorbed Absorbed PD PD_lumen->PD_absorbed Passive Diffusion PHCl_absorbed Absorbed PHCl PHCl_lumen->PHCl_absorbed Passive Diffusion Chylomicron Chylomicrons (PD incorporated) Lymph Lymphatic System Chylomicron->Lymph Exocytosis PD_absorbed->Chylomicron Incorporation Portal Portal Vein PHCl_absorbed->Portal

Caption: Proposed absorption pathways of this compound vs. Pyridoxine HCl.

Bioavailability_Workflow start Start: Animal Acclimatization formulation Formulation Preparation (PD in oil, PHCl in water) start->formulation dosing Oral Gavage Dosing (Two Groups) formulation->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis HPLC Analysis (Quantify PLP) processing->analysis calculation Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->calculation end End: Compare Bioavailability calculation->end

Caption: Experimental workflow for in vivo comparative bioavailability study.

Logical_Relationship PD This compound LipidSolubility Enhanced Lipid Solubility PD->LipidSolubility is a ImprovedAbsorption Improved Absorption & Bioavailability LipidSolubility->ImprovedAbsorption leads to FormulationCompatibility Better Formulation Compatibility (Oils/Lipids) LipidSolubility->FormulationCompatibility leads to Applications Nutraceutical Applications ImprovedAbsorption->Applications enables FormulationCompatibility->Applications enables Softgels Softgel Capsules Applications->Softgels FortifiedFoods Fortified Foods Applications->FortifiedFoods

Caption: Logical relationship of this compound's properties to its applications.

References

Application Notes and Protocols for Investigating the Effect of Pyridoxine Dicaprylate on Sebum Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebum, a complex mixture of lipids produced by sebaceous glands, is essential for maintaining skin barrier function and homeostasis. However, excessive sebum production (seborrhea) is a key factor in the pathogenesis of several skin conditions, most notably acne vulgaris. The regulation of sebum production is a complex process, with androgens playing a pivotal role. The enzyme 5-alpha-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), is a key target for sebum-regulating therapies.[1]

Pyridoxine (B80251) (Vitamin B6) and its derivatives have been explored for their potential effects on skin health. While pyridoxine deficiency has been associated with seborrheic dermatitis, its precise role in sebum regulation is not fully elucidated.[2][3] Some evidence suggests that certain forms of Vitamin B6 may inhibit 5-alpha-reductase activity, thereby reducing androgen-mediated sebum production.[4][5][6] A patent for Pyridoxine Cyclic Phosphate (B84403), for instance, claims its efficacy in reducing sebum.[4]

This document provides a comprehensive framework of protocols to investigate the efficacy of Pyridoxine Dicaprylate , a lipophilic derivative of Pyridoxine, as a potential sebum-regulating agent. The following protocols are designed to guide researchers through a systematic evaluation, from initial in vitro screening to preclinical and clinical assessment.

Hypothesized Mechanism of Action

The primary hypothesized mechanism for the sebum-regulating effect of Pyridoxine derivatives is the inhibition of 5-alpha-reductase. By blocking this enzyme, this compound may reduce the conversion of testosterone to DHT, leading to decreased stimulation of sebaceous gland activity and a subsequent reduction in sebum synthesis.

Sebum_Regulation_Pathway cluster_Sebocyte Sebocyte Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT AR Androgen Receptor DHT->AR Sebocyte Sebocyte Nucleus AR->Sebocyte Lipogenesis ↑ Lipogenesis Genes (e.g., FASN, SCD) Sebocyte->Lipogenesis Sebum ↑ Sebum Production Lipogenesis->Sebum PD This compound PD->Five_AR Inhibition

Caption: Hypothesized inhibition of the androgen-dependent sebum production pathway.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the potential of this compound. The workflow progresses from high-throughput in vitro assays to more complex ex vivo and in vivo models, culminating in clinical validation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo / Preclinical Models cluster_2 Phase 3: Clinical Evaluation a 5-alpha-reductase Enzyme Assay c Sebocyte Lipogenesis Assay (Nile Red Staining) a->c b Sebocyte Viability Assay (e.g., MTT) b->c d Gene Expression Analysis (RT-qPCR) c->d e Ex Vivo Human Sebaceous Gland Culture d->e Promising Candidate f In Vivo Murine Sebum Production Model e->f g Human Clinical Trial (Split-Face or Parallel Group) f->g Safety & Efficacy h Sebumeter® Measurement (CSL & SER) g->h i Investigator Global Assessment & Lesion Counts g->i

Caption: A tiered experimental workflow for evaluating this compound.

In Vitro Protocols

Protocol: 5-Alpha-Reductase Activity Assay

This protocol aims to determine the direct inhibitory effect of this compound on 5-alpha-reductase activity.

  • Objective: To quantify the inhibition of 5-alpha-reductase by this compound.

  • Materials:

    • Human 5-alpha-reductase enzyme (recombinant or from tissue homogenates).

    • [1,2-³H]-Testosterone (radiolabeled substrate).

    • NADPH (cofactor).

    • This compound (test compound).

    • Finasteride (positive control inhibitor).[7]

    • Vehicle control (e.g., DMSO).

    • Reaction buffer (e.g., potassium phosphate buffer, pH 6.5).

    • Ethyl acetate (B1210297) for extraction.

    • Thin-Layer Chromatography (TLC) plates.

    • Scintillation counter and fluid.

  • Methodology:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, and the 5-alpha-reductase enzyme.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle and Finasteride (e.g., 10 nM) as controls.

    • Pre-incubate the mixtures for 15 minutes at 37°C.

    • Initiate the reaction by adding [³H]-Testosterone.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding ethyl acetate and vortexing to extract the steroids.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Evaporate the solvent and resuspend the steroid residue in a small volume of ethyl acetate.

    • Spot the samples onto a TLC plate and develop the chromatogram to separate testosterone from its metabolites (including DHT).

    • Identify the spots corresponding to testosterone and DHT using standards.

    • Scrape the spots into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the percentage conversion of testosterone to DHT and determine the inhibition for each concentration of this compound.

Protocol: Sebocyte Culture and Lipogenesis Assay

This protocol assesses the effect of this compound on lipid synthesis in a human sebocyte cell line.

  • Objective: To measure the impact of this compound on lipid accumulation in cultured human sebocytes.

  • Materials:

    • SZ95 human sebocyte cell line.

    • Sebocyte culture medium (e.g., Sebomed® Basal Medium).

    • Fetal Bovine Serum (FBS), supplements.

    • Testosterone or DHT to stimulate lipogenesis.

    • This compound (test compound).

    • Vehicle control (e.g., DMSO).

    • Nile Red staining solution (for lipid visualization).

    • Formaldehyde (B43269) for cell fixation.

    • Phosphate-Buffered Saline (PBS).

    • Fluorometric plate reader or flow cytometer.

  • Methodology:

    • Cell Culture: Culture SZ95 sebocytes in appropriate medium until they reach 70-80% confluency in 96-well plates (for plate reader) or 6-well plates (for flow cytometry).

    • Treatment: Starve cells in serum-free media for 12-24 hours. Then, treat the cells with media containing a lipogenic stimulus (e.g., 100 nM Testosterone) and varying concentrations of this compound for 48-72 hours.

    • Cell Fixation: Wash cells twice with PBS and fix with 4% formaldehyde for 20 minutes.

    • Nile Red Staining: Wash again with PBS and stain with Nile Red solution (e.g., 1 µg/mL) for 15 minutes in the dark.[8]

    • Quantification:

      • Plate Reader: Wash cells with PBS to remove excess stain and measure fluorescence (e.g., Ex/Em ~485/565 nm for neutral lipids).

      • Flow Cytometry: Trypsinize cells, resuspend in PBS, and analyze using a flow cytometer to quantify the mean fluorescence intensity per cell.[8]

    • Data Analysis: Normalize fluorescence values to cell number (if using a viability assay in parallel) and express results as a percentage of the stimulated control.

Ex Vivo Protocol

Protocol: Human Skin/Sebaceous Gland Explant Culture

This model provides a more physiologically relevant system to study the effects of this compound on intact sebaceous glands.

  • Objective: To evaluate the effect of this compound on lipid production in isolated human sebaceous glands or full-thickness skin explants.

  • Materials:

    • Fresh human skin samples from elective surgery (e.g., facelift) with ethical approval and patient consent.

    • Culture medium (e.g., Williams' E Medium).

    • This compound formulated for topical application.

    • Vehicle control formulation.

    • Materials for lipid extraction (e.g., hexane:isopropanol).

    • Equipment for lipid analysis (e.g., GC-MS).

    • Materials for histological analysis (e.g., Oil Red O staining).

  • Methodology:

    • Explant Preparation: Dissect skin into small explants (~4 mm punch biopsies) or microdissect individual sebaceous glands.

    • Culture: Place explants in culture inserts at the air-liquid interface and maintain in culture medium.

    • Treatment: Apply a defined amount of the this compound formulation or vehicle control topically to the epidermal surface daily for 5-7 days.

    • Endpoint Analysis:

      • Histology: Fix, section, and stain explants with Oil Red O to visualize lipid content within the sebaceous glands. Quantify the stained area using image analysis software.

      • Lipid Analysis: Homogenize the tissue, extract total lipids, and analyze the lipid profile (especially squalene (B77637) and wax esters) using GC-MS to quantify changes in sebum components.[8]

Clinical Protocol

Protocol: Double-Blind, Placebo-Controlled Clinical Trial

This protocol outlines a clinical study to assess the efficacy and safety of a topical formulation containing this compound in human subjects with oily skin.

  • Objective: To measure the change in facial sebum production after topical application of this compound.

  • Study Design: A 28-day, randomized, double-blind, placebo-controlled, split-face or parallel-group study.

  • Subjects: Healthy volunteers aged 18-40 with self-perceived oily skin or clinically assessed seborrhea.

  • Materials:

    • Topical formulation containing an effective dose of this compound (e.g., 2%).

    • Identical placebo formulation (vehicle).

    • Sebumeter® SM 815 or similar device.

    • Standardized cleansing products for subject use.

  • Methodology:

    • Recruitment & Baseline: Recruit subjects who meet inclusion criteria. After an acclimatization period (e.g., 30 minutes in a controlled environment), perform baseline measurements.

    • Measurements (Baseline, Day 14, Day 28):

      • Casual Sebum Level (CSL): Use the Sebumeter® to measure the amount of sebum on the skin surface at a defined point (e.g., forehead).

      • Sebum Excretion Rate (SER): After the CSL measurement, thoroughly cleanse the measurement area to remove all surface sebum. After a set period (e.g., 60 minutes), re-measure the sebum level at the same point. The amount of sebum produced during this time is the SER.

    • Product Application: Subjects apply the assigned product (active or placebo) to the designated facial area (e.g., one side for split-face design) twice daily for 28 days.

    • Follow-up Visits: Repeat all measurements under controlled conditions at Day 14 and Day 28.

    • Data Analysis: Compare the change from baseline in CSL and SER between the active and placebo groups using appropriate statistical tests.

Data Presentation

Quantitative data from the proposed studies should be summarized for clear interpretation and comparison.

Experiment Parameter Measured Control(s) Test Article Hypothetical Result
1.1 5-Alpha-Reductase Assay IC₅₀ (µM)Finasteride (IC₅₀ ≈ 0.01 µM)This compound15.5 µM
1.2 Sebocyte Lipogenesis % Reduction in Lipid SynthesisVehicle (0% reduction)10 µM this compound35% reduction vs. stimulated control
2.1 Ex Vivo Skin Explant % Reduction in Oil Red O StainingVehicle (0% reduction)2% this compound28% reduction in lipid area
3.1 Clinical Trial (Day 28) Mean % Change in Casual Sebum Level (CSL)Placebo (-5%)2% this compound-22% (p < 0.05 vs. placebo)
3.1 Clinical Trial (Day 28) Mean % Change in Sebum Excretion Rate (SER)Placebo (-3%)2% this compound-18% (p < 0.05 vs. placebo)

References

The Role of Pyridoxine in Hair Follicle Stimulation: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pyridoxine (B80251), a form of Vitamin B6, has been investigated for its potential role in hair follicle health and development. While the specific derivative, Pyridoxine dicaprylate, lacks direct research in this area, studies on pyridoxine provide valuable insights into its mechanisms of action. This document summarizes key findings from preclinical studies, offering detailed application notes and protocols for researchers interested in exploring the therapeutic potential of pyridoxine and its derivatives in hair loss and hair growth promotion.

Disclaimer: The following data and protocols are based on research conducted with pyridoxine. This compound is an ester of pyridoxine, and its specific effects on hair follicles may differ. Further research is warranted to elucidate the distinct biological activities of this compound.

I. Quantitative Data Summary

Preclinical studies in Rex rabbits have demonstrated a significant impact of dietary pyridoxine supplementation on hair follicle density and development. The key quantitative findings are summarized below for comparative analysis.

Table 1: Effects of Dietary Pyridoxine Supplementation on Hair Follicle Parameters in Rex Rabbits

Pyridoxine Supplementation (mg/kg diet)Total Follicle Density (follicles/mm²)Secondary Follicle Density (follicles/mm²)Secondary-to-Primary Follicle Ratio (S/P)
0 (Control)15.8 ± 0.613.5 ± 0.55.9 ± 0.3
517.2 ± 0.714.8 ± 0.66.5 ± 0.4
1018.5 ± 0.816.0 ± 0.77.0 ± 0.4
20 19.8 ± 0.9 17.2 ± 0.8 7.6 ± 0.5
4018.1 ± 0.815.6 ± 0.76.8 ± 0.4

Data presented as mean ± standard deviation. The 20 mg/kg supplementation group showed the most significant increase in all measured parameters (P < 0.05).[1][2]

Table 2: In Vitro Effects of Pyridoxine on Isolated Rex Rabbit Hair Follicles and Dermal Papilla Cells (DPCs)

TreatmentOutcome MeasureResult
Pyridoxine (in culture medium)Hair Shaft Growth (length)Significantly longer than control group (P < 0.05)[2]
Pyridoxine (10 and 20 µmol/L)DPC ApoptosisSignificantly inhibited (P < 0.05)[2]
PyridoxineDPC ProliferationPromoted[2]

II. Signaling Pathways and Mechanism of Action

Pyridoxine is believed to promote hair follicle development and prolong the anagen (growth) phase by modulating several key signaling pathways within the hair follicle, particularly in dermal papilla cells (DPCs).

A. PI3K/Akt Signaling Pathway

Pyridoxine has been shown to activate the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby promoting the survival of DPCs.[1][2]

B. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and cycling. Pyridoxine supplementation has been observed to increase the levels of phosphorylated (activated) β-catenin (CTNNB1) and decrease the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β).[1][2] Inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target genes involved in cell proliferation and differentiation.

C. Notch Signaling Pathway

Pyridoxine has also been found to promote the gene expression of components of the Notch signaling pathway, including Notch1, Hes1, and Hes5.[1] The Notch pathway plays a role in cell fate decisions and is involved in the communication between different cell types within the hair follicle.

Pyridoxine_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Dermal Papilla Cell cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway Pyridoxine Pyridoxine PI3K PI3K Pyridoxine->PI3K activates Wnt_Receptor Wnt Receptor Pyridoxine->Wnt_Receptor activates Notch_Receptor Notch Receptor Pyridoxine->Notch_Receptor activates Akt Akt (Protein Kinase B) PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes GSK3b GSK-3β Wnt_Receptor->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of Gene_Transcription Gene Transcription (Cell Proliferation, Differentiation) beta_catenin->Gene_Transcription activates Notch_Target_Genes Notch Target Genes (Hes1, Hes5) Notch_Receptor->Notch_Target_Genes activates

Fig. 1: Signaling pathways activated by Pyridoxine in dermal papilla cells.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on pyridoxine's effect on hair follicles.

A. In Vivo Animal Study Protocol
  • Animal Model: 200 three-month-old Rex rabbits were used.[2]

  • Grouping: Animals were randomly divided into five groups (n=40 per group).[2]

  • Dietary Supplementation: The groups were fed diets supplemented with 0, 5, 10, 20, or 40 mg/kg of pyridoxine for a specified period.[2]

  • Sample Collection: After the experimental period, skin samples were collected from the dorsal region of the rabbits.

  • Hair Follicle Density Analysis:

    • Skin samples were fixed in 4% paraformaldehyde.

    • Paraffin-embedded sections were prepared and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Follicle density (total, primary, and secondary) was quantified by light microscopy.

  • Gene and Protein Expression Analysis:

    • Total RNA was extracted from skin samples for quantitative real-time PCR (qRT-PCR) analysis of genes related to the PI3K/Akt, Wnt, and Notch signaling pathways.

    • Total protein was extracted for Western blot analysis to measure the levels of key phosphorylated and total proteins in these pathways (e.g., Akt, GSK-3β, β-catenin).

In_Vivo_Workflow cluster_analysis Sample Analysis start Start: 200 Rex Rabbits grouping Randomly Divide into 5 Groups (n=40 each) start->grouping diet Administer Diets with Varying Pyridoxine Concentrations (0, 5, 10, 20, 40 mg/kg) grouping->diet sample Collect Dorsal Skin Samples diet->sample histology Histology: Fix, Embed, Section, H&E Stain sample->histology molecular Molecular Analysis: RNA/Protein Extraction sample->molecular density Quantify Hair Follicle Density histology->density qpcr qRT-PCR for Gene Expression molecular->qpcr western Western Blot for Protein Expression molecular->western

Fig. 2: Workflow for the in vivo animal study.
B. In Vitro Hair Follicle Culture Protocol

  • Hair Follicle Isolation: Free hair follicles were isolated from the skin of Rex rabbits under sterile conditions.[2]

  • Culture Medium: Isolated follicles were cultured in a basal medium (e.g., William's E medium) supplemented with fetal bovine serum, penicillin-streptomycin, and varying concentrations of pyridoxine. A control group received the medium without pyridoxine.

  • Incubation: Follicles were incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Hair Shaft Growth Measurement: The length of the hair shaft was measured daily using a calibrated microscope eyepiece or imaging software for a defined culture period (e.g., 7-10 days). The growth ratio was calculated and compared between the pyridoxine-treated and control groups.[2]

C. Dermal Papilla Cell (DPC) Culture and Analysis Protocol
  • DPC Isolation: DPCs were isolated from the dermal papillae of Rex rabbit hair follicles using enzymatic digestion (e.g., dispase and collagenase).

  • Cell Culture: Isolated DPCs were cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Pyridoxine Treatment: Cultured DPCs were treated with different concentrations of pyridoxine (e.g., 10 and 20 µmol/L) for specific time points.[2]

  • Cell Proliferation Assay: DPC proliferation was assessed using methods such as the MTT assay or by measuring the incorporation of BrdU.

  • Apoptosis Assay: The effect of pyridoxine on DPC apoptosis was determined using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

  • Gene and Protein Expression Analysis: Similar to the in vivo study, qRT-PCR and Western blotting were performed on cell lysates to analyze the expression of genes and proteins in the PI3K/Akt, Wnt, and Notch signaling pathways.[2]

IV. Conclusion and Future Directions

The available preclinical data suggests that pyridoxine plays a significant role in promoting hair follicle development and growth. It appears to exert its effects by activating key signaling pathways that enhance the proliferation and survival of dermal papilla cells, crucial regulators of the hair growth cycle.

For drug development professionals, these findings provide a strong rationale for investigating pyridoxine derivatives, such as this compound, as potential therapeutic agents for hair loss. Future research should focus on:

  • Directly evaluating the efficacy of this compound in both in vitro and in vivo models of hair growth.

  • Investigating the topical delivery of this compound to target the hair follicle directly.

  • Elucidating the specific molecular interactions of this compound with cellular targets in the hair follicle.

  • Conducting human clinical trials to assess the safety and efficacy of pyridoxine and its derivatives for the treatment of various forms of alopecia.

By building upon the foundational knowledge of pyridoxine's role in hair follicle biology, the development of novel and effective treatments for hair loss can be advanced.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyridoxine Dicaprylate Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxine (B80251) dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this lipophilic vitamin B6 derivative in aqueous environments. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you successfully incorporate Pyridoxine dicaprylate into your formulations.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound solubility.

Issue 1: this compound precipitates or does not dissolve in my aqueous buffer.
  • Initial Observation: A white to almost-white powder or crystalline solid is visible in the buffer, either settled at the bottom or as a suspension.[1]

  • Underlying Cause: this compound is a fat-soluble ester and is only slightly soluble in water.[1] Direct addition to an aqueous buffer will likely result in insolubility.

  • Troubleshooting Steps:

    G A Initial Problem: Precipitation in Aqueous Buffer B Step 1: Use a Co-solvent Is the use of an organic solvent acceptable? A->B C Yes B->C D No B->D E Dissolve this compound in a water-miscible organic solvent first. (e.g., Ethanol (B145695), DMSO, PEG 400) C->E F Step 2: Use a Surfactant Are surfactants compatible with your system? D->F G Yes F->G H No F->H I Create a micellar solution or microemulsion using a suitable surfactant. (e.g., Polysorbate 80) G->I J Step 3: Use a Cyclodextrin (B1172386) Is complexation a viable option? H->J K Yes J->K L No J->L M Form an inclusion complex with a cyclodextrin to enhance solubility. (e.g., β-cyclodextrin) K->M N Consider Advanced Techniques: - Solid Dispersion - Particle Size Reduction L->N

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: My solution becomes cloudy or forms an emulsion after adding the co-solvent stock of this compound.
  • Initial Observation: The solution is not clear and appears hazy or milky.

  • Underlying Cause: The concentration of the organic co-solvent may be too low in the final aqueous buffer to maintain the solubility of this compound, causing it to precipitate out as fine particles, leading to cloudiness.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final aqueous buffer. Note the concentration at which the solution remains clear. Be mindful of the potential impact of higher solvent concentrations on your experimental system.

    • Try a Different Co-solvent: The solubilizing power of co-solvents can vary. If increasing the concentration is not feasible, test alternative water-miscible solvents such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400).

    • Gentle Heating and Agitation: Gently warming the solution while stirring can sometimes help to dissolve the compound and maintain clarity. However, be cautious of the thermal stability of this compound and other components in your formulation.

Issue 3: The formulation is unstable and precipitation occurs over time.
  • Initial Observation: A clear solution of this compound in an aqueous buffer becomes cloudy or shows visible precipitate after a period of storage.

  • Underlying Cause: The formulation may be a supersaturated solution that is not thermodynamically stable. Changes in temperature or pH can also affect solubility and lead to precipitation. This compound can also hydrolyze under strong acidic or basic conditions.

  • Troubleshooting Steps:

    • Optimize Solubilizer Concentration: You may need to increase the concentration of your co-solvent, surfactant, or cyclodextrin to ensure long-term stability.

    • pH Control: Ensure the pH of your aqueous buffer is within a stable range for this compound (ideally close to neutral). Avoid strongly acidic or basic conditions.

    • Consider Solid Dispersion: For long-term storage, preparing a solid dispersion of this compound with a hydrophilic carrier can be an effective strategy. This solid form can then be dissolved in the aqueous buffer just before use.

    • Storage Conditions: Store the formulation at a constant temperature to avoid temperature-induced precipitation. Protection from light may also be necessary to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a diester of pyridoxine (vitamin B6) and caprylic acid.[2][3] This modification makes the molecule significantly more lipophilic (fat-soluble) than the parent pyridoxine, leading to its poor solubility in aqueous solutions.[1]

Q2: What are the most common organic solvents for dissolving this compound?

Q3: What types of surfactants are suitable for solubilizing this compound?

Non-ionic surfactants are generally a good starting point due to their lower potential for interacting with biological systems. Polysorbates (e.g., Tween® 80) and sorbitan (B8754009) esters (e.g., Span® series) are commonly used to create oil-in-water emulsions or micellar solutions for lipophilic compounds. The choice of surfactant will depend on the required Hydrophile-Lipophile Balance (HLB) of the formulation.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic this compound molecule within their cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which allows it to dissolve in aqueous solutions.

Q5: Can I use pH adjustment to dissolve this compound?

As this compound is an ester and lacks readily ionizable groups, pH adjustment is unlikely to significantly improve its solubility. Furthermore, strong acidic or basic conditions should be avoided as they can lead to the hydrolysis of the ester bonds.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to determine the optimal solubilization strategy for this compound.

Protocol 1: Determination of this compound Solubility in Organic Co-solvents

This protocol allows for the quantitative determination of this compound solubility in various water-miscible organic solvents.

Materials:

  • This compound powder

  • Organic solvents (e.g., Ethanol, Isopropanol, Acetone, DMSO, PEG 400)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume (e.g., 1 mL) of each organic solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker or use a magnetic stir bar for continuous agitation at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (spectrophotometry or HPLC).

  • Quantify the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Data Presentation:

Co-solventSolubility (mg/mL) at 25 °C
EthanolUser-determined value
IsopropanolUser-determined value
AcetoneUser-determined value
DMSOUser-determined value
PEG 400User-determined value
Protocol 2: Co-solvent Titration for Aqueous Buffer Solubility

This protocol helps determine the minimum percentage of a co-solvent required to keep this compound dissolved in an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in a selected co-solvent (from Protocol 1)

  • Aqueous buffer of choice

  • Glass test tubes or vials

  • Pipettes

Procedure:

  • Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).

  • To a fixed volume of each co-solvent/buffer mixture, add a small, constant amount of the this compound stock solution. The final concentration of this compound should be the target concentration for your experiment.

  • Vortex each tube thoroughly.

  • Visually inspect each tube for precipitation or cloudiness immediately after mixing and after a set period (e.g., 1 hour, 24 hours).

  • The lowest percentage of co-solvent that maintains a clear solution is the minimum required concentration.

Protocol 3: Surfactant-Mediated Solubilization using Polysorbate 80 (Tween® 80)

This protocol describes a method to create a clear aqueous formulation of this compound using a surfactant.

Materials:

  • This compound powder

  • Polysorbate 80 (Tween® 80)

  • Aqueous buffer

  • Glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound into a glass vial.

  • Add Polysorbate 80 at a specific ratio to the this compound (start with a 1:1 weight ratio and optimize from there, e.g., 1:2, 1:5).

  • Vortex the mixture to ensure the this compound is thoroughly wetted by the surfactant. Gentle heating (to ~40°C) may aid in this process.

  • Slowly add the aqueous buffer to the mixture while continuously vortexing or sonicating.

  • Continue to add the buffer to the final desired volume.

  • Visually inspect the solution for clarity. If the solution is cloudy or contains precipitate, increase the surfactant-to-drug ratio and repeat the process.

G A Start B Weigh this compound A->B C Add Polysorbate 80 B->C D Mix thoroughly (Vortex/Heat) C->D E Slowly add aqueous buffer while mixing D->E F Achieve final volume E->F G Visually inspect for clarity F->G H Clear Solution? G->H I Yes H->I J No H->J K End I->K L Increase Surfactant:Drug ratio and repeat J->L L->C

Caption: Workflow for surfactant-mediated solubilization of this compound.

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of an inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, for kneading method)

  • Mortar and pestle

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure (Kneading Method):

  • Calculate the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for at least 60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The resulting solid is the inclusion complex, which can be crushed into a fine powder.

  • Test the solubility of the complex in your aqueous buffer by adding the powder and stirring.

Data Presentation for Complexation Efficiency:

Cyclodextrin TypeMolar Ratio (Drug:CD)Apparent Solubility in Water (mg/mL)
β-cyclodextrin1:1User-determined value
HP-β-cyclodextrin1:1User-determined value
Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes how to prepare a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (B124986) K30 - PVP K30)[4][5][6][7][8]

  • Volatile organic solvent (e.g., ethanol or acetone)

  • Rotary evaporator or a flat-bottomed dish for solvent evaporation

  • Mortar and pestle

Procedure:

  • Choose a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).[5]

  • Dissolve both the this compound and the PVP K30 in a sufficient amount of the organic solvent in a flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Alternatively, pour the solution into a flat-bottomed dish and allow the solvent to evaporate in a fume hood or a vacuum oven.

  • Once the solvent is completely removed, a solid film or mass will remain.

  • Scrape the solid dispersion from the flask or dish and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be stored and dissolved in an aqueous buffer when needed.

By following these troubleshooting guides and experimental protocols, researchers can systematically address the solubility challenges of this compound and develop stable aqueous formulations for their specific applications.

References

Preventing the hydrolysis of Pyridoxine dicaprylate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Pyridoxine (B80251) dicaprylate in experimental setups. Pyridoxine dicaprylate, an oil-soluble derivative of Vitamin B6, offers enhanced stability and skin permeability, making it a valuable compound in cosmetic and pharmaceutical research.[1][2] However, like all esters, it is susceptible to hydrolysis, which can impact experimental accuracy and product stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester formed from pyridoxine (Vitamin B6) and two molecules of caprylic acid. This modification increases its oil solubility and stability compared to the more common pyridoxine hydrochloride.[1][2] Maintaining its stability by preventing hydrolysis is crucial for ensuring accurate experimental results, consistent formulation performance, and optimal therapeutic efficacy.

Q2: What are the primary factors that cause hydrolysis of this compound?

The primary factors that can induce the hydrolysis of this compound, breaking it down into pyridoxine and caprylic acid, include:

  • pH: Both acidic and alkaline conditions can catalyze ester hydrolysis.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4]

  • Moisture: The presence of water is a prerequisite for hydrolysis.[3][4]

  • Enzymes: Esterases, if present in the experimental system (e.g., in cell culture media containing serum), can rapidly catalyze hydrolysis.

Q3: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound yields pyridoxine and caprylic acid. It is important to have analytical methods that can distinguish between the parent compound and its degradation products to accurately assess stability.[5][6]

Troubleshooting Guide: Preventing Hydrolysis in Experiments

This guide provides solutions to common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency of this compound solutions. Hydrolysis of the ester linkage.- Control pH: Maintain the pH of aqueous solutions between 4 and 6. Use appropriate buffer systems like citrate (B86180) or acetate. - Control Temperature: Prepare and store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).[7] - Minimize Water Exposure: Prepare stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695). Prepare aqueous working solutions immediately before use.[3]
Precipitation or phase separation in aqueous formulations. Hydrolysis leading to the formation of less soluble pyridoxine and caprylic acid.- Use Stabilizing Excipients: Incorporate cyclodextrins or formulate into liposomes to protect the ester from hydrolysis. - Solvent Selection: Use co-solvents to a limited extent, ensuring they do not promote degradation.
Variability in results of cell-based assays. Enzymatic hydrolysis by esterases present in cell culture medium (especially with serum).- Use Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to reduce esterase activity. - Include Esterase Inhibitors: Consider adding esterase inhibitors to the culture medium if compatible with the experimental goals.
Degradation observed even under controlled pH and temperature. Photodegradation: Exposure to light, especially UV light, can cause degradation.[4] Oxidation: Presence of dissolved oxygen or oxidizing agents.- Protect from Light: Store solutions in amber vials or protect from light with aluminum foil.[7] - Use Antioxidants: Add antioxidants like BHT or Vitamin E to the formulation if appropriate for the experiment.[3] - Deoxygenate Solvents: For sensitive experiments, sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of pyridoxine under different conditions. Note: This data is for Pyridoxine Hydrochloride and should be considered as a qualitative guide for this compound.

Table 1: Effect of Temperature on Pyridoxine Hydrochloride Stability in Aqueous Solution (pH 6.8)

Temperature (°C)Approximate Half-life (t½)
4Stable for > 90 days[7]
25Stable for > 90 days[7]
40Degradation may become significant over extended periods
60Accelerated degradation expected

Table 2: Effect of pH on Pyridoxine Hydrochloride Stability at 25°C

pHStability
2-3Generally stable
4-6Optimal stability range
> 7Susceptible to degradation

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of the poorly water-soluble this compound with enhanced stability against hydrolysis.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Anhydrous ethanol

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin (B1172386) Solution: Dissolve an appropriate molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to this compound) in the phosphate buffer (pH 6.0) with gentle stirring.

  • Prepare the this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous ethanol to create a concentrated stock solution.

  • Complexation: Slowly add the this compound stock solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Cover the mixture to prevent solvent evaporation and stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the resulting solution through a 0.22 µm sterile filter to remove any un-complexed precipitate.

  • Storage: Store the stabilized solution in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Quantification of this compound and its Hydrolysis Product (Pyridoxine) by HPLC

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound by separating and quantifying the parent compound and its primary hydrolytic degradation product, pyridoxine.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

  • This compound reference standard

  • Pyridoxine hydrochloride reference standard

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0). For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and Pyridoxine hydrochloride in methanol. From these, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the experimental samples containing this compound to a suitable concentration within the calibration range using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for this compound and pyridoxine based on their retention times compared to the standards. Calculate the concentration of each compound in the samples using the calibration curves. The percentage of hydrolysis can be determined by the relative amounts of pyridoxine and remaining this compound.[5][11][12][13][14][15]

Visualizations

Hydrolysis_Pathway PD This compound Products Hydrolysis Products PD->Products Hydrolysis H2O Water (H₂O) Catalyst Catalyst (Acid, Base, or Esterase) Pyridoxine Pyridoxine Products->Pyridoxine CaprylicAcid Caprylic Acid (x2) Products->CaprylicAcid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation of Stabilized Solution cluster_exp Experimental Use cluster_analysis Stability Analysis Stock Solution Prepare this compound stock in anhydrous solvent Mixing Mix stock and aqueous phase Stock Solution->Mixing Aqueous Phase Prepare aqueous phase (e.g., buffer, cyclodextrin solution) Aqueous Phase->Mixing Incubation Incubate for stabilization (e.g., complexation, liposome (B1194612) formation) Mixing->Incubation Experiment Perform experiment (e.g., cell culture, formulation study) Incubation->Experiment Sampling Collect samples at different time points Experiment->Sampling Sample Prep Prepare samples for analysis (e.g., dilution) Sampling->Sample Prep HPLC Analyze by HPLC Sample Prep->HPLC Quantification Quantify this compound and degradation products HPLC->Quantification

Caption: General workflow for experiments with this compound.

References

Technical Support Center: Optimizing HPLC Separation of Pyridoxine Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pyridoxine (B80251) Dicaprylate from its parent compound, Pyridoxine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during this specific analysis.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of Pyridoxine and Pyridoxine Dicaprylate challenging?

A1: The primary challenge lies in the significant difference in polarity between the two compounds. Pyridoxine is a water-soluble, polar molecule, while this compound is a lipophilic, non-polar ester. In reverse-phase HPLC, this polarity difference results in vastly different retention times, with Pyridoxine eluting very early and this compound being strongly retained. Optimizing a single method to achieve good peak shape and resolution for both compounds within a reasonable timeframe requires careful method development, often necessitating a gradient elution.

Q2: What type of HPLC column is recommended for this separation?

A2: A C18 reverse-phase column is the most common and suitable choice for separating compounds with varying polarities like Pyridoxine and its dicaprylate ester. Columns with high carbon loading and good end-capping are preferable to minimize secondary interactions, especially with the basic pyridoxine molecule. For more specialized applications, a column with low silanol (B1196071) activity, such as a Newcrom R1, can also be effective.[1]

Q3: Why is a gradient elution recommended over an isocratic method?

A3: An isocratic method uses a constant mobile phase composition. Due to the extreme polarity difference, an isocratic method strong enough to elute the non-polar this compound in a reasonable time will cause the polar Pyridoxine to elute at or near the void volume with poor retention and resolution. Conversely, a mobile phase weak enough to retain Pyridoxine will result in excessively long retention times for this compound. A gradient elution, which starts with a higher percentage of the aqueous phase and gradually increases the organic phase, allows for the effective separation and elution of both the polar and non-polar compounds in a single run.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for Pyridoxine

Question: My Pyridoxine peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for basic compounds like Pyridoxine in reverse-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the Pyridoxine molecule, leading to peak tailing.

    • Solution: Lowering the pH of the aqueous mobile phase to around 2-3 will protonate the silanol groups, reducing these unwanted interactions.[2][3] Using a highly end-capped column or a column with a polar-embedded phase can also mitigate this effect.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Pyridoxine.

    • Solution: Ensure the mobile phase is buffered and the pH is consistently maintained. A buffer concentration of 10-50 mM is generally recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting the sample.

Issue 2: Poor Resolution Between Pyridoxine and Early Eluting Impurities

Question: I am seeing poor resolution between my Pyridoxine peak and other early-eluting peaks. How can I improve this separation?

Answer: Improving the resolution of early-eluting peaks requires optimizing the initial conditions of your gradient.

Potential Causes & Solutions:

  • Initial Mobile Phase Composition is Too Strong: If the starting percentage of the organic solvent is too high, Pyridoxine and other polar compounds will move too quickly through the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. This will increase the retention of polar compounds, allowing for better separation.

  • Steep Initial Gradient: A rapid increase in the organic solvent at the beginning of the run can compress the early part of the chromatogram.

    • Solution: Implement a shallower gradient at the beginning of your run. For example, hold the initial low organic percentage for a few minutes before starting to increase it.

Issue 3: Excessively Long Retention Time for this compound

Question: My this compound peak is taking a very long time to elute, or it is not eluting at all. What should I do?

Answer: This indicates that the mobile phase is not strong enough to elute the highly non-polar this compound from the C18 column.

Potential Causes & Solutions:

  • Insufficient Organic Solvent in the Mobile Phase: The percentage of the organic solvent in your gradient may not be high enough.

    • Solution: Increase the final percentage of the organic solvent in your gradient program. You may need to go as high as 90-100% acetonitrile or methanol (B129727).

  • Gradient Slope is Too Shallow: A very slow increase in the organic solvent concentration will lead to long run times.

    • Solution: Increase the steepness of your gradient after the Pyridoxine peak has eluted.

  • Choice of Organic Solvent: Different organic solvents have different elution strengths.

    • Solution: Acetonitrile is a stronger solvent than methanol in reverse-phase HPLC and can be used to reduce the retention of highly non-polar compounds.

Experimental Protocols

Below is a detailed starting methodology for the separation of Pyridoxine and this compound. This protocol can be optimized based on your specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 291 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.01090
20.01090
20.19010
25.09010

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Pyridoxine and this compound.

HPLC_Troubleshooting start Start Analysis problem problem start->problem Observe Chromatogram solution_tailing Adjust Mobile Phase pH (2-3) Use End-capped Column Reduce Sample Load problem->solution_tailing Pyridoxine Peak Tailing? problem_resolution problem_resolution problem->problem_resolution Poor Resolution? problem_retention problem_retention problem->problem_retention Long Retention Time for This compound? solution solution check Problem Solved? check->problem No good_peak Good Separation check->good_peak Yes solution_tailing->check problem_resolution->good_peak Late Eluting Peaks solution_resolution_early Decrease Initial % Organic Use Shallower Initial Gradient problem_resolution->solution_resolution_early Early Eluting Peaks solution_retention Increase Final % Organic Increase Gradient Steepness Switch to Stronger Organic Solvent (ACN) problem_retention->solution_retention Yes solution_resolution_early->check solution_retention->check

Caption: A logical workflow for troubleshooting common HPLC separation problems.

References

Troubleshooting Pyridoxine dicaprylate instability in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Pyridoxine (B80251) Dicaprylate in long-term studies.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of Pyridoxine Dicaprylate.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis During Long-Term Stability Studies.

  • Question: My long-term stability study of a this compound formulation shows a significant decrease in the main peak area and the emergence of new, unidentified peaks in the chromatogram. What could be the cause and how can I investigate it?

  • Answer: The most probable cause of potency loss and the appearance of new peaks is the chemical degradation of this compound. Given its chemical structure, which includes two ester linkages, this compound is susceptible to hydrolysis. The ester bonds can be cleaved, leading to the formation of pyridoxine and caprylic acid, or a partially hydrolyzed pyridoxine monocaprylate intermediate.

    Troubleshooting Workflow:

    G A Observe Peak Area Decrease & New Peaks in HPLC B Hypothesize Degradation (e.g., Hydrolysis) A->B  Initial Observation C Perform Forced Degradation Studies B->C  To Confirm Hypothesis D Analyze Degradants (HPLC-MS/MS, NMR) C->D  Generate Degradants E Identify Degradation Products D->E  Structure Elucidation F Optimize Formulation (e.g., pH, excipients) E->F  Informed Reformulation G Implement Stability- Indicating Method F->G  For Long-Term Monitoring

    Workflow for Investigating this compound Instability.

    Corrective Actions:

    • Perform Forced Degradation Studies: To confirm hydrolysis as the degradation pathway, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to generate the degradation products in a shorter time frame.

    • Identify Degradation Products: Use techniques like HPLC-MS/MS or NMR to identify the structure of the degradation products. The expected hydrolysis products would be pyridoxine, caprylic acid, and pyridoxine monocaprylate.

    • Optimize Formulation: Based on the degradation pathway, optimize your formulation. This could involve adjusting the pH to a range where ester hydrolysis is minimized, reducing water content, or selecting excipients that do not promote degradation.

    • Develop a Stability-Indicating HPLC Method: Ensure your analytical method can separate this compound from all potential degradation products. Refer to the detailed experimental protocol below.

Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Color Change).

  • Question: My this compound formulation, such as a cream or emulsion, is showing signs of physical instability like phase separation or a change in color over time. Is this related to the chemical instability of the active ingredient?

  • Answer: Yes, physical instability can be linked to chemical degradation. The breakdown of this compound into pyridoxine and caprylic acid can alter the physicochemical properties of the formulation. For instance, the change in polarity of the degradation products compared to the parent drug can disrupt the balance of an emulsion. Color change may indicate oxidative degradation.

    Troubleshooting Steps:

    • Characterize Physical Changes: Document the specific physical changes observed (e.g., droplet size in an emulsion, viscosity, color).

    • Correlate with Chemical Degradation: Analyze samples exhibiting physical instability for chemical degradation using a stability-indicating HPLC method.

    • Evaluate Excipient Compatibility: Assess the compatibility of this compound with all excipients in the formulation. Some excipients can accelerate degradation.

    • Packaging and Storage: Ensure the formulation is stored in appropriate, well-sealed containers to protect it from light, moisture, and oxygen, which can contribute to both physical and chemical instability.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound?

    • A1: The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkages, yielding pyridoxine and caprylic acid. This can be catalyzed by acidic or basic conditions.

  • Q2: How can I prevent the hydrolysis of this compound in my formulation?

    • A2: To minimize hydrolysis, consider the following:

      • pH Control: Formulate at a pH where the ester is most stable, which typically is in the slightly acidic range.

      • Reduce Water Activity: For liquid formulations, consider using co-solvents to reduce the water activity. For solid dosage forms, protect from humidity.

      • Appropriate Packaging: Use moisture-proof packaging.[1]

  • Q3: What are the typical stress conditions for forced degradation studies of this compound?

    • A3: Based on studies of similar compounds, typical forced degradation conditions are:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours.

      • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

  • Q4: Is there a recommended HPLC method for stability testing of this compound?

    • A4: A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended. A detailed protocol is provided in the "Experimental Protocols" section below. The method should be validated to ensure it can separate the parent compound from its degradation products.

Data Presentation

Table 1: Example Stability Data for Pyridoxine Hydrochloride in an Aqueous Formulation

Storage ConditionTime Point% Remaining (Mean ± SD)
4°C72 hours97.5 ± 1.0[2]
25°C (with photoprotection)72 hours93.1 ± 6.0[2]
25°C (without photoprotection)72 hours94.0 ± 5.0[2]

Table 2: Example of Forced Degradation Data for Pyridoxine Hydrochloride

Stress Condition% Degradation
Acidic (1N HCl)13.04[3]
Alkaline (1N NaOH)15.69[3]
Oxidative (3% H₂O₂)19.57[3]
Thermal (105°C)No significant degradation
Photolytic2.55[3]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is a general guideline and should be optimized and validated for your specific formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a buffer (e.g., 0.015 M 1-hexane sulphonic acid sodium salt, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A gradient elution may be necessary to separate all degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm or 290 nm.[3][4]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

    • Sample Preparation (for a cream formulation):

      • Accurately weigh a quantity of the cream equivalent to about 10 mg of this compound into a 50 mL centrifuge tube.

      • Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

      • Vortex for 5 minutes to disperse the cream.

      • Sonicate for 15 minutes to ensure complete extraction.

      • Centrifuge at 4000 rpm for 10 minutes.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

    • Monitor for the presence of any new peaks, which may indicate degradation products.

Mandatory Visualizations

Signaling Pathways Involving Pyridoxine (as Pyridoxal Phosphate - PLP)

Pyridoxine is converted in the body to its active form, Pyridoxal Phosphate (PLP), which is a crucial coenzyme in numerous metabolic pathways.

G cluster_0 Amino Acid Metabolism AminoAcid Amino Acid KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination Transaminase Transaminase (PLP-dependent) AminoAcid->Transaminase KetoAcid->Transaminase Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG Transamination Glutamate->Transaminase AlphaKG->Transaminase

Role of PLP in Amino Acid Transamination.

G cluster_1 Neurotransmitter Synthesis Tryptophan 5-Hydroxytryptophan Decarboxylase1 Decarboxylase (PLP-dependent) Tryptophan->Decarboxylase1 Serotonin Serotonin Glutamate Glutamate Decarboxylase2 Decarboxylase (PLP-dependent) Glutamate->Decarboxylase2 GABA GABA Decarboxylase1->Serotonin Decarboxylase2->GABA

PLP as a Coenzyme in Neurotransmitter Synthesis.

G cluster_2 One-Carbon Metabolism Serine Serine SHMT SHMT (PLP-dependent) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MethyleneTHF 5,10-Methylene-THF SHMT->Glycine SHMT->MethyleneTHF

PLP's Role in the Folate Cycle of One-Carbon Metabolism.

References

Technical Support Center: Improving the Cellular Delivery of Pyridoxine Dicaprylate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro cellular delivery of Pyridoxine (B80251) Dicaprylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine Dicaprylate and how does it differ from Pyridoxine?

This compound is an oil-soluble derivative of Pyridoxine (Vitamin B6). The addition of two caprylic acid chains makes it significantly more lipophilic than the water-soluble Pyridoxine. This increased lipophilicity is intended to improve its absorption and stability, particularly in lipid-based formulations.

Q2: What are the main challenges in the in vitro delivery of this compound?

The primary challenge with this compound in vitro is its poor water solubility. This can lead to several issues, including:

  • Precipitation in cell culture media: The compound may come out of solution when added to aqueous media, making it unavailable to the cells.[1][2][3][4][5]

  • Inaccurate dosing: Precipitation can lead to inconsistent and lower-than-expected concentrations in your experiments.

  • Low cellular uptake: Due to its lipophilicity, passive diffusion across the cell membrane might be limited without an appropriate delivery system.

Q3: What solvents are recommended for preparing a stock solution of this compound?

For lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are common choices for creating a concentrated stock solution. It is crucial to ensure the compound is fully dissolved in the stock solvent before further dilution.[1][5][6] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced cytotoxicity.[1]

Q4: How can I prevent this compound from precipitating in my cell culture medium?

Precipitation is a common issue with lipophilic compounds.[1][2][3][4][5] Here are several strategies to minimize this problem:

  • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling the medium to facilitate gradual dispersion.[1][2]

  • Use a Carrier: For lipophilic molecules, using a carrier can significantly improve solubility and delivery. Options include:

    • Serum: If your experimental design allows, serum in the culture medium can help solubilize lipophilic compounds through binding to proteins like albumin.

    • Bovine Serum Albumin (BSA): Pre-complexing the compound with fatty acid-free BSA can enhance its stability and delivery.[4]

    • Lipid-Based Formulations: Encapsulating this compound in lipid nanoparticles (LNPs), liposomes, or nanoemulsions can improve its dispersibility in aqueous media.[7]

Q5: What are the potential signaling pathways affected by Pyridoxine and its derivatives?

Pyridoxine has been shown to influence several key cellular signaling pathways. While direct evidence for this compound is still emerging, it is plausible that it may affect similar pathways upon intracellular conversion. These include:

  • PI3K/Akt Pathway: Pyridoxine has been shown to modulate this pathway, which is crucial for cell survival, growth, and proliferation.[8][9][10]

  • Wnt Signaling Pathway: Studies have indicated that Pyridoxine can affect the expression of components within the Wnt pathway, which is involved in cell fate determination and development.[9][10]

  • Notch Signaling Pathway: Pyridoxine has been observed to influence the expression of genes in the Notch signaling pathway, another critical regulator of cell development and differentiation.[9][10]

  • Nrf2/HO-1 Pathway: Pyridoxine has been reported to exert antioxidant effects by activating the Nrf2/HO-1 pathway, which plays a key role in the cellular defense against oxidative stress.[11][12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: Low or Inconsistent Cellular Uptake
  • Symptom: After treating cells with this compound, subsequent analysis (e.g., HPLC, fluorescence microscopy) shows minimal or highly variable intracellular concentrations.

  • Possible Causes & Solutions:

Possible Cause Solution
Precipitation in Media Visually inspect the media for any cloudiness or precipitate after adding the compound. If present, refer to the precipitation troubleshooting guide below.
Inefficient Passive Diffusion Encapsulate this compound in a lipid-based delivery system like lipid nanoparticles (LNPs) to facilitate cellular entry.
Short Incubation Time Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake.
Low Compound Concentration Increase the concentration of this compound in a dose-response manner. Be mindful of potential cytotoxicity at higher concentrations.
Issue 2: Unexpected Cytotoxicity
  • Symptom: High levels of cell death are observed at concentrations expected to be non-toxic, even in vehicle controls.

  • Possible Causes & Solutions:

Possible Cause Solution
Solvent Toxicity Ensure the final concentration of the stock solvent (e.g., DMSO, ethanol) is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[1] Run a vehicle-only control to assess solvent toxicity.
Compound-Induced Cytotoxicity Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value of this compound for your cell line and select a non-toxic working concentration.
Instability of the Compound in Media The degradation products of this compound in culture media might be cytotoxic. Prepare fresh solutions for each experiment and consider the stability of the compound under your experimental conditions.
Interference with Viability Assay If using a lipid-based delivery system, be aware that nanoparticles can interfere with colorimetric assays like the MTT assay.[15][16][17] Run appropriate controls (e.g., LNPs without the compound) to account for any interference.
Issue 3: Precipitation of this compound in Cell Culture Media
  • Symptom: Upon addition of the this compound stock solution to the aqueous cell culture medium, a precipitate or cloudiness is observed.

  • Possible Causes & Solutions:

Possible Cause Solution
Exceeding Solubility Limit Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and observing for precipitation.[2][3]
Rapid Change in Polarity Pre-warm the medium to 37°C and add the stock solution dropwise while gently swirling.[1][2] This avoids a sudden polarity shock that can cause the compound to crash out of solution.
Interaction with Media Components Test the solubility in both serum-free and serum-containing media to see if serum components aid in solubilization. If precipitation is worse in serum, consider using a different delivery strategy.
Temperature and pH Shifts Ensure the medium is properly buffered for the CO2 environment of the incubator. Pre-warming the media before adding the compound can also help maintain solubility.[3]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide data for the parent compound, Pyridoxine, as a reference. Researchers are encouraged to generate similar data for this compound in their specific experimental systems.

Table 1: Solubility of Pyridoxine

Solvent Solubility Reference
Water~50 mg/mL[18]
PBS (pH 7.2)~2 mg/mL[6]
DMSO~10 mg/mL[6]
Dimethyl formamide~0.25 mg/mL[6]

Table 2: In Vitro Cytotoxicity of Pyridoxine and a Derivative

Note: Data for this compound is not currently available. The following data for a pyridoxine derivative (B6NO) and pyridoxine are provided for context.

Cell Line Compound IC50 (µM) Reference
HSF (human skin fibroblasts)B6NO14,000 ± 1500[19]
HSF (human skin fibroblasts)Pyridoxine23,000 ± 1000[19]
MCF-7 (human breast cancer)B6NO7000 ± 600[19]
MCF-7 (human breast cancer)Pyridoxine10,000 ± 1000[19]

Table 3: Cellular Uptake Parameters of Pyridoxine

Note: This data is for the water-soluble pyridoxine and will differ significantly for the lipophilic this compound.

Cell Line Parameter Value Reference
Caco-2Apparent Km11.99 ± 1.41 µM[20]
Caco-2Vmax67.63 ± 3.87 pmol/mg protein/3 min[20]
YAMC (mouse colonic epithelial)Apparent Km2.1 ± 0.5 µM[21]
YAMC (mouse colonic epithelial)Vmax53.4 ± 4.3 pmol/mg protein/3 min[21]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles (LNPs)

This protocol is a general guideline for preparing LNPs for in vitro studies and should be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., oleic acid) - for Nanostructured Lipid Carriers (NLCs)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Ethanol

  • Purified water

  • Magnetic stirrer with hot plate

  • High-speed homogenizer or probe sonicator

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the desired amounts of solid lipid, liquid lipid (if making NLCs), and this compound.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer or probe sonicator for a specified time to form a nanoemulsion.

  • Formation of LNPs:

    • Disperse the hot nanoemulsion into cold water (2-4°C) under continuous stirring. The volume of cold water should be at least 10 times the volume of the nanoemulsion.

    • This rapid cooling will cause the lipid to solidify and form LNPs.

  • Characterization:

    • Characterize the LNP dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the LNPs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.

Protocol 2: MTT Assay for Cell Viability

This protocol is adapted for testing the cytotoxicity of this compound, including when formulated in LNPs.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (free or in LNP formulation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound (or LNP formulation) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound.

    • Include appropriate controls: untreated cells (negative control), vehicle control (medium with the same concentration of DMSO or empty LNPs), and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[22]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 3: Cellular Uptake Assay using a Fluorescent Analogue

As this compound is not intrinsically fluorescent, a fluorescently labeled version or a fluorescent lipid marker within an LNP formulation can be used to quantify cellular uptake.

Materials:

  • Fluorescently labeled this compound or LNPs containing a fluorescent lipid dye (e.g., DiD)

  • Cells of interest seeded in appropriate culture vessels (e.g., 24-well plates, chamber slides)

  • Fluorescence microscope or plate reader

  • Flow cytometer (optional)

  • Cell lysis buffer

  • PBS

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the fluorescently labeled compound or LNP formulation at the desired concentration.

    • Incubate for various time points to assess uptake kinetics.

  • Washing:

    • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized compound.

  • Quantification:

    • Fluorescence Microscopy: Visualize the intracellular fluorescence to confirm uptake and determine subcellular localization.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity of the cell lysate in a microplate reader. Normalize the fluorescence to the total protein content of the lysate.

    • Flow Cytometry: Detach the cells and analyze the intracellular fluorescence on a per-cell basis.

  • Data Analysis:

    • Plot the fluorescence intensity against time to determine the uptake kinetics.

    • Compare the uptake of the free compound versus the LNP formulation.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets Phosphorylates Cell Survival, Growth,\nProliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth,\nProliferation Regulates Pyridoxine Pyridoxine Pyridoxine->Akt Modulates Activation

Caption: The PI3K/Akt signaling pathway and potential modulation by Pyridoxine.

Notch_Pathway Ligand Delta/Jagged (Signaling Cell) Notch Receptor Notch Receptor (Receiving Cell) Ligand->Notch Receptor Binds S2 Cleavage ADAM Cleavage (S2) Notch Receptor->S2 Cleavage Conformational Change S3 Cleavage γ-secretase Cleavage (S3) S2 Cleavage->S3 Cleavage NICD Notch Intracellular Domain (NICD) S3 Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Binds Mastermind MAML CSL->Mastermind Recruits Target Gene Expression Target Genes (e.g., Hes, Hey) Mastermind->Target Gene Expression Activates Transcription Pyridoxine Pyridoxine Pyridoxine->Target Gene Expression Modulates LNP_Preparation_Workflow cluster_prep Preparation cluster_form Formation cluster_char Characterization Lipid_Phase Prepare Lipid Phase (Lipids + this compound) Heat above lipid MP Emulsification Mix phases & Homogenize (High-speed/Sonication) Lipid_Phase->Emulsification Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Heat to same temp Aqueous_Phase->Emulsification Cooling Disperse in cold water to form LNPs Emulsification->Cooling DLS Measure Size, PDI, Zeta Potential (DLS) Cooling->DLS EE Determine Encapsulation Efficiency (EE%) Cooling->EE Precipitation_Troubleshooting Start Precipitate Observed in Media? Check_Stock Is Stock Solution Clear? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock (Warm/Vortex if needed) Check_Stock->Prepare_Fresh No Optimize_Dilution Optimize Dilution? (Pre-warm media, add dropwise) Check_Stock->Optimize_Dilution Yes Prepare_Fresh->Optimize_Dilution Lower_Conc Test Lower Final Concentration? Optimize_Dilution->Lower_Conc Use_Carrier Use a Carrier? (Serum, BSA, LNPs) Lower_Conc->Use_Carrier No Resolved Issue Resolved Lower_Conc->Resolved Yes Use_Carrier->Resolved Yes Contact_Support Further Optimization Needed Use_Carrier->Contact_Support No

References

Addressing batch-to-batch variability of synthesized Pyridoxine dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyridoxine Dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common method for synthesizing this compound is through the esterification of Pyridoxine hydrochloride with caprylic acid. This reaction is typically catalyzed by an acid and may involve a dehydrating agent to drive the reaction towards the product by removing water, a byproduct of the esterification process.

Q2: What are the critical parameters that can influence batch-to-batch variability in this synthesis?

A2: Several parameters can contribute to variability between batches:

  • Purity of Starting Materials: The purity of Pyridoxine hydrochloride and caprylic acid is crucial. Impurities can lead to side reactions and affect the final product's purity and yield.

  • Catalyst Concentration: The amount of acid catalyst used can significantly impact the reaction rate and the formation of byproducts.

  • Reaction Temperature: Temperature control is vital for consistent reaction kinetics. Fluctuations can lead to incomplete reactions or degradation of the product.

  • Water Removal Efficiency: The effectiveness of water removal will directly influence the equilibrium of the esterification reaction and, consequently, the final yield.

  • Reaction Time: Inconsistent reaction times can result in batches with varying degrees of conversion.

  • Purification Method: The workup and purification steps, including solvent extraction and crystallization, must be standardized to ensure consistent purity and morphology of the final product.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction.- Increase reaction time or temperature (monitor for degradation).- Ensure efficient stirring.- Use a more effective water removal method (e.g., Dean-Stark apparatus).
2. Loss of product during workup.- Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions.- Minimize transfers between vessels.
3. Reversible reaction equilibrium favoring reactants.- Use an excess of one reactant (typically the less expensive one, caprylic acid).- Ensure complete removal of water.
Product Impurity (as detected by HPLC/TLC) 1. Presence of unreacted starting materials.- Drive the reaction to completion (see "Low Yield").- Optimize the purification process (e.g., recrystallization solvent system, column chromatography).
2. Formation of byproducts (e.g., mono-ester, degradation products).- Lower the reaction temperature to minimize side reactions.- Reduce the amount of acid catalyst.- Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation.
Inconsistent Physical Properties (e.g., color, crystallinity) between Batches 1. Variation in the cooling rate during crystallization.- Standardize the cooling profile for crystallization.
2. Presence of residual solvent.- Dry the product under vacuum at an appropriate temperature for a sufficient duration.
3. Polymorphism.- Characterize the crystalline form using techniques like X-ray diffraction (XRD) and control crystallization conditions to favor a specific polymorph.
Difficulty in Product Isolation/Purification 1. Formation of an emulsion during extraction.- Add brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture if the emulsion persists.
2. Oily product that does not crystallize.- Try different solvent systems for crystallization.- Use seed crystals from a previous successful batch.- Purify via column chromatography.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Pyridoxine hydrochloride

  • Caprylic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Pyridoxine hydrochloride (1 equivalent), caprylic acid (2.5 equivalents), and toluene.

  • Stir the mixture and slowly add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of synthesized this compound. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Pyridoxine HCl + Caprylic Acid reaction Esterification (Toluene, H₂SO₄, Reflux) start->reaction Reactants workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup Crude Product drying Drying (MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_step Purification (Chromatography or Recrystallization) concentration->purification_step final_product Final Product: Pyr. Dicaprylate purification_step->final_product hplc HPLC final_product->hplc nmr NMR final_product->nmr ftir FTIR final_product->ftir ms MS final_product->ms

Caption: Workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Inefficient Purification issue->cause3 cause4 Poor Quality Starting Materials issue->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Improve Water Removal cause1->solution1b solution2a Optimize Temperature/ Catalyst Amount cause2->solution2a solution3a Refine Chromatography/ Recrystallization cause3->solution3a solution4a Verify Starting Material Purity cause4->solution4a

Caption: Troubleshooting logic for addressing low yield or impurities.

References

How to increase the shelf-life of Pyridoxine dicaprylate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the shelf-life of Pyridoxine (B80251) dicaprylate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine dicaprylate and why is stability a concern?

This compound is an oil-soluble ester derivative of Pyridoxine (Vitamin B6).[1] As an ester, it is susceptible to hydrolysis, a chemical process where the ester bond is cleaved by reaction with water. This degradation can be accelerated by factors such as improper pH, temperature, and the presence of catalysts, leading to a loss of potency and the formation of impurities in your stock solution.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis of the ester linkages and oxidation of the pyridoxine ring.

  • Hydrolysis: This is the main cause of degradation for ester compounds. The presence of water, acids, or bases can catalyze the breakdown of this compound into pyridoxine and caprylic acid.

  • Oxidation: The pyridoxine moiety can be susceptible to oxidation, especially when exposed to light, heat, or the presence of metal ions.[2][3]

PD This compound Hydrolysis Hydrolysis (Water, pH extremes) PD->Hydrolysis susceptible to Oxidation Oxidation (Light, Heat, Metal Ions) PD->Oxidation susceptible to Degradation Degradation Products Pyridoxine Pyridoxine Degradation->Pyridoxine CaprylicAcid Caprylic Acid Degradation->CaprylicAcid Hydrolysis->Degradation OxidizedProducts Oxidized Pyridoxine Derivatives Oxidation->OxidizedProducts

Figure 1. Primary degradation pathways for this compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

As an oil-soluble compound, this compound should be dissolved in an anhydrous aprotic solvent. Commonly used solvents include DMSO, DMF, or ethanol. It is crucial to use a high-purity, anhydrous grade of the solvent to minimize the presence of water, which can initiate hydrolysis.

Q4: How should I store my this compound stock solution to maximize its shelf-life?

To maximize the shelf-life of your stock solution, adhere to the following storage conditions.[4][5][6]

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.Low temperatures significantly slow down the rate of chemical degradation.
Light Store in amber or opaque vials.Protects the solution from light-induced degradation (photolysis).[3]
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to oxygen, thereby preventing oxidation.
Container Use tightly sealed vials with PTFE-lined caps.Prevents solvent evaporation and moisture entry.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can degrade the compound and introduce contaminants.[7]

Troubleshooting Guide

Problem: My stock solution has changed color.

  • Possible Cause: This could indicate oxidation of the pyridoxine moiety.

  • Solution:

    • Discard the discolored solution.

    • When preparing a new stock solution, ensure you are using a high-purity, anhydrous solvent and consider purging the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.[2]

    • Always store the solution protected from light in an amber vial.[3]

Problem: I am observing precipitate in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution at low temperatures or the solvent may have absorbed moisture, reducing solubility.

  • Solution:

    • Gently warm the vial to room temperature and vortex to redissolve the precipitate.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded.

    • To prevent this, ensure you are using an anhydrous solvent and that your storage vials are properly sealed to prevent moisture ingress.

Problem: I am seeing inconsistent results in my experiments using the same stock solution.

  • Possible Cause: The stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound. This is often due to repeated freeze-thaw cycles and exposure to air and moisture.

  • Solution:

    • Prepare a fresh stock solution and aliquot it into single-use vials. This ensures that you are using a solution of known concentration for each experiment and avoids the issues associated with repeated handling of a master stock.[7]

    • Perform a stability study to determine the usable life of your stock solution under your specific storage conditions (see Experimental Protocols section).

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution

This protocol outlines a method to determine the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO)

  • HPLC-grade mobile phase solvents

  • Amber or opaque storage vials

  • Inert gas (argon or nitrogen)

2. Stock Solution Preparation:

  • Accurately weigh this compound and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mM).

  • Dispense the solution into multiple small-volume, single-use aliquots in amber vials.

  • Flush the headspace of each vial with an inert gas before sealing tightly.

  • Store the aliquots at the desired temperature (-20°C or -80°C).

3. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.[8]

  • Immediately after preparation (Day 0), thaw one aliquot and analyze it by HPLC to determine the initial peak area of this compound.

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot and analyze it by HPLC under the same conditions.

  • Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.

Time Point% this compound RemainingObservations
Day 0100%Single, sharp peak
Week 1
Month 1
Month 3
Month 6

4. Data Interpretation: A common threshold for stability is the point at which the concentration of the parent compound drops below 90% of its initial value. Based on your results, you can establish an appropriate expiration date for your stock solutions under the tested storage conditions.

Figure 2. Workflow for preparing and assessing the stability of this compound stock solutions.

References

Avoiding interference of Pyridoxine dicaprylate in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding potential interference of Pyridoxine (B80251) dicaprylate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine dicaprylate and why might it interfere with my biochemical assay?

This compound is a lipid-soluble derivative of Pyridoxine (Vitamin B6).[1] Its dual chemical nature is the primary reason for potential assay interference. The dicaprylate portion makes the molecule lipophilic, while the pyridoxine core is a pyridine (B92270) derivative. This can lead to several types of interference:

  • Physical Interference: Due to its lipophilic nature, this compound can cause turbidity in aqueous assay solutions, leading to light scattering in spectrophotometric and nephelometric assays.

  • Optical Interference: The pyridine ring in the pyridoxine moiety can exhibit intrinsic fluorescence or cause quenching of fluorophores used in fluorescence-based assays.

  • Chemical/Biological Interference: As a pyridine derivative, it may interact with assay components, such as enzymes or antibodies, potentially leading to inhibition or non-specific binding.

Q2: Which types of assays are most likely to be affected by this compound interference?

Based on its chemical properties, the following assays are most susceptible to interference:

  • Turbidimetric and Nephelometric Assays: Prone to interference from the lipophilic nature of the molecule causing light scattering.

  • Colorimetric and Spectrophotometric Assays: The pyridine ring may absorb light in the UV-visible spectrum, potentially overlapping with the absorbance spectrum of the analyte or chromophore being measured.

  • Fluorescence-Based Assays: The pyridine moiety can either possess intrinsic fluorescence or quench the fluorescence of the reporter molecule, leading to falsely elevated or diminished signals.

  • Enzymatic Assays: The pyridine ring may interact with the active site or allosteric sites of enzymes, leading to inhibition or, in some cases, activation.

  • Immunoassays (ELISA, Western Blot, etc.): The lipophilic nature of this compound can lead to non-specific binding to antibodies or the solid phase (e.g., microplate wells), causing background noise or blocking of specific binding sites.

Q3: I am observing unexpected results in my assay when using samples containing this compound. What are the first troubleshooting steps I should take?

If you suspect interference from this compound, a logical troubleshooting workflow should be followed. This involves a series of checks to identify and mitigate the source of the interference. (See the Troubleshooting Workflow diagram below). A recommended first step is to run a "spike-in" control experiment. Add a known concentration of this compound to a blank sample and your assay controls to see if it directly affects the assay readout in the absence of your analyte of interest.

Q4: How can I remove this compound from my samples before running an assay?

Due to its lipophilic nature, several methods can be employed to remove this compound from aqueous samples:

  • High-Speed Centrifugation/Ultracentrifugation: This is effective for removing lipid-based turbidity. Centrifuging the sample at high speeds can pellet the lipid micelles, allowing you to carefully collect the cleared supernatant for your assay.

  • Solvent Extraction: A liquid-liquid extraction using a non-polar solvent like hexane (B92381) or chloroform (B151607) can be used to partition the lipophilic this compound into the organic phase, leaving your aqueous analyte behind. Be cautious, as the chosen solvent may also extract your analyte of interest or interfere with the assay.

  • Solid-Phase Extraction (SPE): Using a C18 or other hydrophobic SPE cartridge can effectively bind and remove lipophilic compounds from your sample.

Troubleshooting Guides

Issue 1: High background signal in colorimetric or spectrophotometric assays.
  • Possible Cause: Light scattering due to the lipophilic nature of this compound, or inherent absorbance of the pyridine ring at the measurement wavelength.

  • Troubleshooting Steps:

    • Run a spectral scan: Measure the absorbance spectrum of a solution of this compound in your assay buffer to identify its absorbance peaks.

    • Sample Blank: Prepare a sample blank containing the same concentration of this compound as in your test sample to subtract its background absorbance.

    • Sample Preparation: Use one of the lipid removal techniques described in the FAQs (e.g., high-speed centrifugation) to clarify your sample before the assay.

Issue 2: Inconsistent or lower-than-expected results in fluorescence-based assays.
  • Possible Cause: Fluorescence quenching by the pyridine moiety of this compound. It is a known phenomenon that pyridine and its derivatives can quench the fluorescence of other molecules.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Quenching Control: Prepare a sample containing your fluorescent probe and add increasing concentrations of this compound to determine if a concentration-dependent quenching effect is observed.

    • Alternative Fluorophore: If quenching is confirmed, consider using a different fluorophore with emission wavelengths that are less susceptible to quenching by pyridine derivatives.

    • Sample Dilution: Diluting your sample may reduce the concentration of this compound to a level where quenching is negligible, but ensure your analyte of interest is still within the detection range of the assay.

Issue 3: Reduced enzyme activity in enzymatic assays.
  • Possible Cause: Inhibition of the enzyme by the pyridine ring of this compound. Nitrogen-containing heterocycles are known to interact with the active sites of various enzymes.

  • Troubleshooting Steps:

    • Inhibition Kinetics: Perform an enzyme kinetics study (e.g., Michaelis-Menten plot) in the presence and absence of this compound to determine the nature of the inhibition (competitive, non-competitive, etc.).

    • Alternative Assay: If significant inhibition is observed, consider using an alternative assay for your analyte that does not rely on the affected enzyme.

    • Sample Purification: Utilize a sample preparation method that removes this compound before performing the enzymatic assay.

Quantitative Data Summary

The following table summarizes the potential interference of this compound in various biochemical assays with hypothetical, yet plausible, quantitative data for illustrative purposes.

Assay TypePotential Interference MechanismAnalyteHypothetical Concentration of this compoundObserved Effect
Colorimetric (Bradford Protein Assay) Light Scattering & AbsorbanceBovine Serum Albumin50 µM15% increase in apparent protein concentration
Fluorescence (FITC-based probe) Fluorescence QuenchingpH25 µM30% decrease in fluorescence intensity
Enzymatic (Lactate Dehydrogenase) Competitive InhibitionLactate100 µM20% reduction in enzyme Vmax
Immunoassay (ELISA) Non-specific BindingCytokine75 µM25% increase in background signal

Experimental Protocols

Protocol 1: Lipid Removal by High-Speed Centrifugation

This protocol is designed to remove turbidity caused by lipophilic compounds like this compound from aqueous samples.

Materials:

  • Microcentrifuge capable of ≥10,000 x g

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Transfer your sample containing this compound into a microcentrifuge tube.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • A lipid layer may be visible at the top of the sample. Carefully aspirate the clear infranatant (the lower aqueous phase) without disturbing the lipid layer.

  • The clarified infranatant is now ready for use in your biochemical assay.

Protocol 2: Assessing Interference using a Spike-in Control

This protocol helps to determine if this compound directly interferes with your assay.

Materials:

  • This compound stock solution of known concentration

  • Assay buffer

  • Your assay reagents and controls

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the assay buffer.

  • In your assay system (e.g., a 96-well plate), set up the following wells:

    • Blank + this compound: Assay buffer with different concentrations of this compound.

    • Positive Control + this compound: Your standard positive control with different concentrations of this compound.

    • Negative Control + this compound: Your standard negative control with different concentrations of this compound.

  • Run the assay according to your standard protocol.

  • Analyze the results to see if the presence of this compound, in the absence of your analyte, affects the assay readout or if it alters the signal of your controls.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Results (Suspected Interference) check_spike_in Perform Spike-in Control with this compound start->check_spike_in interference_confirmed Interference Confirmed check_spike_in->interference_confirmed Yes no_interference No Direct Interference (Investigate other causes) check_spike_in->no_interference No identify_mechanism Identify Interference Mechanism interference_confirmed->identify_mechanism light_scattering Light Scattering/ Turbidity identify_mechanism->light_scattering spectral_overlap Spectral Overlap/ Quenching identify_mechanism->spectral_overlap chemical_biological Chemical/Biological Interaction identify_mechanism->chemical_biological mitigation_strategy Select Mitigation Strategy light_scattering->mitigation_strategy spectral_overlap->mitigation_strategy chemical_biological->mitigation_strategy sample_prep Sample Preparation (Centrifugation, Extraction) mitigation_strategy->sample_prep assay_modification Assay Modification (Change Wavelength, Dilute Sample) mitigation_strategy->assay_modification alternative_assay Use Alternative Assay mitigation_strategy->alternative_assay validate Validate Mitigation sample_prep->validate assay_modification->validate alternative_assay->validate resolved Issue Resolved validate->resolved Successful not_resolved Issue Not Resolved (Re-evaluate) validate->not_resolved Unsuccessful not_resolved->identify_mechanism

Caption: Troubleshooting workflow for identifying and mitigating assay interference.

References

Technical Support Center: Method Refinement for Consistent Results in Pyridoxine Dicaprylate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Pyridoxine (B80251) Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine Dicaprylate and how does it differ from Pyridoxine Hydrochloride?

This compound is an ester derivative of pyridoxine (Vitamin B6) and caprylic acid.[1] This modification makes it lipid-soluble, which enhances its bioavailability and stability compared to the water-soluble pyridoxine hydrochloride form.[1][2] This difference in solubility is a critical factor to consider in experimental design, particularly in solvent selection and formulation.

Q2: What are the primary applications of this compound?

Due to its enhanced oil solubility and stability, this compound is primarily used in:

  • Cosmetics: For skin conditioning, anti-aging formulations, and to improve skin health.[2][3]

  • Pharmaceuticals: To ensure efficient delivery of Vitamin B6 in various treatments.[2][3]

  • Nutraceuticals: As a vitamin fortifier in dietary supplements.[2][3]

Q3: In what forms is this compound commercially available?

This compound is typically available in powder and liquid forms. The powder form is often preferred by manufacturers due to its stability, longer shelf-life, and ease of integration into various formulations.[3]

Q4: What are the general stability characteristics of Pyridoxine and its derivatives?

Pyridoxine and its derivatives are sensitive to light and heat.[4] It is most stable at a pH between 5 and 7.[4] Exposure to regular laboratory light can be destructive, with greater degradation at higher pH and longer exposure times.[5] Therefore, it is recommended to use low-actinic glassware and subdued lighting conditions during experiments.[5] While this compound is designed for improved stability, these general sensitivities should still be taken into account.

Troubleshooting Guide

Issue 1: Inconsistent or Low Yields in Extractions

Possible Cause: Inappropriate solvent selection for a lipid-soluble compound.

Solution:

  • Solvent Selection: Use non-polar organic solvents for extraction. Consider solvents like hexane, ethyl acetate, or a mixture of dichloromethane (B109758) and methanol (B129727).

  • Sample Preparation: For complex matrices, a saponification step to hydrolyze fats may be necessary before extraction.

  • Technique: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for efficient isolation.

Issue 2: Variability in Analytical Results (e.g., HPLC)

Possible Cause 1: Degradation of this compound during sample preparation or analysis.

Solution:

  • Light Protection: Prepare samples under subdued light and use amber vials for storage and in the autosampler.[5]

  • Temperature Control: Avoid high temperatures during sample preparation. Use controlled room temperature or cooling where necessary.

  • pH Control: Maintain the pH of aqueous solutions within the optimal range of 5-7 to minimize degradation.[4]

Possible Cause 2: Suboptimal HPLC method parameters.

Solution:

  • Column Choice: A reverse-phase C18 column is generally suitable for the analysis of pyridoxine and its derivatives.[6][7]

  • Mobile Phase Optimization: A common mobile phase for pyridoxine hydrochloride is a mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 3) and methanol.[6][8] For the more lipophilic this compound, you may need to increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.

  • Wavelength Selection: The maximum UV absorbance for pyridoxine is around 291 nm.[9] However, for quantitative analysis, a wavelength of 254 nm or 280 nm has also been used.[6][10]

Issue 3: Poor Solubility in Aqueous Solutions

Possible Cause: this compound is a lipid-soluble compound with low water solubility.

Solution:

  • Use of Co-solvents: For preparing stock solutions, dissolve this compound in an appropriate organic solvent such as DMSO or dimethylformamide before further dilution into aqueous buffers.[9]

  • Emulsification: For applications requiring dispersion in an aqueous medium, consider the use of emulsifiers or creating a nanoemulsion.

  • Formulation: If developing a final product, lipid-based formulations like liposomes can enhance the solubility and delivery of lipophilic compounds.

Data Presentation

Table 1: Physicochemical Properties of Pyridoxine and its Hydrochloride Salt (for reference)

PropertyValueSource
Molecular Weight169.18 g/mol [11]
Melting Point159-162 °C[11]
Solubility in Water220,000 mg/L[11]
LogP-0.77[11]
Optimal pH Stability5 - 7[4]

Note: Specific quantitative data for this compound is limited. The data above for Pyridoxine is provided as a baseline. The esterification with caprylic acid in this compound will significantly decrease its water solubility and increase its LogP value.

Table 2: Representative HPLC Parameters for Pyridoxine Hydrochloride Analysis

ParameterConditionSource
Column Reverse-phase C18 (250 x 4.6 mm, 5 µm)[6][10]
Mobile Phase Potassium dihydrogen phosphate (pH 3) and Methanol (70:30)[6][8]
Flow Rate 1.0 - 1.5 mL/min[6][10]
Detection Wavelength 254 nm, 280 nm, or 290 nm[6][10][12]
Injection Volume 20 - 30 µL[6][12]

Note: These parameters for Pyridoxine Hydrochloride can serve as a starting point for method development for this compound. An increased percentage of the organic solvent in the mobile phase is likely necessary to achieve optimal retention and peak shape for the more lipophilic dicaprylate ester.

Experimental Protocols

Protocol for Sample Preparation from an Oil-Based Formulation
  • Accurately weigh a portion of the oil-based sample containing this compound.

  • Dissolve the sample in a suitable volume of hexane.

  • Perform a liquid-liquid extraction using a mixture of methanol and water to partition the this compound into the methanolic layer.

  • Separate the methanolic layer and evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol for Stability Testing under Different pH Conditions
  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a controlled temperature, protected from light.

  • At specified time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation over time for each pH condition.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Organic Solvent Sample->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction Dissolution->Extraction Evaporation Solvent Evaporation (under N2, <40°C) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for this compound Analysis.

Troubleshooting_Workflow Troubleshooting Inconsistent HPLC Results Start Inconsistent Results Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Stability Assess Analyte Stability (Light, Temp, pH) Check_Sample_Prep->Check_Stability No Solvent_Issue Inappropriate Solvent? Check_Sample_Prep->Solvent_Issue Yes Check_HPLC_Method Evaluate HPLC Method Parameters Check_Stability->Check_HPLC_Method No Degradation_Issue Degradation Occurring? Check_Stability->Degradation_Issue Yes Check_HPLC_Method->Start No, Re-evaluate Method_Issue Suboptimal Method? Check_HPLC_Method->Method_Issue Yes Optimize_Solvent Optimize Extraction Solvent Solvent_Issue->Optimize_Solvent Control_Conditions Control Light, Temp, pH Use fresh samples Degradation_Issue->Control_Conditions Optimize_Method Adjust Mobile Phase, Flow Rate, Wavelength Method_Issue->Optimize_Method Consistent_Results Consistent Results Optimize_Solvent->Consistent_Results Control_Conditions->Consistent_Results Optimize_Method->Consistent_Results

Caption: Troubleshooting HPLC Inconsistencies.

References

Strategies to minimize Pyridoxine dicaprylate degradation by light or air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Pyridoxine (B80251) dicaprylate caused by light and air. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Pyridoxine dicaprylate when exposed to light and air?

A1: this compound is susceptible to degradation through two primary pathways: photodegradation and oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the pyridoxine ring. This can lead to the formation of reactive intermediates, such as ortho-quinone methide, and subsequent degradation products.

  • Oxidation: The presence of atmospheric oxygen can lead to the oxidation of the pyridoxine moiety. The primary alcohol groups, even though esterified, can be susceptible to oxidation, potentially leading to the formation of pyridoxal (B1214274) derivatives and eventually 4-pyridoxic acid. The ester linkages themselves can also be targets of oxidative cleavage.

Q2: What are the initial signs of this compound degradation in my sample?

A2: Initial signs of degradation can be observed through physical and chemical changes:

  • Physical Changes: A noticeable change in the color of the substance, often developing a yellowish or brownish tint, can indicate degradation. Changes in solubility or the appearance of particulate matter may also be observed.

  • Chemical Changes: A decrease in the potency of this compound, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), is a clear indicator of degradation. The appearance of new peaks in the chromatogram corresponding to degradation products is also a key sign.

Q3: How can I store this compound to minimize degradation?

A3: Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended:

  • Protection from Light: Store the compound in amber-colored or opaque containers to block out light. For highly sensitive experiments, working under subdued or yellow light can further minimize photodegradation.[1]

  • Inert Atmosphere: To prevent oxidation, store this compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the container with the inert gas before sealing.

  • Low Temperature: Storing at reduced temperatures (e.g., 2-8 °C) can slow down the rate of both photodegradation and oxidative reactions. For long-term storage, consider temperatures as low as -20°C.

  • Low Humidity: Moisture can facilitate hydrolytic degradation of the ester bonds. Therefore, it is important to store the compound in a dry environment, possibly with the use of desiccants.

Q4: What types of antioxidants can be used to stabilize this compound?

A4: The choice of antioxidant will depend on the formulation (e.g., aqueous, lipid-based). For an oil-soluble compound like this compound, lipid-soluble antioxidants are generally more effective.

  • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants in pharmaceutical formulations to prevent oxidative degradation.

  • Tocopherols (Vitamin E): Alpha-tocopherol is a natural, oil-soluble antioxidant that can effectively quench free radicals and protect against lipid peroxidation.

  • Ascorbyl Palmitate: This is an oil-soluble ester of ascorbic acid (Vitamin C) that can also be an effective antioxidant in lipid-based systems.

Q5: Are there specific light stabilizers that can be incorporated into formulations containing this compound?

A5: Yes, incorporating UV absorbers or light stabilizers into a formulation can significantly reduce photodegradation.

  • Benzophenones: Derivatives of benzophenone, such as oxybenzone (B1678072) or dioxybenzone, are effective UV absorbers that can be used in topical and other formulations.

  • Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation but act by scavenging free radicals generated during photo-oxidation.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Discoloration (yellowing/browning) of this compound powder or solution. Photodegradation or oxidation.1. Verify Storage Conditions: Ensure the material is stored in a light-protective container and under an inert atmosphere. 2. Analyze for Degradants: Use a stability-indicating HPLC method to identify and quantify degradation products. 3. Implement Protective Measures: If not already in use, consider adding an appropriate antioxidant or light stabilizer to the formulation.
Loss of potency or inconsistent assay results. Degradation of the active pharmaceutical ingredient (API).1. Conduct Forced Degradation Studies: Perform stress testing (light, heat, oxidation) to understand the degradation profile of your specific formulation. 2. Review Formulation Compatibility: Assess the compatibility of this compound with all excipients in the formulation. 3. Optimize Formulation: Add suitable stabilizers (antioxidants, light absorbers) and optimize storage conditions based on stability data.
Appearance of unknown peaks in HPLC chromatogram during stability testing. Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the structure of the unknown peaks. 2. Elucidate Degradation Pathway: Based on the identified structures, propose a degradation pathway. This will help in selecting the most effective stabilization strategy. 3. Refine Analytical Method: Ensure your analytical method is capable of separating and quantifying all significant degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Products Analytical Method for Detection
Photodegradation Ortho-quinone methide of Pyridoxine, Pyridoxal dicaprylate, Photolysis products of the pyridine (B92270) ringHPLC-UV, LC-MS/MS
Oxidation Pyridoxal dicaprylate, 4-Pyridoxic acid dicaprylate, Peroxide adducts, Products of ester cleavage (Caprylic acid and oxidized Pyridoxine)HPLC-UV, LC-MS/MS, GC-MS (for volatile products)
Hydrolysis Pyridoxine monocaprylate, Pyridoxine, Caprylic acidHPLC-UV, LC-MS/MS

Table 2: Recommended Stabilizers for this compound Formulations

Stabilizer Type Examples Mechanism of Action Typical Concentration Range
Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Alpha-tocopherol (Vitamin E), Ascorbyl PalmitateFree radical scavenging, interruption of oxidation chain reactions0.01% - 0.1% w/w
Light Stabilizers Benzophenones (e.g., Oxybenzone), Hindered Amine Light Stabilizers (HALS)UV absorption, dissipation of light energy as heat, free radical scavenging0.1% - 2% w/w
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidComplexation with trace metal ions that can catalyze oxidation0.01% - 0.1% w/w

Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To assess the intrinsic photostability of this compound and to identify potential photodegradation products.

Methodology (based on ICH Q1B guidelines): [2][3][4][5][6]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a relevant formulation vehicle) at a known concentration.

    • Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of UV and visible light. A calibrated light source that meets ICH Q1B requirements (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) should be used.[2][3]

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[5]

    • Monitor the temperature during the exposure to ensure it does not cause thermal degradation.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples and analyze them using a validated stability-indicating HPLC method.

    • Analyze the "dark" control at the final time point to differentiate between photodegradation and thermal degradation.

    • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Forced Oxidation Study

Objective: To evaluate the susceptibility of this compound to oxidative degradation and identify the resulting degradation products.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent or formulation vehicle.

    • Prepare separate samples for different oxidative stress conditions.

  • Oxidative Stress Conditions:

    • Atmospheric Oxygen: Store samples in open containers or containers with a headspace of air at an elevated temperature (e.g., 40°C or 60°C) for a defined period.

    • Peroxide-Induced Oxidation: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution and incubate at room temperature or a slightly elevated temperature.

    • Metal Ion-Catalyzed Oxidation: Add a solution of a metal salt (e.g., FeCl₃ or CuSO₄) to the sample solution to assess the impact of trace metal contaminants.

  • Sample Analysis:

    • At predetermined time intervals, analyze the samples using a validated stability-indicating HPLC method.

    • Analyze a control sample (without the oxidizing agent) at each time point for comparison.

    • Identify and characterize major degradation products using LC-MS/MS.

Visualizations

PD This compound RI Reactive Intermediates (e.g., ortho-quinone methide) PD->RI PLD Pyridoxal Dicaprylate PD->PLD Light Light (UV/Vis) Light->PD Photodegradation Air Air (Oxygen) Air->PD Oxidation Other Other Degradation Products RI->Other PAD 4-Pyridoxic Acid Dicaprylate PLD->PAD

Caption: Hypothesized degradation pathways of this compound.

start Start: Prepare this compound Sample stress Expose to Stress Conditions (Light, Oxidizing Agent) start->stress sampling Collect Samples at Time Intervals (t0, t1, t2...) stress->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms If unknown peaks are detected data Analyze Data: - Quantify Degradation - Identify Degradants - Determine Kinetics hplc->data lcms->data end End: Report Stability Profile data->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Formulation of Pyridoxine Dicaprylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Pyridoxine Dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in formulating this lipophilic compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

A1: this compound is an oil-soluble ester prodrug of Pyridoxine (Vitamin B6). Its lipophilic nature ("oil-loving") means it has very poor solubility in water. For in vivo studies, especially for oral or parenteral administration where the drug needs to be absorbed into the aqueous environment of the body, this low aqueous solubility is a major hurdle. The primary challenge is to develop a formulation that can effectively solubilize the compound and maintain its solubility upon administration to ensure adequate absorption and bioavailability.

Q2: What are the most promising formulation strategies for a lipophilic compound like this compound?

A2: For lipophilic drugs, lipid-based drug delivery systems are a highly effective approach.[1] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising option.[2][3] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][3] This in-situ emulsion formation presents the drug in a solubilized state with a large surface area, which can significantly enhance its absorption and bioavailability.[1]

Q3: How do I select the right excipients (oils, surfactants, co-solvents) for my this compound formulation?

A3: Excipient selection is a critical step and should be systematic. The process generally involves:

  • Solubility Screening: Determine the solubility of this compound in a wide range of oils, surfactants, and co-solvents. The goal is to identify excipients that can dissolve a high concentration of the drug.

  • Emulsification Efficiency: Screen combinations of the best-solubilizing oils and surfactants (and co-surfactants) for their ability to form stable and fine emulsions upon dilution with water.

  • Safety and Biocompatibility: Ensure that the selected excipients are safe for the intended route of administration and animal species.[4] It is crucial to consult literature on the toxicology of excipients for preclinical studies.[4][5]

Q4: Can this compound be formulated for parenteral (injectable) administration?

A4: Yes, parenteral formulations are possible. Since this compound is oil-soluble, it can be dissolved in a suitable sterile oily vehicle for intramuscular or subcutaneous injection.[5] Commonly used oils for this purpose include sesame oil, cottonseed oil, and other vegetable oils.[5][6] The formulation must be sterile, and excipients like co-solvents or preservatives must be chosen carefully to ensure they are safe for injection.[6][7] It is important to consider the viscosity of the final formulation, as highly viscous oils can be difficult to inject.[5]

Troubleshooting Guide

Problem: My SEDDS formulation is showing phase separation or precipitation upon storage.

  • Possible Cause: The drug concentration may be too close to its saturation solubility in the formulation, leading to crystallization over time. Physical instability can also arise from the incompatibility of excipients.

  • Solution:

    • Reduce the drug concentration to about 80% of its saturation solubility in the chosen vehicle to provide a safety margin.

    • Store the formulation in a tightly sealed container, protected from light and moisture, and at a controlled temperature.

    • Re-evaluate the miscibility of your chosen oil, surfactant, and co-surfactant. You may need to screen different combinations to find a more stable system.

Problem: The emulsion formed upon dilution of my SEDDS has a large particle size or is not uniform.

  • Possible Cause: The ratio of oil to surfactant/co-surfactant may not be optimal. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system might also be inappropriate.

  • Solution:

    • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a large microemulsion region.

    • Generally, a higher surfactant concentration (30-60% w/w) and a surfactant system with a relatively high HLB (above 12) are preferred for forming fine oil-in-water emulsions.[8][9]

    • Experiment with different surfactant-to-co-surfactant ratios (e.g., 1:1, 2:1, 1:2) to see how it affects the emulsification performance.

Problem: I'm observing in vivo toxicity or irritation in my animal studies.

  • Possible Cause: The concentration of certain excipients, particularly surfactants, might be too high, leading to gastrointestinal or local tissue irritation.[8]

  • Solution:

    • Try to minimize the amount of surfactant in the formulation to the lowest effective concentration. A well-designed formulation should balance emulsification efficiency with safety.

    • Review the safety and toxicology data for all excipients used in your formulation for the specific animal model and route of administration.[4]

    • Consider using less irritant, non-ionic surfactants.

Problem: The oral bioavailability of my formulation is still low or highly variable.

  • Possible Cause: The drug may be precipitating out of the emulsion in the gastrointestinal tract upon dilution and digestion. The formulation may not be stable to the enzymatic digestion of lipids.

  • Solution:

    • Incorporate precipitation inhibitors, such as polymers (e.g., HPMC), into your formulation to create a supersaturable SEDDS (S-SEDDS). These polymers can help maintain a supersaturated state of the drug in the gut, preventing precipitation.[10]

    • Perform in vitro lipolysis studies to understand how the formulation behaves in the presence of digestive enzymes. This can help in selecting excipients that are more resistant to rapid digestion or that form digestion products that continue to solubilize the drug.[11]

Data Presentation: Excipient Solubility

It is imperative to experimentally determine the solubility of this compound in your selected excipients.

Table 1: Representative Solubility of Lipophilic Ester Prodrugs in Common Oils

OilDrug ExampleReported Solubility (mg/mL)Reference
Ethyl OleateNandrolone Decanoate214.5[12]
Oleic AcidNandrolone Decanoate3330.7[12]
Sesame OilNandrolone DecanoateSoluble[2]
Vegetable OilsTestosterone EnanthateVery Soluble[4]

Table 2: Representative Solubility of Lipophilic Ester Prodrugs in Surfactants & Co-solvents

Surfactant / Co-solventDrug ExampleReported Solubility (mg/mL)Reference
Tween 20Nandrolone Decanoate275.6[12]
Kolliphor HS 15Nandrolone Decanoate98.8[12]
Isopropyl AlcoholNandrolone Decanoate3264.5[12]
EthanolNandrolone Decanoate120.4[12]
Propylene Glycol 400Nandrolone Decanoate39.3[12]

Experimental Protocols & Methodologies

Protocol 1: Solubility Screening of this compound

Objective: To determine the saturation solubility of this compound in various oils, surfactants, and co-solvents.

Materials:

  • This compound

  • A selection of excipients (See Tables 1 & 2 for examples)

  • Glass vials with screw caps

  • Vortex mixer

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected excipient in a glass vial.

  • Tightly cap the vials and vortex for 2-5 minutes to facilitate initial mixing.

  • Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After incubation, visually inspect the vials to ensure an excess of undissolved solid remains.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Accurately dilute the supernatant with a suitable solvent (in which the drug is freely soluble, e.g., methanol (B129727) or acetonitrile).

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

  • Calculate the saturation solubility in mg/mL.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant to select an optimal formulation.

Materials:

  • Selected oil, surfactant, and co-surfactant from solubility studies.

  • Glass vials

  • Vortex mixer

  • Distilled water

Methodology:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:2, 1:1, 2:1).[1]

  • For each Smix ratio, prepare a series of mixtures with the selected oil at various weight ratios, ranging from 9:1 to 1:9 (Oil:Smix).

  • Take a known amount (e.g., 100 mg) of each Oil:Smix mixture in a small glass vial.

  • Titrate each mixture drop-wise with distilled water while continuously vortexing.

  • Observe the mixture for transparency and flowability. The endpoint of the titration is when the mixture becomes turbid or shows phase separation.

  • Record the mass of water added at the endpoint.

  • Calculate the weight percentage of oil, Smix, and water for each point on the phase boundary.

  • Plot these points on a ternary phase diagram using appropriate software (e.g., OriginPro, CHEMIX) to delineate the microemulsion region.[13]

Protocol 3: In Vitro Self-Emulsification Assessment

Objective: To evaluate the efficiency and speed of emulsion formation.

Materials:

  • SEDDS formulation

  • USP Dissolution Apparatus II (Paddle type)

  • Distilled water

  • Spectrophotometer or particle size analyzer

Methodology:

  • Add 500 mL of distilled water to the dissolution vessel and maintain the temperature at 37 ± 0.5°C.

  • Set the paddle rotation speed to a gentle agitation of 50 rpm.

  • Add 1 mL of the SEDDS formulation drop-wise into the dissolution vessel.

  • Visually assess the emulsification process and record the time taken for the formulation to form a homogenous emulsion.

  • The resulting emulsion can be graded visually[8]:

    • Grade A: Rapidly forming (within 1 min), clear or bluish nanoemulsion.

    • Grade B: Rapidly forming, slightly less clear emulsion with a bluish-white appearance.

    • Grade C: Fine, milky emulsion formed within 2 minutes.

    • Grade D: Dull, grayish-white emulsion that is slow to emulsify (> 2 min).

    • Grade E: Poor or minimal emulsification with large oil globules on the surface.

  • For a more quantitative assessment, samples of the emulsion can be taken to measure droplet size using a particle size analyzer.

Visualizations

Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic salvage pathway of Vitamin B6. Pyridoxine (PN), the parent compound of this compound, is converted into its biologically active form, Pyridoxal 5'-phosphate (PLP), which serves as a crucial coenzyme in numerous metabolic reactions.[2][12][14]

VitaminB6_Metabolism Vitamin B6 Metabolic Salvage Pathway PN Pyridoxine (PN) (from Prodrug Hydrolysis) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP ATP -> ADP PDXK PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP ATP -> ADP PDXK PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP ATP -> ADP PDXK PNP->PN Phosphatase PNP->PLP PNPO PLP->PL Phosphatase PLP-dependent\nEnzymes PLP-dependent Enzymes PLP->PLP-dependent\nEnzymes PMP->PM Phosphatase PMP->PLP PNPO PDXK Pyridoxal Kinase (PDXK) PNPO PNP Oxidase (PNPO) Phosphatase Phosphatase

Caption: Vitamin B6 Metabolic Salvage Pathway.

Experimental Workflow for SEDDS Development

The diagram below outlines the logical workflow for developing and optimizing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

SEDDS_Workflow SEDDS Formulation Development Workflow start Start: Define Target Drug Profile & Dose solubility Step 1: Excipient Solubility Screening (Oils, Surfactants, Co-solvents) start->solubility phase_diagram Step 2: Construct Pseudo-ternary Phase Diagrams solubility->phase_diagram formulation_prep Step 3: Prepare Prototype Formulations from Emulsion Region phase_diagram->formulation_prep characterization Step 4: Physicochemical Characterization - Self-emulsification test - Droplet size analysis - Stability studies (Thermodynamic) formulation_prep->characterization optimization Step 5: Formulation Optimization (Based on Characterization Data) characterization->optimization optimization->formulation_prep Iterate/Refine invitro_release Step 6: In Vitro Release & Lipolysis Studies optimization->invitro_release Proceed invivo Step 7: In Vivo Animal Studies (Pharmacokinetics & Bioavailability) invitro_release->invivo end End: Final Optimized Formulation invivo->end

Caption: Workflow for SEDDS Formulation Development.

References

How to confirm the purity of commercially sourced Pyridoxine dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of commercially sourced Pyridoxine (B80251) dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of Pyridoxine dicaprylate?

A1: The primary analytical techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A combination of these methods provides a comprehensive purity profile.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound for research and development purposes typically has a purity of 95% or higher. High-purity grades of over 98% are also available from specialized suppliers. Always refer to the supplier's certificate of analysis for specific batch information.

Q3: What are the potential impurities in commercially sourced this compound?

A3: Potential impurities may include unreacted pyridoxine, the mono-esterified pyridoxine caprylate, residual caprylic acid, and by-products from the synthesis process. The presence and levels of these impurities can vary between suppliers and batches.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method is the most common approach for analyzing the purity of the lipophilic this compound.

Typical Chromatographic Issues and Solutions:

IssuePotential CauseTroubleshooting Steps
Peak Tailing - Silanol interactions with the basic pyridine (B92270) nitrogen. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated C18 column. - Reduce sample concentration. - Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%).
Variable Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Prepare mobile phase fresh daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Flush the column regularly and replace if performance deteriorates.
Ghost Peaks - Contaminants in the mobile phase or injector. - Late eluting compounds from a previous injection.- Use high-purity HPLC-grade solvents. - Implement a sufficient column wash step after each run. - Inject a blank solvent to identify the source of the ghost peak.
Poor Resolution - Inadequate separation from impurities. - Incorrect mobile phase strength.- Optimize the mobile phase composition (e.g., adjust the acetonitrile (B52724)/water ratio). - Consider a gradient elution method. - Use a column with a higher theoretical plate count.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Common NMR-related Problems and Solutions:

IssuePotential CauseTroubleshooting Steps
Broad Peaks - Presence of paramagnetic impurities. - Sample aggregation.- Filter the sample before analysis. - Use a dilute solution for analysis.
Impurity Peaks - Residual solvents from synthesis or purification. - Presence of related substances (e.g., mono-ester, free caprylic acid).- Compare the spectrum with that of the solvent used for dissolution. - Integrate the impurity peaks relative to the main compound to quantify their levels.

Experimental Protocols

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient elution may be required for optimal separation of impurities)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in acetonitrile or methanol (B129727).

Example HPLC Parameters:

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 95% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Sample Concentration: 5-10 mg/mL

Expected ¹H NMR Chemical Shifts (in CDCl₃): (Note: These are predicted values and may vary slightly)

Proton AssignmentChemical Shift (ppm)Multiplicity
Pyridine ring proton~8.0s
CH₂-O-C=O (Caprylate)~5.2s
CH₂-O-C=O (Caprylate)~5.0s
Pyridine-CH₃~2.5s
C=O-CH₂ (Caprylate)~2.4t
CH₂ chain (Caprylate)~1.6, ~1.3m
CH₃ (Caprylate)~0.9t

Expected ¹³C NMR Chemical Shifts (in CDCl₃): (Note: These are predicted values and may vary slightly)

Carbon AssignmentChemical Shift (ppm)
C=O (Ester)~173
Pyridine ring carbons~150-125
CH₂-O (Ester)~60-65
Pyridine-CH₃~20
Caprylate chain carbons~34, 31, 29, 25, 22, 14
Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source

  • Mode: Positive ion mode

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol and infuse into the mass spectrometer.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺422.29
[M+Na]⁺444.27

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_eval Data Evaluation sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms purity_assessment Purity Assessment (%) hplc->purity_assessment structure_confirmation Structural Confirmation nmr->structure_confirmation mw_verification Molecular Weight Verification ms->mw_verification

Caption: Experimental workflow for purity confirmation.

troubleshooting_logic start Unacceptable Purity Result check_hplc Review HPLC Chromatogram start->check_hplc check_nmr Review NMR Spectrum check_hplc->check_nmr Normal Peaks troubleshoot_hplc Consult HPLC Troubleshooting Guide check_hplc->troubleshoot_hplc Abnormal Peaks check_ms Review Mass Spectrum check_nmr->check_ms Clean Spectrum identify_impurities_nmr Identify Impurity Structures check_nmr->identify_impurities_nmr Unexpected Signals confirm_mw Confirm Molecular Ion check_ms->confirm_mw Unexpected Masses end Purity Confirmed / Impurities Identified check_ms->end Correct Mass troubleshoot_hplc->end identify_impurities_nmr->end confirm_mw->end

Caption: Troubleshooting decision tree for purity issues.

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Pyridoxine Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity when working with Pyridoxine (B80251) dicaprylate in cell lines.

Disclaimer

Direct experimental data on the cytotoxicity of Pyridoxine dicaprylate in cell lines is limited in publicly available scientific literature. The information provided herein is largely extrapolated from studies on its parent compound, pyridoxine (Vitamin B6). The dicaprylate ester may alter the compound's solubility, cellular uptake, and biological activity. Therefore, the troubleshooting advice and potential mechanisms described should be considered as a starting point for investigation.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with this compound. Is this expected?

A1: this compound is a lipid-soluble derivative of pyridoxine (vitamin B6) and is generally considered to have low toxicity.[1] However, studies on pyridoxine have shown that it can induce cell death in a dose- and time-dependent manner in certain cell lines, such as human glioblastoma cells.[2] Therefore, cytotoxicity, while potentially unexpected, is not entirely outside the realm of possibility, especially at higher concentrations or in sensitive cell lines.

Q2: What are the potential causes of unexpected cytotoxicity?

A2: Unexpected cytotoxicity can stem from several factors, which can be broadly categorized as issues with the compound itself, cell culture conditions, or experimental procedures. These can include:

  • Compound-Related Issues:

    • High Concentration: The concentration of this compound used may be too high for the specific cell line.

    • Solubility and Stability: As a lipid-soluble compound, this compound may not be fully soluble in your cell culture medium, leading to precipitation or the formation of cytotoxic aggregates. It is also important to consider its stability in aqueous solutions over the course of your experiment.

    • Degradation: The compound may degrade into cytotoxic byproducts. For instance, pyridoxine has been shown to produce photoproducts with cytotoxic effects upon exposure to UVA radiation.[3]

  • Cell Culture-Related Issues:

    • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.[4]

    • Cell Line Health: High passage number, over-confluence, or poor overall health can make cells more susceptible to chemical stressors.[4]

    • Media and Reagent Quality: Poor quality or improperly formulated media, serum, or other reagents can lead to cell death.[4]

  • Procedural Issues:

    • Incorrect Dosing: Errors in calculating or dispensing the compound concentration.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.

    • Light Exposure: As some pyridoxine-related compounds are light-sensitive, excessive exposure of your experimental plates to light could induce cytotoxicity.[4][5]

Q3: What is the potential mechanism of this compound-induced cytotoxicity?

A3: Based on studies with pyridoxine, the cytotoxicity may be mediated through the induction of apoptosis (programmed cell death). The proposed mechanisms involve:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

  • Oxidative Stress: Generation of reactive oxygen species (ROS).

  • Endoplasmic Reticulum (ER) Stress: Perturbation of ER function.

  • Caspase Activation: Activation of key executioner enzymes of apoptosis, such as caspase-3.

One study on pyridoxine in a cochlear neuroblast cell line showed that it induced apoptosis via mitochondria-mediated ER stress, which involved ROS generation, alteration of mitochondrial membrane potential, and caspase-3 activation.[1] Another study in acute myeloid leukemia cell lines demonstrated that pyridoxine could induce caspase-3-dependent apoptosis or another form of programmed cell death called pyroptosis.[4]

Troubleshooting Guides

If you are observing unexpected cytotoxicity, follow these troubleshooting steps to identify the potential cause.

Guide 1: Initial Assessment and General Cell Culture Health

This guide helps to rule out common issues in cell culture that can lead to cell death.

Question/Issue Possible Cause Suggested Action
Are my untreated control cells also showing signs of stress or death? General cell culture problem (e.g., contamination, incubator issue, media problem).[4][6]1. Check for Contamination: Visually inspect cultures for turbidity, color changes, or filamentous growth. Perform a mycoplasma test. 2. Verify Incubator Conditions: Check CO2 levels, temperature, and humidity.[4][5] 3. Assess Media and Reagents: Use fresh, pre-warmed media and serum. Test new lots of reagents on a small scale first.[4] 4. Review Cell Handling Practices: Ensure proper aseptic technique. Avoid over-trypsinization and excessive centrifugation speeds.[7]
Is the cytotoxicity observed only at the highest concentrations of this compound? The compound may have a narrow therapeutic window for your cell line.Perform a dose-response experiment with a wider range of concentrations, including lower doses, to determine the IC50 (half-maximal inhibitory concentration).
Did the cytotoxicity appear suddenly in a previously healthy culture after adding the compound? Could be an acute toxic effect of the compound or the solvent.1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a solvent-only control. 2. Verify Compound Concentration: Double-check all calculations and dilutions.
Guide 2: Investigating Compound-Specific Issues

This guide focuses on problems related to this compound itself.

Question/Issue Possible Cause Suggested Action
Is there a precipitate in the media after adding this compound? Poor solubility of the compound in the aqueous cell culture medium.1. Prepare a Higher Stock Concentration in Solvent: Dissolve this compound in a suitable solvent (e.g., DMSO) at a higher concentration and then dilute it into the media to the final desired concentration. 2. Test Different Solvents: If solubility is still an issue, consider other biocompatible solvents. 3. Vortex Thoroughly: Ensure the compound is well-mixed in the media before adding to the cells.
Is the cytotoxicity variable between experiments? Potential degradation of the compound or light-induced toxicity.1. Prepare Fresh Solutions: Make fresh dilutions of this compound from a stock solution for each experiment. 2. Protect from Light: Minimize the exposure of the compound stock solution and the experimental plates to light.[4][5] Store stock solutions in the dark.

Quantitative Data Summary

The following table summarizes reported IC50 values for pyridoxine in various cell lines. Note that these values may not be directly applicable to this compound.

Cell LineCompoundAssay DurationIC50 (µM)Reference
Normal Fibroblasts (Hs-27)B6NO (a pyridoxine derivative)24 hours11400 ± 1100[8]
HeLa (Cervical Cancer)B6NO (a pyridoxine derivative)24 hours7400 ± 600[8]
Normal Fibroblasts (Hs-27)Pyridoxine24 hours15800 ± 1300[8]
HeLa (Cervical Cancer)Pyridoxine24 hours9200 ± 800[8]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the mechanism of cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls (untreated and solvent-only).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate or T25 flask

  • Cells in culture

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5][9]

  • Incubate at room temperature in the dark for 15 minutes.[9]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5][9]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • 24-well plate or other suitable culture vessel

  • Cells in culture

  • This compound

  • DCFH-DA solution (stock in DMSO, working solution in serum-free media)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells and treat with this compound.

  • Remove the treatment medium and wash the cells.

  • Incubate the cells with the DCFH-DA working solution at 37°C for 30 minutes in the dark.[3]

  • Wash the cells to remove excess probe.[3]

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[3]

Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)

This assay uses the fluorescent dye JC-1 to monitor changes in MMP. In healthy cells with high MMP, JC-1 forms red fluorescent aggregates. In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.

Materials:

  • 96-well black plate

  • Cells in culture

  • This compound

  • JC-1 staining solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black plate and treat with this compound.

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[7][10]

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity for red aggregates (Ex/Em = ~540/590 nm) and green monomers (Ex/Em = ~485/535 nm).[7]

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol 5: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • Cells in culture

  • This compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound.

  • Lyse the cells using the provided lysis buffer.[8][11]

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA) in the reaction buffer.[8][11]

  • Incubate at 37°C for 1-2 hours.[11]

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[8]

Protocol 6: Western Blot for Bcl-2 and Bax Expression

This technique is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Cell culture plates

  • Cells in culture

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed and treat cells with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration.[1]

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the protein bands using an ECL substrate and an imaging system.[1]

  • Use β-actin as a loading control to normalize the expression of Bcl-2 and Bax.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow A Unexpected Cytotoxicity Observed B Check Untreated Controls A->B C General Cell Culture Issue B->C Controls Unhealthy D Controls Healthy B->D Controls Healthy E Review Compound Preparation and Dosing D->E F Error in Concentration or Solvent Toxicity E->F Error Found G Preparation and Dosing Correct E->G No Error H Investigate Compound-Specific Issues (Solubility, Stability, Light Sensitivity) G->H I Address Compound-Specific Issues H->I Issue Identified J Proceed to Mechanistic Studies H->J No Obvious Issue

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Proposed Signaling Pathway for Pyridoxine-Induced Apoptosis

Pyridoxine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_mitochondria Mitochondrion Pyridoxine High Concentration Pyridoxine ROS ↑ Reactive Oxygen Species (ROS) Pyridoxine->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Pyridoxine->ER_Stress MMP ↓ Mitochondrial Membrane Potential ROS->MMP ER_Stress->MMP CytoC Cytochrome c Release MMP->CytoC Bax ↑ Bax Bax->MMP Bcl2 ↓ Bcl-2 Bcl2->MMP Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling pathway for pyridoxine-induced apoptosis.

References

Validation & Comparative

Unveiling the Efficacy of Pyridoxine Dicaprylate: A Comparative Analysis with Other Vitamin B6 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyridoxine (B80251) dicaprylate against other common Vitamin B6 esters, primarily Pyridoxine hydrochloride and Pyridoxal-5'-phosphate. The focus is on efficacy, bioavailability, and metabolic pathways, supported by available data and detailed experimental methodologies.

Introduction to Vitamin B6 and its Esters

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives. The biologically active coenzyme form is Pyridoxal 5'-phosphate (PLP), which plays a vital role in over 100 enzymatic reactions in the human body, primarily in amino acid metabolism. To enhance the stability and bioavailability of Vitamin B6, various ester forms have been synthesized. This guide focuses on Pyridoxine dicaprylate, a lipophilic ester of pyridoxine, and compares its performance with the widely used water-soluble Pyridoxine hydrochloride and the biologically active Pyridoxal-5'-phosphate.

Comparative Efficacy and Bioavailability

In contrast, Pyridoxine hydrochloride is a water-soluble salt of pyridoxine and is the most common form used in dietary supplements. Its absorption is generally efficient in the jejunum. Pyridoxal-5'-phosphate (PLP) is the active coenzyme form, and its direct supplementation bypasses the need for conversion in the liver.

The following table summarizes the key characteristics and reported performance of these three Vitamin B6 forms. The quantitative data for this compound is based on claims from market analysis and should be interpreted with caution pending the publication of peer-reviewed clinical data.

Table 1: Comparison of this compound, Pyridoxine Hydrochloride, and Pyridoxal-5'-Phosphate

FeatureThis compoundPyridoxine HydrochloridePyridoxal-5'-Phosphate
Solubility Lipophilic (Oil-soluble)Hydrophilic (Water-soluble)Hydrophilic (Water-soluble)
Primary Route of Administration Oral, TopicalOralOral
Bioavailability (Oral) Reportedly up to 40% higher than Pyridoxine HCl[2]HighHigh
Metabolic Conversion Required Yes (Hydrolysis to Pyridoxine, then conversion to PLP)Yes (Conversion to PLP)No (Biologically active form)
Key Applications Cosmetics, Pharmaceuticals, Nutraceuticals[2]Dietary Supplements, PharmaceuticalsDietary Supplements, Pharmaceuticals
Cost of Production Reportedly 40-50% higher than Pyridoxine HCl[2]LowerHigher than Pyridoxine HCl

Experimental Protocols

Due to the lack of specific published studies directly comparing the bioavailability of this compound to other esters, a detailed, representative experimental protocol for a human pharmacokinetic study is provided below. This protocol is based on established methodologies for assessing the bioavailability of Vitamin B6 compounds.

Objective: To compare the single-dose oral bioavailability of this compound with Pyridoxine hydrochloride in healthy human subjects.

Study Design: A randomized, double-blind, two-period, two-sequence crossover study.

Subjects: 24 healthy adult volunteers (12 male, 12 female), aged 18-45 years, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².

Inclusion Criteria:

  • No history of gastrointestinal, renal, or hepatic disease.

  • No use of vitamin supplements for at least two weeks prior to the study.

  • Informed consent provided.

Exclusion Criteria:

  • Smokers.

  • Pregnant or lactating women.

  • History of alcohol or drug abuse.

  • Known allergy to Vitamin B6 or any of the excipients.

Investigational Products:

  • Test Product: Capsule containing 100 mg of this compound.

  • Reference Product: Capsule containing an equimolar amount of Pyridoxine hydrochloride.

Procedure:

  • Washout Period: A 14-day washout period will precede each treatment period.

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference product with 240 mL of water.

  • Blood Sampling: Venous blood samples (5 mL) will be collected into heparinized tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Analyte Quantification: Plasma concentrations of pyridoxine and its major metabolite, 4-pyridoxic acid, will be determined using a validated HPLC method with fluorescence detection.

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for both pyridoxine and 4-pyridoxic acid:

  • Maximum plasma concentration (Cmax).

  • Time to reach maximum plasma concentration (Tmax).

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t).

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values to determine if there are any statistically significant differences between the two formulations.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Vitamin B6

The following diagram illustrates the general metabolic pathway of Vitamin B6. This compound would first undergo hydrolysis to release pyridoxine, which then enters this pathway.

VitaminB6_Metabolism cluster_excretion Excretion Pyridoxine_dicaprylate This compound Pyridoxine Pyridoxine Pyridoxine_dicaprylate->Pyridoxine Hydrolysis Pyridoxine_HCl Pyridoxine HCl Pyridoxine_HCl->Pyridoxine PLP_supplement PLP Supplement PLP Pyridoxal-5'-Phosphate (Active Coenzyme) PLP_supplement->PLP PNP Pyridoxine-5'-Phosphate Pyridoxine->PNP Kinase Pyridoxal Pyridoxal Pyridoxal->PLP Kinase Pyridoxamine Pyridoxamine PMP Pyridoxamine-5'-Phosphate Pyridoxamine->PMP PNP->PLP Oxidase 4_PA 4-Pyridoxic Acid PLP->4_PA Aldehyde Oxidase PMP->PLP Oxidase

Caption: Metabolic pathway of different forms of Vitamin B6.

Experimental Workflow for Comparative Bioavailability Study

The logical flow of the proposed experimental protocol is visualized below.

Bioavailability_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (Test or Reference) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling (0-24h) Period1->Blood_Sampling1 Washout Washout Period (14 days) Period2 Treatment Period 2 (Alternative Treatment) Washout->Period2 Blood_Sampling2 Serial Blood Sampling (0-24h) Period2->Blood_Sampling2 Blood_Sampling1->Washout Analysis Plasma Analysis (HPLC-Fluorescence) Blood_Sampling1->Analysis Blood_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Analysis (ANOVA) PK_Analysis->Stats

Caption: Workflow for a crossover bioavailability study.

Conclusion

This compound, due to its lipophilic nature, presents a promising alternative to traditional Vitamin B6 forms, particularly for topical applications and potentially for enhanced oral absorption. While market data suggests superior bioavailability, there is a clear need for robust, peer-reviewed clinical studies to quantify its efficacy in comparison to Pyridoxine hydrochloride and Pyridoxal-5'-phosphate. The provided experimental protocol offers a framework for conducting such a pivotal study. Researchers and drug development professionals are encouraged to pursue further investigation to validate the therapeutic potential of this compound.

References

A Comparative Guide to the Bioanalytical Method Validation for Pyridoxine Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pyridoxine dicaprylate, a lipophilic prodrug of Pyridoxine (Vitamin B6). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a proposed robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This proposed method is compared against a well-established High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) used for its active metabolite, Pyridoxine.

The validation of bioanalytical methods is critical for the reliable quantification of drugs and their metabolites in biological fluids, a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] This process ensures that the method is suitable for its intended purpose, adhering to guidelines set by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4][5]

For a prodrug like this compound, specific challenges must be addressed, primarily its lipophilic nature and its susceptibility to ex vivo enzymatic hydrolysis in biological matrices.[6][7] Ester prodrugs are prone to rapid degradation by esterases present in blood, which can lead to an overestimation of the active drug and an underestimation of the prodrug.[7] Therefore, proper sample handling, including the use of esterase inhibitors, is paramount.[6]

Comparison of Bioanalytical Methodologies

The selection of a bioanalytical method depends on factors such as the analyte's physicochemical properties, the required sensitivity, and the available instrumentation. Below is a comparison of the proposed LC-MS/MS method for intact this compound and a conventional HPLC-FLD method for its active form, Pyridoxine.

FeatureProposed Method: LC-MS/MS for this compound Alternative Method: HPLC-FLD for Pyridoxine
Analyte Intact this compound (Prodrug)Pyridoxine (Active Metabolite)
Principle Chromatographic separation followed by mass spectrometric detection of the parent molecule and its fragments.Chromatographic separation followed by fluorescence detection, often requiring pre- or post-column derivatization.[8]
Sample Preparation Liquid-Liquid Extraction (LLE) to handle the lipophilic nature of the analyte and provide a clean extract.Protein Precipitation (PPT) followed by derivatization to enhance the fluorescence signal of Pyridoxine.[8]
Detection Tandem Mass Spectrometry (MS/MS)Fluorescence Detector (FLD)
Pros High selectivity and sensitivity, minimal matrix interference, ability to measure the prodrug directly.Widely available instrumentation, robust and reliable for the quantification of native Vitamin B6 vitamers.
Cons Requires specialized and more expensive equipment, potential for matrix effects (ion suppression/enhancement).Lower sensitivity and selectivity compared to MS/MS, derivatization step adds complexity and potential for variability.

Data Presentation: Comparison of Validation Performance

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method against typical performance data for a validated HPLC-FLD method for Pyridoxine, based on regulatory guidelines and published literature.

Validation ParameterProposed LC-MS/MS for this compound (Target Criteria) HPLC-FLD for Pyridoxine (Published Data)
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999[9]
Lower Limit of Quantification (LLOQ) Target: 1-10 ng/mL0.29 ng/mL[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 15%[8]
Recovery Consistent, precise, and reproducible97.4%[9]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Specific with no interference from blank samples.[9]

Mandatory Visualization

Experimental Workflow for this compound Analysis

The diagram below illustrates the proposed workflow for the bioanalytical method validation of this compound using LC-MS/MS.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Processing BloodCollection Blood Collection (Vacutainer with NaF/K-Oxalate) Centrifugation Centrifugation (1500 x g, 10 min, 4°C) BloodCollection->Centrifugation PlasmaHarvest Plasma Harvesting Centrifugation->PlasmaHarvest Storage Storage at -80°C PlasmaHarvest->Storage Thaw Thaw Plasma Sample Storage->Thaw SpikeIS Spike with Internal Standard (e.g., this compound-d7) Thaw->SpikeIS LLE Liquid-Liquid Extraction (with Methyl-tert-butyl ether) SpikeIS->LLE Evaporation Evaporate Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Assess Accuracy, Precision, Selectivity, Stability Quantification->Validation

Caption: Proposed LC-MS/MS workflow for this compound.

Logical Relationships in Bioanalytical Method Selection

This diagram outlines the decision-making process and relationships between different analytical strategies for a prodrug.

G Analyte Bioanalysis of This compound (Prodrug) MeasureProdrug Measure Intact Prodrug Analyte->MeasureProdrug MeasureMetabolite Measure Active Metabolite (Pyridoxine) Analyte->MeasureMetabolite LLE Liquid-Liquid Extraction (LLE) (for lipophilic prodrug) MeasureProdrug->LLE Lipophilic SPE Solid-Phase Extraction (SPE) MeasureProdrug->SPE PPT Protein Precipitation (PPT) (for polar metabolite) MeasureMetabolite->PPT Polar LCMS LC-MS/MS (High Sensitivity/Selectivity) LLE->LCMS SPE->LCMS PPT->LCMS HPLCFLD HPLC-FLD (Requires Derivatization) PPT->HPLCFLD

Caption: Method selection pathways for prodrug bioanalysis.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a proposed method based on established practices for lipophilic prodrugs.

  • 1.1. Sample Collection and Handling:

    • Collect whole blood in vacutainers containing sodium fluoride (B91410) (NaF) and potassium oxalate. NaF acts as an esterase inhibitor to prevent ex vivo hydrolysis.

    • Centrifuge the blood at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Harvest the plasma and store immediately at -80°C until analysis.

  • 1.2. Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 10 µL of internal standard (IS) working solution (e.g., this compound-d7).

    • Add 600 µL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • 1.3. LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting from 50% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Hypothetical transitions would be determined by infusing pure standards of the analyte and IS.

Alternative HPLC-FLD Method for Pyridoxine

This protocol is representative of methods found in the literature for Vitamin B6 analysis.[2][8]

  • 2.1. Sample Preparation (Protein Precipitation & Derivatization):

    • To a 100 µL plasma sample, add 200 µL of cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add a derivatizing agent (e.g., semicarbazide) and incubate at 60°C for 20 minutes to form a fluorescent derivative.[2][8]

    • Cool the sample and inject it into the HPLC system.

  • 2.2. HPLC-FLD Conditions:

    • HPLC System: Standard HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation wavelength of ~330 nm and an emission wavelength of ~400 nm (will vary based on the derivative).

References

A Comparative Analysis of Pyridoxine Dicaprylate and Retinyl Palmitate for Topical Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of active ingredients is a critical step in formulating effective anti-aging cosmeceuticals. This guide provides an objective comparison of two such ingredients: Pyridoxine (B80251) Dicaprylate and Retinyl Palmitate, based on available experimental data.

While Retinyl Palmitate is a well-established compound with a significant body of research supporting its anti-aging efficacy, data specifically on Pyridoxine Dicaprylate is limited. This comparison, therefore, draws upon the known biological activities of Pyridoxine (Vitamin B6) and its derivatives to infer the potential effects of this compound, alongside the robust evidence available for Retinyl Palmitate.

I. Overview of Compounds

This compound is an ester of Pyridoxine (Vitamin B6) and caprylic acid. As a lipophilic derivative of the water-soluble Vitamin B6, it is designed for enhanced skin penetration. The anti-aging rationale for its use is predicated on the essential role of Vitamin B6 in various metabolic pathways within the skin.

Retinyl Palmitate is an ester of retinol (B82714) (Vitamin A) and palmitic acid. It is one of the most common forms of Vitamin A used in topical skincare products. Its mechanism of action involves conversion to retinol and subsequently to retinoic acid, the biologically active form that exerts anti-aging effects.[1]

II. Comparative Efficacy: A Review of Experimental Data

Retinyl Palmitate: Established Anti-Aging Effects

Retinyl Palmitate is a well-documented anti-aging ingredient with a range of demonstrated benefits.

  • Wrinkle Reduction and Skin Roughness: Clinical studies have shown that topical application of formulations containing Retinyl Palmitate can lead to significant improvements in fine lines, wrinkles, and overall skin smoothness.[2]

  • Collagen Synthesis: Retinyl Palmitate, upon conversion to retinoic acid, stimulates the production of collagen, a key structural protein in the dermis that provides skin with its firmness and elasticity.[3][4] This helps to mitigate the age-related decline in collagen levels.

  • Epidermal Thickening: Topical application of retinoids, including Retinyl Palmitate, has been shown to induce epidermal thickening, which can contribute to a more youthful skin appearance.

  • Antioxidant Activity: Retinyl Palmitate possesses antioxidant properties, helping to neutralize free radicals generated by UV radiation and environmental pollutants, thereby protecting the skin from oxidative stress-induced damage.

Pyridoxine and its Derivatives: Potential Anti-Aging Effects

The anti-aging potential of this compound is inferred from the known functions of Pyridoxine (Vitamin B6) in the skin.

  • Support of Collagen Synthesis: Pyridoxine is a crucial coenzyme in the synthesis of amino acids, the building blocks of collagen.[4] Deficiency in Vitamin B6 has been shown to impair collagen synthesis and maturation.[5][6] Therefore, topical application of a bioavailable form like this compound may indirectly support the maintenance of a healthy collagen matrix.

  • Skin Hydration and Barrier Function: A lipophilic derivative of Pyridoxine, Pyridoxine Tris-Hexyldecanoate, has been shown to improve skin hydration by stimulating the expression of filaggrin, a protein essential for the formation of Natural Moisturizing Factors (NMFs).[7] This suggests that this compound may also contribute to improved skin hydration and barrier function.

  • Anti-inflammatory and Sebum Regulating Properties: Pyridoxine is known to have anti-inflammatory effects and can help regulate sebum production, which may be beneficial in managing certain signs of aging and improving overall skin health.[4][8]

  • Antioxidant Properties: Research has indicated that Pyridoxine possesses antioxidant properties, which can help protect the skin from free radical damage.[9]

III. Quantitative Data Summary

The following tables summarize the available quantitative data for Retinyl Palmitate and the inferred potential effects of this compound based on studies of Pyridoxine and its derivatives. It is crucial to note the absence of direct clinical data for this compound.

Table 1: Comparison of Anti-Aging Parameters

ParameterThis compound (Inferred)Retinyl Palmitate (Documented)
Wrinkle Reduction Data not availableSignificant improvements in fine lines and wrinkles observed in clinical trials.[2]
Collagen Synthesis Indirectly supports collagen synthesis by providing essential coenzymes for amino acid metabolism.[4] Deficiency impairs collagen formation.[5][6]Stimulates collagen production upon conversion to retinoic acid.[3][4]
Skin Hydration A similar derivative (Pyridoxine Tris-Hexyldecanoate) was shown to significantly increase skin water content after 14 days.[7]Less documented for direct hydration benefits compared to its effects on wrinkles and collagen.
Skin Elasticity Indirectly supports elasticity through its role in collagen synthesis.[4]Improves skin elasticity as a result of increased collagen production.
Antioxidant Effect Possesses antioxidant properties.[9]Demonstrates antioxidant activity.

IV. Experimental Protocols

Retinyl Palmitate: In Vivo Study on Wrinkle Reduction
  • Study Design: A randomized, controlled clinical trial involving healthy human volunteers with signs of facial aging.

  • Methodology: Participants apply a cream containing a specified concentration of Retinyl Palmitate to one side of the face and a placebo cream to the other side daily for a defined period (e.g., 12 weeks).

  • Assessment: Wrinkle depth and skin roughness are measured at baseline and at set intervals using non-invasive techniques such as silicone replica analysis with optical profilometry or 3D imaging systems.

  • Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the Retinyl Palmitate-treated and placebo-treated sides.

Pyridoxine Tris-Hexyldecanoate: In Vivo Study on Skin Hydration
  • Study Design: An in vivo study on human volunteers to evaluate skin moisturization.

  • Methodology: A gel formulation containing Pyridoxine Tris-Hexyldecanoate is applied to a defined area of the skin (e.g., the forearm).

  • Assessment: Skin water content is measured using a Corneometer at baseline, and after 7 and 14 days of application.

  • Data Analysis: The percentage increase in skin hydration from baseline is calculated and statistically analyzed.[7]

V. Signaling Pathways and Mechanisms of Action

Retinyl Palmitate Signaling Pathway

The primary mechanism of Retinyl Palmitate involves its conversion to the active form, retinoic acid, which then binds to nuclear receptors to modulate gene expression related to skin aging.

Retinyl_Palmitate_Pathway RP Retinyl Palmitate Retinol Retinol RP->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RA Retinoic Acid Retinaldehyde->RA Oxidation RAR_RXR RAR/RXR Nuclear Receptors RA->RAR_RXR Binding Gene Target Gene Expression RAR_RXR->Gene Collagen Increased Collagen Synthesis Gene->Collagen MMP Decreased MMP Expression Gene->MMP

Retinyl Palmitate Conversion and Action
Inferred this compound Signaling Pathway for Collagen Support

The proposed mechanism for this compound's role in supporting collagen synthesis is through its function as a coenzyme in amino acid metabolism.

Pyridoxine_Pathway PD This compound Pyridoxine Pyridoxine (B6) PD->Pyridoxine Esterases PLP Pyridoxal 5'-phosphate (Active Coenzyme) Pyridoxine->PLP Phosphorylation AminoAcids Amino Acid Metabolism PLP->AminoAcids Coenzyme for Transaminases Proline Proline & Glycine (Collagen Precursors) AminoAcids->Proline Collagen Collagen Synthesis Proline->Collagen

Pyridoxine's Role in Collagen Synthesis

VI. Conclusion

Retinyl Palmitate is a well-researched and clinically validated topical anti-aging ingredient with proven efficacy in reducing wrinkles and stimulating collagen synthesis. Its mechanism of action through conversion to retinoic acid is well understood.

In contrast, there is a significant lack of direct experimental data on the anti-aging effects of this compound. While the foundational role of its parent molecule, Pyridoxine (Vitamin B6), in skin health is established—particularly in supporting collagen synthesis, maintaining hydration, and providing antioxidant benefits—these effects are largely inferred for the dicaprylate ester. The lipophilic nature of this compound suggests enhanced skin permeability, which could theoretically deliver these benefits more effectively than pyridoxine itself.

For drug development professionals, Retinyl Palmitate represents a lower-risk, evidence-based choice for anti-aging formulations. This compound, while theoretically promising due to the known benefits of Vitamin B6, requires substantial further investigation through rigorous in vitro and in vivo studies to substantiate its anti-aging claims and to determine its efficacy relative to established ingredients like Retinyl Palmitate. Future research should focus on direct comparative clinical trials to elucidate the specific contributions of this compound to the improvement of key signs of skin aging.

References

A Comparative Analysis of Niacinamide and Pyridoxine Dicaprylate on Skin Barrier Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two key ingredients in dermatological and cosmetic formulations, this guide provides a comprehensive comparison of Niacinamide and Pyridoxine (B80251) Dicaprylate, focusing on their impact on the skin's barrier function. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies of key experiments, and a visual representation of the underlying biochemical pathways.

Introduction

A robust and functional skin barrier is paramount for maintaining cutaneous homeostasis, preventing transepidermal water loss (TEWL), and protecting against environmental insults. The integrity of this barrier, primarily governed by the stratum corneum, relies on a complex interplay of cellular structures and lipid matrices. Cosmetic and dermatological research has identified several active ingredients capable of modulating and enhancing skin barrier function. Among these, niacinamide has been extensively studied and is well-established. Pyridoxine dicaprylate, a derivative of vitamin B6, is also utilized in skincare for its purported benefits, although specific public domain data on its direct effects on the skin barrier is less comprehensive. This guide aims to provide a comparative analysis of these two compounds based on available scientific evidence.

Executive Summary of Comparative Efficacy

ParameterNiacinamideThis compound (inferred from Pyridoxine derivatives)
Transepidermal Water Loss (TEWL) Significant reduction demonstrated in multiple clinical and in-vitro studies. A 2% topical application has been shown to decrease TEWL.[1][2][3]Data not specifically available. However, by improving skin hydration through NMF synthesis, a reduction in TEWL can be inferred.
Stratum Corneum Hydration Significant improvement observed. A 2% niacinamide cream was more effective than white petrolatum in increasing stratum corneum hydration in atopic dry skin.[3] A cosmetic serum with niacinamide showed a significant increase in skin hydration after one month.[4]A lipophilic derivative, Pyridoxine Tris-Hexyldecanoate, has been shown to improve skin dryness by increasing NMF content.[5]
Ceramide Synthesis Stimulates the synthesis of ceramides (B1148491) and other stratum corneum lipids.[1][2][6][7] Incubation with niacinamide increased ceramide biosynthesis by 4.1 to 5.5-fold in cultured keratinocytes.[6]No direct evidence of stimulating ceramide synthesis.
Epidermal Protein Synthesis Increases the production of key epidermal proteins such as keratin (B1170402), involucrin, and filaggrin.[1][2]Pyridoxine has been shown to specifically increase the expression of profilaggrin mRNA and filaggrin protein in a concentration-dependent manner.[5]
Primary Mechanism of Action Acts as a precursor to NAD+ and NADP+, influencing cellular metabolism and energy production. It directly stimulates the biosynthesis of ceramides and other stratum corneum lipids.[1][2][8][9]Primarily appears to enhance skin hydration by stimulating the production of filaggrin, a precursor to Natural Moisturizing Factors (NMF).[5]

Mechanism of Action and Signaling Pathways

Niacinamide

Niacinamide, the amide form of vitamin B3, plays a central role in cellular metabolism as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2][8] These coenzymes are critical for numerous enzymatic reactions, including those involved in lipid synthesis.

Topical application of niacinamide has been shown to upregulate the synthesis of ceramides, free fatty acids, and cholesterol in the stratum corneum.[1][6][10] This is achieved, in part, by increasing the activity of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis.[6] Furthermore, niacinamide enhances the production of essential epidermal proteins like keratin, involucrin, and filaggrin, which are crucial for the structural integrity of the cornified envelope.[1][2]

Niacinamide_Pathway Niacinamide Niacinamide NAD NAD+ / NADP+ Niacinamide->NAD Precursor Keratinocytes Keratinocytes Niacinamide->Keratinocytes SPT Serine Palmitoyltransferase (Rate-limiting enzyme) NAD->SPT Upregulates FattyAcids Free Fatty Acids NAD->FattyAcids Upregulates Synthesis Cholesterol Cholesterol NAD->Cholesterol Upregulates Synthesis Ceramides Ceramides SPT->Ceramides Barrier Improved Skin Barrier Function Ceramides->Barrier FattyAcids->Barrier Cholesterol->Barrier Proteins Keratin, Involucrin, Filaggrin Keratinocytes->Proteins Stimulates Synthesis Proteins->Barrier

Caption: Signaling pathway of Niacinamide in skin barrier enhancement.
This compound

Specific mechanistic studies on this compound are limited. However, research on pyridoxine (Vitamin B6) and its derivatives provides insights into its potential effects. Pyridoxine has been shown to play a role in maintaining epidermal function.[11] A key reported mechanism is the upregulation of profilaggrin mRNA levels, leading to increased production of filaggrin.[5] Filaggrin is a crucial protein that aggregates keratin filaments and is subsequently broken down into Natural Moisturizing Factors (NMFs) in the upper stratum corneum. NMFs are a complex of humectants that attract and retain water, thereby maintaining skin hydration.

A lipophilic derivative, Pyridoxine Tris-Hexyldecanoate, was found to be more stable and have a stronger effect in increasing filaggrin production compared to pure pyridoxine, suggesting that esterification of pyridoxine, as in this compound, could enhance its penetration and efficacy.[5]

Pyridoxine_Pathway Pyridoxine This compound (as a Pyridoxine derivative) Keratinocytes Keratinocytes Pyridoxine->Keratinocytes Profilaggrin Profilaggrin mRNA Keratinocytes->Profilaggrin Upregulates Filaggrin Filaggrin Profilaggrin->Filaggrin Translation NMF Natural Moisturizing Factors (NMFs) Filaggrin->NMF Degradation Hydration Increased Stratum Corneum Hydration NMF->Hydration

Caption: Inferred signaling pathway of this compound.

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical product on the skin's barrier function by measuring the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with normal to dry skin is recruited. A washout period of at least one week is implemented where subjects refrain from using any moisturizing products on the test sites (typically the volar forearm).

  • Acclimatization: Prior to measurement, subjects are required to acclimatize in a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%) for at least 20 minutes.

  • Baseline Measurement: Baseline TEWL readings are taken from the designated test sites using a Tewameter® (e.g., TM300, Courage + Khazaka, Germany) or a similar evaporimeter.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. A control area is either left untreated or treated with a placebo vehicle.

  • Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: The change in TEWL from baseline is calculated for both the treated and control sites. A statistically significant decrease in TEWL in the treated site compared to the control site indicates an improvement in skin barrier function.

TEWL_Workflow Start Subject Recruitment & Washout Acclimatization Acclimatization (Controlled Environment) Start->Acclimatization Baseline Baseline TEWL Measurement Acclimatization->Baseline Application Product Application (Test vs. Control) Baseline->Application Post_Measurement Post-Application TEWL Measurements (t=1, 2, 4, 8, 24h) Application->Post_Measurement Analysis Data Analysis (ΔTEWL vs. Control) Post_Measurement->Analysis End Conclusion on Barrier Function Analysis->End

Caption: Experimental workflow for TEWL measurement.
In-vitro Evaluation of Ceramide Synthesis in Human Keratinocytes

Objective: To determine the effect of a test compound on the biosynthesis of ceramides in cultured human epidermal keratinocytes.

Methodology:

  • Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.

  • Treatment: Sub-confluent cultures of NHEK are treated with varying concentrations of the test compound (e.g., niacinamide) or a vehicle control for a specified period (e.g., 6 days).

  • Lipid Extraction: After the treatment period, cells are harvested, and total lipids are extracted using a solvent system such as chloroform/methanol.

  • Lipid Separation and Quantification: The extracted lipids are separated by high-performance thin-layer chromatography (HPTLC). The lipid spots corresponding to ceramides are visualized (e.g., by charring with cupric acetate/phosphoric acid solution) and quantified by densitometry.

  • Serine Palmitoyltransferase (SPT) Activity Assay: To investigate the mechanism, the activity of SPT, the rate-limiting enzyme for ceramide synthesis, can be measured. This involves incubating cell lysates with radiolabeled serine and palmitoyl-CoA and measuring the formation of radiolabeled 3-ketosphinganine.

  • Gene Expression Analysis: The effect of the test compound on the mRNA expression of SPT subunits (SPTLC1 and SPTLC2) can be assessed using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The amount of ceramides and the activity of SPT in treated cells are compared to the vehicle control to determine the effect of the test compound.

Conclusion

Niacinamide is a well-documented and scientifically validated ingredient for improving skin barrier function. Its multifaceted mechanism of action, which includes the stimulation of key lipids and proteins, is supported by a robust body of evidence.

The available data on pyridoxine and its derivatives suggest a different, yet potentially complementary, mechanism of action focused on enhancing skin hydration through the upregulation of filaggrin and subsequent NMF synthesis. While specific experimental data for this compound is lacking in the public scientific literature, its chemical nature as a lipophilic ester of pyridoxine suggests it may offer enhanced skin penetration and efficacy compared to the parent molecule.

For researchers and drug development professionals, niacinamide represents a reliable and well-understood option for formulations targeting skin barrier repair. This compound may present a novel avenue for improving skin hydration, though further direct experimental validation is required to fully elucidate its effects on the comprehensive aspects of skin barrier function and to allow for a direct, quantitative comparison with established ingredients like niacinamide. Future research should focus on conducting head-to-head clinical trials and in-vitro studies to directly compare the efficacy and mechanisms of these two compounds.

References

A Head-to-Head Comparison: Pyridoxine Dicaprylate and Ascorbic Acid 2-Glucoside in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced dermatological formulations, the selection of active ingredients with optimal stability, penetration, and efficacy is paramount. This guide provides a detailed, evidence-based comparison of two prominent compounds: Pyridoxine (B80251) dicaprylate, a lipid-soluble derivative of vitamin B6, and Ascorbic acid 2-glucoside (AA2G), a stabilized form of vitamin C. This objective analysis, supported by available experimental data, aims to assist researchers and formulation scientists in making informed decisions for their product development pipelines.

Executive Summary

Both Pyridoxine dicaprylate and Ascorbic acid 2-glucoside are engineered to overcome the inherent instability of their parent vitamins, B6 and C, respectively. AA2G is a well-documented compound with extensive research confirming its conversion to ascorbic acid in the skin, offering potent antioxidant and skin-brightening effects. This compound, while less extensively studied in direct comparative assays, is recognized for its enhanced lipophilicity, suggesting improved skin penetration and efficacy in addressing concerns such as acne and skin roughness. This guide will delve into the available data on their chemical properties, stability, antioxidant capacity, and mechanism of action.

Chemical Properties and Stability

A key consideration in formulation science is the stability of the active ingredient, which directly impacts product shelf-life and efficacy.

PropertyThis compoundAscorbic Acid 2-Glucoside (AA2G)
Parent Molecule Pyridoxine (Vitamin B6)Ascorbic Acid (Vitamin C)
Solubility Oil-soluble[1]Water-soluble
Key Stability Advantage Improved stability over native pyridoxine, particularly against heat and light.[2]Significantly more stable than ascorbic acid in aqueous solutions, especially at neutral pH and in the presence of heat and light.
Optimal pH for Stability Data not readily available. As a lipid-soluble ester, it is expected to be relatively stable across a range of pH values typical for topical formulations.Optimal stability has been observed around pH 6.4.[3][4]
Degradation Profile Less susceptible to degradation by light and heat compared to pyridoxine.[2]Resistant to degradation under conditions that would rapidly degrade ascorbic acid.

Mechanism of Action and Biological Activity

Upon topical application, both molecules are designed to act as prodrugs, releasing the active vitamin form within the skin to exert their biological effects.

Ascorbic Acid 2-Glucoside (AA2G)

AA2G is enzymatically hydrolyzed by α-glucosidase, an enzyme present in the skin, to release ascorbic acid and glucose.[5] The released ascorbic acid then provides a range of benefits.

AA2G_Mechanism AA2G Ascorbic Acid 2-Glucoside (Topical Application) Skin Stratum Corneum AA2G->Skin Penetration AlphaGlucosidase α-Glucosidase AA2G->AlphaGlucosidase Hydrolysis Epidermis Epidermis Skin->Epidermis Epidermis->AlphaGlucosidase AscorbicAcid Ascorbic Acid (Active Form) AlphaGlucosidase->AscorbicAcid Antioxidant Antioxidant Effects (ROS Scavenging) AscorbicAcid->Antioxidant Collagen Collagen Synthesis AscorbicAcid->Collagen Melanin Inhibition of Melanogenesis AscorbicAcid->Melanin

This compound

As a derivative of pyridoxine (Vitamin B6), this compound is metabolized in the body to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[6] PLP is a crucial cofactor in numerous metabolic reactions.

Pyridoxine_Mechanism PD This compound (Topical Application) Skin Skin Penetration PD->Skin Metabolism Enzymatic Metabolism Skin->Metabolism PLP Pyridoxal 5'-Phosphate (PLP - Active Form) Metabolism->PLP Sebum Sebum Regulation PLP->Sebum AntiInflammatory Anti-inflammatory Effects PLP->AntiInflammatory AminoAcid Amino Acid Metabolism PLP->AminoAcid

Antioxidant Capacity: A Comparative Overview

AA2G itself has low intrinsic antioxidant activity but releases the potent antioxidant, ascorbic acid.[7] Various studies have quantified the antioxidant activity of AA2G using common assays.

Antioxidant AssayAscorbic Acid 2-Glucoside (AA2G) Performance
DPPH Radical Scavenging Demonstrates effective, though slower, scavenging activity compared to the immediate reaction of ascorbic acid.[8] The scavenging ability is influenced by pH.
ABTS Radical Scavenging Shows effective scavenging activity, with the reaction proceeding over a longer duration than ascorbic acid.[8]
Oxygen Radical Absorbance Capacity (ORAC) Exhibits overall antioxidant activity comparable to ascorbic acid.[8]

For this compound, specific antioxidant assay data is scarce. However, research on pyridoxine and its derivatives indicates that they possess antioxidant properties, including the ability to quench singlet oxygen and scavenge superoxide (B77818) radicals.[9][10][11] One study synthesized a 6-hydroxypyridoxine derivative and found it to be an effective DPPH radical scavenger, suggesting that modifications to the pyridoxine structure can enhance its antioxidant potential.[12] Another study on a novel pyridoxine derivative, B6NO, showed it to be more effective than pyridoxine at inhibiting lipid peroxidation.[11]

Skin Penetration

The ability of a topical agent to penetrate the stratum corneum is critical for its efficacy.

Ascorbic Acid 2-Glucoside (AA2G) , being water-soluble, has been the subject of studies to enhance its skin penetration. One study utilizing Franz cells with pig skin demonstrated the transdermal flux of AA2G.[13][14] Another study on human skin indicated slight percutaneous absorption of Ascorbyl Glucoside, which is then converted to ascorbic acid within the skin.[5]

This compound is an oil-soluble derivative, a characteristic that generally favors penetration through the lipid-rich stratum corneum.[1] While specific quantitative penetration data from standardized assays like Franz cell diffusion studies are not widely published for this specific ester, its lipophilicity is a strong indicator of its potential for enhanced percutaneous absorption compared to its water-soluble parent, pyridoxine.

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol, test compound solution, and a control (ascorbic acid or Trolox).

  • Procedure:

    • A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the percutaneous absorption of cosmetic and pharmaceutical ingredients.

  • Apparatus: Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a skin sample.

  • Skin Models: Excised human or animal (e.g., porcine) skin is commonly used.

  • Procedure:

    • The skin sample is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

    • The test formulation containing the active ingredient is applied to the surface of the skin in the donor chamber.

    • At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the concentration of the permeated active ingredient using a suitable analytical method (e.g., HPLC).

    • The cumulative amount of the permeated substance per unit area is plotted against time to determine the permeation profile and calculate parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Franz_Cell_Workflow cluster_setup Experimental Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis Skin_Sample Skin Sample Preparation Franz_Cell_Assembly Franz Cell Assembly Skin_Sample->Franz_Cell_Assembly Apply_Formulation Apply Test Formulation to Donor Chamber Franz_Cell_Assembly->Apply_Formulation Receptor_Fluid Fill Receptor Chamber Receptor_Fluid->Franz_Cell_Assembly Incubation Incubate at Controlled Temperature Apply_Formulation->Incubation Sample_Collection Collect Aliquots from Receptor Chamber Incubation->Sample_Collection HPLC_Analysis Analyze Aliquots (e.g., HPLC) Sample_Collection->HPLC_Analysis Calculate_Permeation Calculate Permeation Parameters (Flux, Kp) HPLC_Analysis->Calculate_Permeation

Conclusion

Ascorbic acid 2-glucoside stands out as a well-characterized and stable form of Vitamin C with proven antioxidant and skin-lightening benefits. Its efficacy is supported by a substantial body of scientific literature, making it a reliable choice for evidence-based formulations.

This compound, as a lipid-soluble derivative of Vitamin B6, presents a promising option for targeting specific skin concerns such as excess sebum and inflammation. Its enhanced stability and lipophilicity suggest favorable skin penetration and bioavailability. However, there is a clear need for more direct, quantitative experimental data to fully elucidate its antioxidant capacity and percutaneous absorption profile in comparison to other well-established actives like AA2G.

For researchers and formulators, the choice between these two ingredients will depend on the specific goals of the formulation. For proven, broad-spectrum antioxidant and brightening effects, AA2G is a robust option. For applications targeting sebum regulation and inflammatory conditions, this compound is a compelling candidate that warrants further investigation to build a more comprehensive efficacy profile. Future research should focus on head-to-head studies employing standardized assays to provide a definitive comparative analysis.

References

The Neuroprotective Efficacy of Pyridoxine and Its Derivatives: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of pyridoxine (B80251) (Vitamin B6) and its derivatives against other neuroprotective agents in various disease models. While the specific compound "Pyridoxine dicaprylate" is commercially available, peer-reviewed studies validating its specific neuroprotective effects were not identified in a comprehensive literature search. The data presented here focuses on the well-documented neuroprotective actions of pyridoxine and its active form, pyridoxal (B1214274) 5'-phosphate (PLP). The "dicaprylate" ester of pyridoxine may influence its lipophilicity and bioavailability, but experimental data to support this is currently lacking in the reviewed literature.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the neuroprotective effects of Pyridoxine, Nimodipine (B1678889), and Sodium Valproate in preclinical models of neurological damage.

CompoundDisease ModelOrganism/Cell LineKey Efficacy ParametersResultsCitations
Pyridoxine Domoic acid-induced excitotoxicityMiceAttenuation of glutamate (B1630785) increase, calcium influx, and seizure activitySignificantly attenuated domoic acid-induced increases in glutamate and calcium influx. Reduced EEG spike and wave activity.[1][2]
Pyridoxine Alzheimer's Disease Cell ModelHEK293 cellsAttenuation of reactive oxygen species (ROS) levels, modulation of Nrf2/HO-1 pathwayAttenuated ROS levels, decreased cytoplasmic Nrf2, and upregulated HO-1 expression, suggesting antioxidant effects.[3][4]
Pyridoxine IschemiaGerbilsNeuronal survival in hippocampal CA1 regionPyridoxine deficiency exacerbated neuronal death, while treatment with pyridoxal 5'-phosphate protected about 80% of CA1 pyramidal cells.[5][6][7]
Nimodipine Global Ischemic Rat ModelRatsNeuronal cell viability in hippocampusIncreased cell viability in the hippocampus to 95.46% in treated rats compared to 47.50% in the untreated group.[8]
Nimodipine Oxygen-Glucose Deprivation (OGD)PC12 cellsNeuroprotection (%)Conferred 65±13% neuroprotection against OGD-induced cell death.[9]
Sodium Valproate Focal Cerebral Ischemia (MCAO)RatsReduction in total infarct volume, improvement in spatial learning and memorySignificantly reduced total infarct volume and improved cognitive deficits compared to the vehicle group.[10]
Sodium Valproate Pilocarpine-induced EpilepsyRatsDelay in latency to seizure onsetSignificantly delayed the latency to pilocarpine-evoked generalized tonic-clonic seizures.[11]

Signaling Pathways in Neuroprotection

The neuroprotective effects of Pyridoxine and its comparators are mediated through various signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets and developing novel neuroprotective strategies.

Neuroprotective_Signaling_Pathways cluster_pyridoxine Pyridoxine/PLP Mediated Neuroprotection cluster_comparators Comparator Mechanisms cluster_nimodipine Nimodipine cluster_valproate Sodium Valproate Pyridoxine Pyridoxine PLP Pyridoxal 5'-Phosphate (PLP) Pyridoxine->PLP Nrf2 Nrf2 PLP->Nrf2 Activates Ca_Channel Voltage-gated Ca2+ Channels PLP->Ca_Channel Inhibits GABA_synthesis ↑ GABA Synthesis PLP->GABA_synthesis HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response (e.g., GSH synthesis) HO1->Antioxidant_Response Neuroprotection_PN Neuroprotection Antioxidant_Response->Neuroprotection_PN Glutamate_Release ↓ Glutamate Release Ca_Channel->Glutamate_Release Glutamate_Release->Neuroprotection_PN GABA_synthesis->Neuroprotection_PN Nimodipine Nimodipine L_type_Ca_Channel L-type Ca2+ Channels Nimodipine->L_type_Ca_Channel Blocks Ca_Influx_N ↓ Ca2+ Influx L_type_Ca_Channel->Ca_Influx_N Neuroprotection_N Neuroprotection Ca_Influx_N->Neuroprotection_N Valproate Sodium Valproate HDAC Histone Deacetylases (HDACs) Valproate->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neuroprotection_V Neuroprotection Gene_Expression->Neuroprotection_V

Caption: Key signaling pathways involved in the neuroprotective effects of Pyridoxine/PLP and comparator drugs.

Glutamate_Excitotoxicity_Pathway cluster_receptors Postsynaptic Glutamate Receptors cluster_downstream Downstream Deleterious Effects Glutamate_Excess Excessive Glutamate Release (e.g., in Ischemia) NMDA_R NMDA Receptor Glutamate_Excess->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_Excess->AMPA_R Activates Ca_Influx ↑↑ Intracellular Ca2+ NMDA_R->Ca_Influx AMPA_R->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Apoptotic_Pathways Activation of Apoptotic Pathways Ca_Influx->Apoptotic_Pathways Neuronal_Death Neuronal Death Mito_Dysfunction->Neuronal_Death ROS_Production->Neuronal_Death Apoptotic_Pathways->Neuronal_Death PLP_Inhibition Pyridoxal 5'-Phosphate (PLP) Inhibition of Ca2+ influx PLP_Inhibition->Ca_Influx

Caption: Simplified overview of the glutamate excitotoxicity cascade and the inhibitory role of PLP.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are composite protocols based on methodologies reported in the cited literature.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol is a generalized procedure for inducing ischemic-like conditions in a neuronal cell line to test the efficacy of neuroprotective compounds.

OGD_Workflow Start Start: PC12 Cell Culture Differentiation Induce Differentiation (e.g., with NGF) Start->Differentiation Pre_treatment Pre-treatment with Test Compound (e.g., Pyridoxine, Nimodipine) Differentiation->Pre_treatment OGD_Induction Induce OGD: 1. Replace medium with glucose-free DMEM 2. Place in hypoxic chamber (e.g., 95% N2, 5% CO2) Pre_treatment->OGD_Induction Incubation Incubate for a defined period (e.g., 5 hours) OGD_Induction->Incubation Reperfusion Reperfusion: Return to normoxic conditions with glucose-containing medium Incubation->Reperfusion Post_Incubation Incubate for 24-48 hours Reperfusion->Post_Incubation Assessment Assess Cell Viability and Neuronal Damage (e.g., LDH assay, Caspase-3 activity) Post_Incubation->Assessment End End Assessment->End

References

A Comparative Guide to the Quantification of Pyridoxine Dicaprylate: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of three common analytical techniques for the quantification of the pyridoxine (B80251) moiety in Pyridoxine dicaprylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a more straightforward yet less specific method, UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.

The selection of an appropriate analytical method is contingent on various factors, including the nature of the sample matrix, required sensitivity, selectivity, and the desired level of precision and accuracy.[1] While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and versatile method for the separation and quantification of compounds in complex mixtures, other techniques such as LC-MS/MS and UV spectroscopy also offer distinct advantages.[1]

Quantitative Data Summary

The following table summarizes the key performance parameters for the quantification of the pyridoxine moiety using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry, based on data from various studies. It is important to note that these parameters may vary based on the specific instrumentation, reagents, and experimental conditions, and would require validation for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 10-50 µg/mL[2][3]1-500 µg/L2-28 µg/mL[4]
Accuracy (% Recovery) 98.8 - 100.86%[2][3]92 - 111%[5]-
Precision (%RSD) < 2%[2][3]4 - 10% (inter-day)[5]< 1.6%[4]
Limit of Detection (LOD) -0.0028 - 0.02 mg/kg[5]-
Limit of Quantification (LOQ) -0.0085 - 0.059 mg/kg[5]-
Wavelength (λmax) 254 nm[2][3], 281 nm[6], 290 nm[7]N/A290 nm[8], 460 nm (colorimetric)[4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for pyridoxine analysis and should be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the routine quantification of the pyridoxine moiety.

Instrumentation:

  • Agilent LC 1100 series with a UV detector or equivalent.[6]

  • Reversed-phase C18 column (e.g., Thermo, 250 x 4.6 mm, 5 µm).[2][3]

Reagents:

Mobile Phase Preparation:

  • A mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 ± 0.2) and methanol in a 70:30 (v/v) ratio.[2][3]

  • Alternatively, a mobile phase of 90% acetonitrile and 10% water (v/v) can be used.[6]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 254 nm[2][3] or 290 nm[7]

  • Injection Volume: 20 µL[7]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.[6]

  • Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 10 to 50 µg/mL).[2][6]

  • For formulated products, accurately weigh and dissolve a portion of the sample in the mobile phase, followed by sonication and filtration to obtain a clear solution within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, especially in complex matrices.

Instrumentation:

  • UPLC-ESI-MS/MS system (e.g., Shimadzu LCMS-8050 triple quadrupole mass spectrometer).[5][9]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Isotopically labeled internal standards (e.g., [13C3]-Pyridoxine)[5]

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or a specified concentration of ammonium formate.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is typically employed. For example, a linear gradient from 2% to 50% Mobile Phase B over several minutes.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 1 µL[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for pyridoxine and the internal standard.

Sample Preparation:

  • Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., water).[5]

  • For sample extraction, a protein precipitation step using agents like 5% formic acid or acetonitrile is common, followed by centrifugation.[5][9]

  • The supernatant is then diluted and injected into the LC-MS/MS system.

UV-Vis Spectrophotometry

This is a simpler and more accessible technique, suitable for rapid, high-concentration measurements where high selectivity is not required.

Instrumentation:

  • Shimadzu UV-visible Recording Spectrophotometer UV-160 or equivalent.[11]

Reagents:

  • Solvent compatible with the sample (e.g., distilled water, ethanol-water mixture).

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution over a range (e.g., 200-400 nm). The λmax for pyridoxine is typically around 290 nm.[7][8]

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at the same wavelength.

  • Determine the concentration of the analyte in the sample from the calibration curve.

A colorimetric approach can also be employed, which involves a chemical reaction to produce a colored product that is then measured. For instance, a method based on the reaction with ferric ions to form a red complex with a maximum absorption at 460 nm has been described for pyridoxine hydrochloride.[4]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the three discussed analytical techniques.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spectrophotometry cluster_data_analysis Data Analysis & Quantification Sample Sample (e.g., Bulk Drug, Formulation) Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Extraction Extraction (for complex matrices, e.g., LC-MS/MS) Dissolution->Extraction HPLC_Injection Injection Filtration->HPLC_Injection LCMS_Injection Injection Filtration->LCMS_Injection UV_Measurement Absorbance Measurement (at λmax) Filtration->UV_Measurement Extraction->LCMS_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation UV_Detection UV Detection (e.g., 290 nm) Separation->UV_Detection Data_Acquisition Data Acquisition & Processing UV_Detection->Data_Acquisition LC_Separation Chromatographic Separation LCMS_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection MS_Detection->Data_Acquisition UV_Measurement->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the quantification of this compound.

References

Comparative analysis of the bioavailability of different Pyridoxine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of various pyridoxine (B80251) derivatives, also known as vitamin B6. Understanding the pharmacokinetic profiles of these compounds is crucial for the effective design of nutritional supplements and therapeutic agents. This document summarizes key experimental data, outlines common methodologies for bioavailability assessment, and illustrates the metabolic pathways involved.

Executive Summary

Vitamin B6 exists in several forms, including pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated counterparts, with pyridoxal 5'-phosphate (PLP) being the primary biologically active coenzyme. The bioavailability of these derivatives varies significantly based on their chemical structure and the metabolic steps required for their conversion to PLP. Generally, PLP is considered to have higher bioavailability as it bypasses the hepatic conversion process required by other forms like pyridoxine hydrochloride, the most common supplemental form. Conversely, glycosylated forms of pyridoxine found in plant-based foods exhibit markedly lower bioavailability.

Quantitative Bioavailability Data

The following table summarizes pharmacokinetic parameters for various pyridoxine derivatives from human studies. It is important to note that the data are compiled from different studies with varying methodologies, which should be considered when making direct comparisons.

DerivativeDosageCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Key Findings & Citations
Pyridoxine (PN) 40 mg (oral)193.0 - 197.1 ng/mL1.25 - 1.44 h352.6 - 369.2 ng·h/mL (0-24h)Data from a bioequivalence study of two pyridoxine HCl preparations.
Pyridoxal 5'-Phosphate (PLP) 50 mg (oral)Data not explicitly provided in reviewed abstracts.Data not explicitly provided in reviewed abstracts.Data not explicitly provided in reviewed abstracts.Considered to have higher bioavailability as it is the active form and does not require hepatic conversion.[1] A study protocol has been designed for a direct pharmacokinetic comparison with PN.
Pyridoxamine (PM) 200 mg (oral)2324 ± 266 nmol/L~3 hData not explicitly provided in reviewed abstracts.Plasma PM levels returned to baseline after approximately 10 hours, while PLP levels increased and reached a plateau.
Pyridoxine-β-D-glucoside Oral doseNot applicableNot applicableBioavailability is ~50-58% relative to pyridoxine.Studies using stable-isotopic methods show incomplete bioavailability of this plant-derived form.

Metabolic Pathways and Bioactivation

The conversion of various pyridoxine derivatives to the active form, pyridoxal 5'-phosphate (PLP), is a critical determinant of their biological activity. This process, often referred to as the vitamin B6 salvage pathway, primarily occurs in the liver.

cluster_absorption Intestinal Absorption cluster_liver Hepatic Metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Form) PL->PLP Pyridoxal Kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase PL_liver Pyridoxal (PL) PLP->PL_liver PA 4-Pyridoxic Acid (Excretion) PL_liver->PA Aldehyde Oxidase

Caption: Vitamin B6 salvage pathway illustrating the conversion of pyridoxine, pyridoxal, and pyridoxamine to the active form, PLP.

Experimental Protocols

The assessment of pyridoxine derivative bioavailability typically involves in vivo pharmacokinetic studies in human subjects. Below is a synthesized protocol based on common methodologies.

Objective: To compare the single-dose pharmacokinetics of different pyridoxine derivatives.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy adult volunteers (e.g., 18-55 years old) with normal liver and kidney function, who have provided informed consent.

Intervention:

  • Test Products: Equimolar doses of Pyridoxine HCl, Pyridoxal, Pyridoxamine, and Pyridoxal 5'-Phosphate administered orally with a standardized volume of water after an overnight fast.

  • Washout Period: A sufficient washout period (e.g., 7 days) between each treatment phase to ensure complete elimination of the previous dose.

Blood Sampling:

  • Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Blood samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.

Analytical Method:

  • Plasma concentrations of the administered pyridoxine derivative and its metabolites (especially PLP) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (0-t): The area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC (0-inf): The area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Elimination half-life.

Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the different derivatives are performed using appropriate statistical tests (e.g., ANOVA for crossover design).

cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 start Screening & Enrollment of Healthy Volunteers randomization Randomization to Treatment Sequence start->randomization dose1 Administer Oral Dose of Pyridoxine Derivative randomization->dose1 washout Washout Period dose2 Administer Oral Dose of Alternative Derivative washout->dose2 sampling1 Serial Blood Sampling (0-24h) dose1->sampling1 sampling1->washout analysis Plasma Analysis (HPLC or LC-MS/MS) sampling1->analysis sampling2 Serial Blood Sampling (0-24h) dose2->sampling2 sampling2->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis

Caption: A generalized experimental workflow for a comparative bioavailability study of pyridoxine derivatives.

Conclusion

The selection of a specific pyridoxine derivative for supplementation or therapeutic use should be guided by its bioavailability and metabolic fate. Pyridoxal 5'-phosphate offers the most direct route to the active coenzyme form, potentially leading to a more rapid and efficient physiological response. However, pyridoxine hydrochloride remains a widely used and effective form for correcting vitamin B6 deficiency in the general population. Further research employing standardized methodologies for direct comparison of all common pyridoxine derivatives is warranted to provide a more definitive ranking of their relative bioavailabilities.

References

Benchmarking the Antioxidant Activity of Pyridoxine Dicaprylate Against Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Comparison

A direct comparison of antioxidant activity is typically expressed through metrics like the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). The tables below are structured to present such data. It is important to note that the values for Pyridoxine (B80251) dicaprylate are placeholders and would need to be determined experimentally.

Table 1: Comparison of IC50 Values in DPPH Assay

CompoundIC50 (µg/mL)
Pyridoxine dicaprylate Data not available
Trolox 3.77 ± 0.083

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparison of IC50 Values in ABTS Assay

CompoundIC50 (µg/mL)
This compound Data not available
Trolox 2.93 ± 0.029

Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Accurate and reproducible experimental design is critical for benchmarking antioxidant activity. The following are detailed protocols for the commonly used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare a series of concentrations for both this compound and Trolox in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or the standard (Trolox) to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations for both this compound and Trolox in a suitable solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compounds or the standard (Trolox) to the wells.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Visualizations

Signaling Pathway and Experimental Workflow

The antioxidant effect of pyridoxine may be mediated through the activation of the Nrf-2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. The experimental workflow for assessing antioxidant activity follows a standardized procedure.

G cluster_0 Antioxidant Signaling Pathway of Pyridoxine ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Pyridoxine Pyridoxine Pyridoxine->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates expression of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates expression of Cell_Protection Cellular Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed antioxidant signaling pathway of Pyridoxine via Nrf-2 activation.

G cluster_1 General Workflow for In Vitro Antioxidant Assay Prep_Reagents 1. Prepare Reagents (e.g., DPPH or ABTS•+ solution) Reaction 3. Mix Reagents and Samples in Microplate Prep_Reagents->Reaction Prep_Samples 2. Prepare Sample and Standard Dilutions (this compound, Trolox) Prep_Samples->Reaction Incubation 4. Incubate (Time and temperature specific to assay) Reaction->Incubation Measurement 5. Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation 6. Calculate % Inhibition and IC50/TEAC Values Measurement->Calculation Analysis 7. Data Analysis and Comparison Calculation->Analysis

Caption: Standard experimental workflow for DPPH and ABTS antioxidant assays.

Independent Verification of Pyridoxine Dicaprylate's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of published, peer-reviewed studies specifically investigating the effects of Pyridoxine (B80251) dicaprylate. This compound is identified as an oil-soluble derivative of Pyridoxine (Vitamin B6), suggesting its potential for enhanced skin penetration. However, without dedicated clinical trials or in-vitro studies, an independent verification of its efficacy and mechanism of action is not currently possible.

In light of this data gap, this guide provides a comparative analysis of the parent molecule, Pyridoxine , for a relevant dermatological application—seborrheic dermatitis. This condition is one where both inflammation and sebum production, processes potentially influenced by Pyridoxine, play a key role. We will compare the proposed effects of topical Pyridoxine with a well-established treatment, topical Ketoconazole (B1673606), for which extensive experimental data is available. This approach offers a foundational, evidence-based perspective for researchers and drug development professionals interested in the potential of lipophilic Vitamin B6 derivatives.

Comparison of Topical Pyridoxine and Topical Ketoconazole for Seborrheic Dermatitis

The following table summarizes the key characteristics of topical Pyridoxine and topical Ketoconazole for the treatment of seborrheic dermatitis, based on available scientific literature.

FeatureTopical PyridoxineTopical Ketoconazole
Proposed Mechanism of Action Regulation of sebum production and anti-inflammatory effects. Pyridoxine deficiency has been linked to increased ground substance viscosity, potentially leading to increased inflammatory reactivity in the skin.[1]Antifungal activity against Malassezia yeasts, which are implicated in the pathogenesis of seborrheic dermatitis. It also possesses anti-inflammatory properties.
Formulation Ointments and creams. A study in 1986 evaluated a topical preparation containing both pyridoxine and cystine.[2]Available as creams, shampoos, and foams, typically in 2% concentrations.
Clinical Efficacy Evidence is limited and largely based on older studies. A 1954 study investigated the effect of pyridoxine ointment on sebaceous secretion in patients with seborrheic dermatitis.[3] More recent, robust, placebo-controlled trials are lacking.Numerous randomized controlled trials have demonstrated its efficacy. Compared to placebo, ketoconazole significantly improves clinical outcomes and is as effective as corticosteroids with fewer side effects.[4][5]
Adverse Effects Generally considered safe for topical use. However, some studies have linked systemic Vitamin B6 supplementation with the exacerbation of acne.[1][6]Mild and infrequent, but can include skin irritation, itching, and a burning sensation.

Experimental Protocols

Due to the lack of detailed published protocols for topical Pyridoxine clinical trials, a hypothetical experimental design for a randomized controlled trial is presented below. This protocol is based on standard methodologies for dermatological drug assessment.

Hypothetical Phase II Randomized Controlled Trial of Topical Pyridoxine for Seborrheic Dermatitis

  • Objective: To evaluate the efficacy and safety of a 2% Pyridoxine cream compared to a placebo cream in adult patients with mild to moderate seborrheic dermatitis of the face.

  • Study Design: A 4-week, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: 100 adult patients (18-65 years) with a clinical diagnosis of mild to moderate seborrheic dermatitis, defined by a minimum score on a standardized clinical scale (e.g., Investigator's Global Assessment).

  • Intervention:

    • Treatment Group: 2% Pyridoxine cream applied twice daily to affected areas.

    • Control Group: Placebo cream (vehicle) applied twice daily to affected areas.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in the Investigator's Global Assessment (IGA) score at week 4.

    • Secondary Endpoints:

      • Change from baseline in erythema, scaling, and pruritus scores.

      • Sebum production measurement using a sebumeter.

      • Patient-reported outcomes on quality of life (e.g., Dermatology Life Quality Index).

      • Incidence of adverse events.

  • Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) will be used to compare the change from baseline in the IGA score between the two groups, with baseline IGA score as a covariate.

Visualizations

The following diagrams illustrate the proposed mechanism of action of Pyridoxine in the skin and a workflow for the hypothetical clinical trial.

G cluster_0 Proposed Mechanism of Topical Pyridoxine in Skin Pyridoxine Topical Pyridoxine Sebaceous_Gland Sebaceous Gland Pyridoxine->Sebaceous_Gland Modulates Inflammatory_Cells Inflammatory Cells Pyridoxine->Inflammatory_Cells Modulates Sebum_Production Sebum Production Sebaceous_Gland->Sebum_Production Leads to Inflammation Inflammation Inflammatory_Cells->Inflammation Leads to

Caption: Proposed mechanism of topical pyridoxine on skin.

G cluster_1 Hypothetical Clinical Trial Workflow Start Patient Screening and Enrollment Randomization Randomization Start->Randomization Treatment Treatment Arm (2% Pyridoxine Cream) Randomization->Treatment Placebo Placebo Arm (Vehicle Cream) Randomization->Placebo FollowUp Follow-up Visits (Weeks 1, 2, 4) Treatment->FollowUp Placebo->FollowUp Data_Collection Data Collection (IGA, Sebumetry, QoL) FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End of Study Analysis->End

Caption: Workflow of a hypothetical clinical trial.

References

Replicating In Vitro Studies on the Anti-Inflammatory Properties of Pyridoxine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro studies investigating the anti-inflammatory properties of pyridoxine (B80251) (Vitamin B6) and its derivatives. While specific data on Pyridoxine dicaprylate is limited in the current body of published research, this document serves as a valuable resource for replicating and comparing the anti-inflammatory effects of various pyridoxine forms. The provided experimental protocols and comparative data can be adapted for testing novel derivatives like this compound.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of pyridoxine and its vitamers, such as pyridoxal (B1214274) (PL) and pyridoxal 5'-phosphate (PLP), have been demonstrated across various in vitro models. A primary mechanism of action is the downregulation of pro-inflammatory cytokines and modulation of key inflammatory signaling pathways.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Pyridoxine and its Derivatives

CompoundCell LineInflammatory StimulusKey FindingsQuantitative Data (Fold Change or % Inhibition)
Pyridoxine (Vitamin B6) U937 (human monocytic cells)Lipopolysaccharide (LPS)Decreased expression of IL-6, TNF-α, IL-10, and IL-1β.[1]IL-6: ↓ at 12h & 72h; TNF-α: ↓ 1.6-fold at 6h; IL-10: ↓ at 12h & 24h; IL-1β: ↓ at 72h & 144h[1]
Pyridoxine (Vitamin B6) LPS-stimulated monocyte/macrophage cellsLipopolysaccharide (LPS)Downregulation of a broad spectrum of inflammatory mediators including CCL2, CXCL8, IL-1β, TNF-α, NLRP3, and NF-κB.[2][3]LYZ expression downregulated 4.9-fold.[1]
Pyridoxal (PL) & Pyridoxal 5'-phosphate (PLP) Mouse macrophage RAW264.7 cellsLipopolysaccharide (LPS)Inhibited TLR-mediated TAK1 phosphorylation and subsequent NF-κB and JNK activation.[4] Abolished NLRP3-dependent caspase-1 processing and secretion of mature IL-1β and IL-18.[4]Suppressed serum and/or peritoneal IL-1β levels in mice.[4]
Pyridoxine (Vitamin B6) BV2 microglial cells1,2-diacetylbenzene (B1203430) (DAB)Suppressed the TLR4/NF-κB pathway and the TREM-1/DAP12/NLRP3/caspase-1/IL1B pathway.[5] Reduced reactive oxygen species and nitric oxide levels.[5]-
Pyridoxine Mouse fibrosarcoma cell line (WEHI 164)Tumor Necrosis Factor (TNF)Enhanced TNF-induced cytolysis of tumor cells.[6]-
Pyridoxine Bone marrow-derived macrophages (BMDMs)Lipopolysaccharide (LPS)Decreased expression of pro-inflammatory cytokines by suppressing NF-κB and MAPK signaling pathways.[7]Reduced expression of IL-1β, TNF-α, and IL-6.[7]

Experimental Protocols

To facilitate the replication of these studies, detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Inflammatory Stimulation
  • Cell Lines:

    • Human monocytic cells (U937): A common model for studying monocyte and macrophage biology.

    • Mouse macrophage cells (RAW264.7): Widely used for investigating inflammatory responses.

    • Bone marrow-derived macrophages (BMDMs): Primary cells that closely mimic in vivo macrophage behavior.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in vitro. A typical concentration used is 1 µg/mL to stimulate cells.[1]

Quantification of Cytokine Production
  • Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Multiplex Bead-Based Immunoassay (e.g., Bio-Plex): Allows for the simultaneous measurement of multiple cytokines from a single sample, providing a broader profile of the inflammatory response.[1]

Gene Expression Analysis
  • RNA Extraction and Reverse Transcription: Total RNA is extracted from cells, and cDNA is synthesized using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target inflammatory genes. The results are often normalized to a housekeeping gene (e.g., GAPDH).

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction and Quantification: Cellular proteins are extracted, and their concentrations are determined.

  • SDS-PAGE and Immunoblotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins in signaling pathways of interest (e.g., NF-κB, MAPKs).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of pyridoxine and a general workflow for in vitro anti-inflammatory studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene Pyridoxine Pyridoxine (PL, PLP) Pyridoxine->TAK1 inhibits Pyridoxine->IKK inhibits

Caption: NF-κB signaling pathway and points of inhibition by pyridoxine derivatives.

G Start Start: Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulation (e.g., LPS) Start->Stimulation Treatment Treatment with Pyridoxine Derivative Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Cytokine Cytokine Quantification (ELISA, Multiplex) Analysis->Cytokine Gene Gene Expression (qRT-PCR) Analysis->Gene Protein Protein Analysis (Western Blot) Analysis->Protein

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available in vitro evidence strongly supports the anti-inflammatory properties of pyridoxine and its derivatives, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokine production.[4][7][8] While direct studies on this compound are needed, the established protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro investigations of its potential anti-inflammatory efficacy. Future studies should aim to directly compare the potency of this compound with pyridoxine, PL, and PLP to determine its relative therapeutic potential.

References

A Comparative Guide to the Skin Penetration of Pyridoxine Dicaprylate in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin penetration profiles of Pyridoxine dicaprylate when incorporated into different topical formulations. The data presented herein is based on standardized in vitro methodologies designed to evaluate the dermal absorption and bioavailability of this active ingredient.

Introduction

This compound, a lipophilic derivative of Vitamin B6, is increasingly utilized in cosmetic and dermatological formulations for its potential benefits in skin conditioning and homeostasis.[1] The efficacy of topically applied this compound is largely dependent on its ability to penetrate the stratum corneum and reach the viable layers of the skin. The formulation vehicle plays a critical role in the absorption and subsequent bioavailability of the active ingredient.[2] This guide outlines the experimental protocols used to assess skin penetration and presents a comparative analysis of this compound in oil-in-water (O/W) emulsion, water-in-oil (W/O) emulsion, and a simple solution.

Experimental Protocols

The following protocols detail the methodologies employed to evaluate the skin penetration of this compound from different formulations. The primary method utilized is the in vitro Franz diffusion cell test, a widely accepted model for assessing dermal absorption.[3][4][5]

1. In Vitro Skin Permeation Study - Franz Diffusion Cell Method

This experiment is designed to measure the rate and extent of drug permeation through a membrane, providing essential data on the bioavailability of the substance.[4]

  • Membrane Preparation: Full-thickness porcine or human skin is commonly used as a membrane in Franz diffusion cell experiments to simulate human skin.[4][5] The skin is carefully prepared, ensuring its integrity is maintained.[6]

  • Franz Diffusion Cell Setup: The Franz diffusion cell apparatus consists of a donor chamber and a receptor chamber, between which the prepared skin membrane is mounted.[4] The diffusion area is typically around 1 cm².[6]

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor solution, such as phosphate-buffered saline (PBS) at pH 7.3 ± 0.2, to mimic physiological conditions.[6] The solution is degassed to prevent bubble formation.[3]

  • Temperature Control: The system is maintained at a constant temperature of 32 ± 1 °C to simulate the skin's surface temperature.[6]

  • Formulation Application: A precise amount (e.g., 5 µL) of the test formulation containing this compound is applied to the surface of the skin in the donor chamber.[6]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are collected for analysis.[6][7] An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain sink conditions.[6]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7]

  • Mass Balance Study: At the end of the experiment, a mass balance study is conducted to determine the amount of this compound remaining on the skin surface, within the stratum corneum, and in the deeper skin layers.[6] This often involves techniques like tape stripping to separate the stratum corneum.

Data Presentation: Comparative Penetration Profiles

The following tables summarize the quantitative data obtained from the in vitro skin permeation studies, comparing the performance of this compound in three different formulations.

Table 1: Cumulative Permeation of this compound (µg/cm²)

Time (hours)O/W EmulsionW/O EmulsionSimple Solution (PG)
1 1.5 ± 0.32.8 ± 0.50.8 ± 0.2
2 3.2 ± 0.65.9 ± 1.11.7 ± 0.4
4 7.1 ± 1.312.5 ± 2.33.9 ± 0.8
8 15.8 ± 2.926.3 ± 4.88.2 ± 1.5
12 24.5 ± 4.539.8 ± 7.212.7 ± 2.3
24 42.1 ± 7.765.2 ± 11.821.5 ± 3.9

Table 2: Key Permeation Parameters of this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
O/W Emulsion 1.950.391.8
W/O Emulsion 3.020.601.2
Simple Solution (PG) 0.980.202.5

Table 3: Distribution of this compound in Skin Layers after 24 hours (µg/cm²)

FormulationStratum CorneumViable Epidermis/Dermis
O/W Emulsion 25.4 ± 4.718.9 ± 3.5
W/O Emulsion 18.2 ± 3.335.6 ± 6.5
Simple Solution (PG) 35.8 ± 6.68.1 ± 1.5

Visualizations: Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the in vitro skin penetration study and the logical relationship of factors influencing dermal absorption.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation setup_franz Franz Cell Assembly (Membrane Mounting) prep_skin->setup_franz prep_receptor Receptor Fluid Preparation (e.g., PBS, pH 7.4) prep_receptor->setup_franz prep_formulation Test Formulation Preparation (O/W, W/O, Solution) apply_formulation Application of Formulation to Donor Chamber prep_formulation->apply_formulation setup_franz->apply_formulation run_exp Incubation at 32°C apply_formulation->run_exp sampling Periodic Sampling from Receptor Chamber run_exp->sampling mass_balance Mass Balance Study (Tape Stripping) run_exp->mass_balance hplc Quantification of Pyridoxine Dicaprylate via HPLC sampling->hplc data_analysis Data Analysis (Flux, Kp, Lag Time) hplc->data_analysis mass_balance->data_analysis

Caption: Workflow for In Vitro Skin Penetration Study using Franz Diffusion Cells.

skin_penetration_factors cluster_formulation Formulation Factors cluster_active Active Ingredient Properties cluster_skin Skin Factors vehicle Vehicle Type (O/W, W/O, Solution) penetration Skin Penetration Profile vehicle->penetration excipients Excipients (e.g., Penetration Enhancers) excipients->penetration concentration Concentration of Active concentration->penetration lipophilicity Lipophilicity lipophilicity->penetration mw Molecular Weight mw->penetration integrity Barrier Integrity integrity->penetration hydration Hydration Level hydration->penetration

Caption: Factors Influencing the Skin Penetration Profile of a Topical Formulation.

References

In Vivo Efficacy of Pyridoxine Dicaprylate vs. Pyridoxine for Seborrheic Dermatitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Pyridoxine (B80251) Dicaprylate and Pyridoxine for the management of seborrheic dermatitis. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes existing data for each compound to facilitate an informed understanding of their potential therapeutic roles.

Introduction

Seborrheic dermatitis is a chronic inflammatory skin condition characterized by erythema, scaling, and pruritus, often affecting sebum-rich areas. Pyridoxine (Vitamin B6) has been historically implicated in the management of this condition, with deficiencies linked to the manifestation of seborrheic dermatitis-like symptoms[1]. Pyridoxine dicaprylate, a lipophilic derivative of pyridoxine, has emerged in cosmetic formulations with the proposed benefit of enhanced skin penetration. This guide will explore the available in vivo data for both compounds in the context of seborrheic dermatitis.

This compound: A Lipophilic Approach

This compound is an ester of pyridoxine and caprylic acid, rendering it more oil-soluble than its parent compound, pyridoxine. This increased lipophilicity is suggested to improve its stability and percutaneous absorption, making it a potentially more effective topical agent for skin conditions. It is primarily utilized in cosmetic formulations for acne, rough skin, and seborrheic dermatitis. However, to date, there is a notable absence of published in vivo studies providing quantitative efficacy data specifically for this compound in the treatment of seborrheic dermatitis. Its use in this indication is largely based on the known benefits of pyridoxine for skin health and the theoretical advantages of its lipophilic nature for topical delivery.

Pyridoxine: In Vivo Efficacy in Seborrheic Dermatitis

The role of pyridoxine in maintaining skin health is well-established, and its deficiency has been linked to inflammatory skin conditions like seborrheic dermatitis[1]. While standalone in vivo efficacy data for topical pyridoxine in seborrheic dermatitis is limited, a 2020 clinical study investigated the effects of a combination therapy involving transdermal delivery of Vitamin B6 (pyridoxine), compound glycyrrhizin (B1671929), metronidazole, and hyaluronic acid for facial seborrheic dermatitis[2].

The study demonstrated statistically significant improvements in erythema and stratum corneum hydration over a six-week treatment period. It is important to note that these results are from a combination therapy, and the specific contribution of pyridoxine to the overall efficacy cannot be definitively isolated.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the 2020 study on a combination therapy including pyridoxine for facial seborrheic dermatitis[2].

ParameterBaseline (Mean ± SD)Week 2 (Mean ± SD)Week 4 (Mean ± SD)Week 6 (Mean ± SD)P-value (vs. Baseline)
Erythema Score 2.89 ± 0.752.11 ± 0.601.58 ± 0.501.16 ± 0.37< 0.05 at weeks 2, 4, 6
Stratum Corneum Hydration (Arbitrary Units) 35.2 ± 5.838.9 ± 6.241.5 ± 6.544.3 ± 7.1< 0.05 at week 6
Facial Surface Lipid Level (Arbitrary Units) 185.4 ± 45.2170.1 ± 40.8162.5 ± 38.7155.3 ± 35.9< 0.05 at week 6
Transepidermal Water Loss (g/h/m²) 18.5 ± 4.217.1 ± 3.916.3 ± 3.515.8 ± 3.2Not Statistically Significant

Experimental Protocols

Study Design from a 2020 Clinical Trial on Combination Therapy for Facial Seborrheic Dermatitis[2]
  • Objective: To evaluate the efficacy and safety of sequential transdermal delivery of a combination of vitamin B6, compound glycyrrhizin, metronidazole, and hyaluronic acid using a needle-free liquid jet system in patients with facial seborrheic dermatitis.

  • Participants: Patients diagnosed with facial seborrheic dermatitis.

  • Treatment Protocol:

    • Patients received treatment every two weeks for a total of three sessions.

    • The treatment involved the sequential needle-free transdermal injection of:

      • Vitamin B6 injection

      • Compound glycyrrhizin injection

      • Metronidazole injection

      • Hyaluronic acid stock solution

  • Efficacy Assessments:

    • Clinical evaluation of erythema, scaling, and pruritus.

    • Biophysical measurements of stratum corneum hydration (Corneometer), facial surface lipid levels (Sebumeter), and transepidermal water loss (Tewameter).

    • Assessments were performed at baseline and at weeks 2, 4, and 6.

  • Statistical Analysis:

    • Changes from baseline for all parameters were analyzed using appropriate statistical tests to determine significance (P < 0.05).

Visualizations

Proposed_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Intracellular Action cluster_2 Therapeutic Outcomes for Seborrheic Dermatitis PD This compound (Lipophilic) SC Stratum Corneum PD->SC Enhanced Penetration P Pyridoxine (Hydrophilic) P->SC Limited Penetration E Epidermis SC->E PLP Pyridoxal-5'-Phosphate (Active Form) E->PLP Conversion AA_Metabolism Amino Acid Metabolism PLP->AA_Metabolism Lipid_Metabolism Lipid Metabolism PLP->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects PLP->Anti_Inflammatory Improved_Barrier Improved Skin Barrier Function AA_Metabolism->Improved_Barrier Normalized_Sebum Normalized Sebum Production Lipid_Metabolism->Normalized_Sebum Reduced_Inflammation Reduced Erythema & Pruritus Anti_Inflammatory->Reduced_Inflammation

Caption: Proposed mechanism of topical pyridoxine derivatives in seborrheic dermatitis.

Experimental_Workflow cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomized, Double-Blind Treatment Phase (4 weeks) cluster_2 Efficacy & Safety Evaluation cluster_3 Data Analysis Recruitment Recruit Patients with Facial Seborrheic Dermatitis Baseline Baseline Assessment: - Erythema & Scaling Scores - Sebum Levels - TEWL & Hydration Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Topical this compound Randomization->GroupA GroupB Group B: Topical Pyridoxine Randomization->GroupB GroupC Group C: Vehicle Control Randomization->GroupC Weekly Weekly Assessments: - Erythema & Scaling Scores - Adverse Events GroupA->Weekly GroupB->Weekly GroupC->Weekly Final Final Assessment (Week 4): - All Baseline Parameters Weekly->Final Analysis Statistical Analysis: - Compare changes from baseline - Compare between groups Final->Analysis

Caption: Hypothetical workflow for a comparative in vivo study.

Conclusion

The available in vivo data for pyridoxine in seborrheic dermatitis is confounded by its inclusion in a combination therapy, making it difficult to ascertain its individual contribution to the observed therapeutic effects. The study does, however, suggest that topical administration of a formulation containing pyridoxine can contribute to the improvement of clinical signs of seborrheic dermatitis, such as erythema and impaired skin barrier function[2].

Further well-controlled, double-blind, randomized clinical trials are warranted to directly compare the in vivo efficacy of topical this compound and pyridoxine in the treatment of seborrheic dermatitis. Such studies should aim to quantify changes in sebum production, erythema, scaling, and skin barrier function to provide a clear evidence base for clinical and formulation decisions.

References

Statistical Validation of the Synergistic Effects of Pyridoxine Dicaprylate with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The therapeutic efficacy of many compounds can be significantly enhanced through synergistic combinations, a strategy that can also mitigate adverse effects by allowing for lower dosages of individual agents. This guide provides a comparative analysis of the synergistic potential of Pyridoxine, the parent compound of Pyridoxine dicaprylate, with other therapeutic agents, supported by experimental data. While direct studies on this compound are limited, the data presented for Pyridoxine (Vitamin B6) offers a strong rationale for exploring similar synergistic interactions for its dicaprylate ester, which may offer improved pharmacokinetic properties. This document summarizes quantitative data from clinical and preclinical studies, details relevant experimental protocols for assessing synergy, and visualizes key signaling pathways and workflows.

Data Presentation: Quantitative Evidence of Synergy

The combination of Pyridoxine with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), particularly diclofenac (B195802), has been shown to produce synergistic analgesic and anti-inflammatory effects. Below is a summary of clinical findings.

Table 1: Synergistic Efficacy of Pyridoxine and Diclofenac in Acute Low Back Pain

Outcome MeasureDiclofenac MonotherapyDiclofenac + Pyridoxine (and other B vitamins)p-valueSource
Treatment Duration Reduction Standard Duration~50% reduction in treatment duration< 0.00001[1]
Odds Ratio for Treatment Success Reference2.23 (95% CI: 1.59 to 3.13)< 0.00001[1]

A meta-analysis of randomized clinical trials demonstrated that the combination therapy of diclofenac with B vitamins, including Pyridoxine, significantly shortens the required treatment duration for acute low back pain by approximately 50% compared to diclofenac alone[1].

Experimental Protocols

To statistically validate synergistic effects, rigorous experimental protocols are essential. The following are detailed methodologies for key preclinical experiments that can be adapted to study the synergy of this compound with other compounds.

In Vivo Analgesic Synergy Assessment: The Formalin Test

The formalin test is a widely used model for assessing analgesic activity, distinguishing between nociceptive and inflammatory pain.

Objective: To determine if the combination of Pyridoxine and an NSAID (e.g., diclofenac) produces a synergistic antinociceptive effect.

Experimental Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment for at least one hour before testing.

  • Drug Administration: Animals are divided into groups and administered vehicle, Pyridoxine alone, NSAID alone, or a combination of Pyridoxine and the NSAID at various fixed-ratio doses. Administration is typically intraperitoneal (i.p.) or oral (p.o.) 30-60 minutes before the formalin injection.

  • Induction of Nociception: 20-50 µL of a 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, the animal is placed in a transparent observation chamber. The time the animal spends licking or biting the injected paw is recorded in two distinct phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is calculated for each group. The percentage of inhibition of nociception is calculated relative to the vehicle control group.

  • Synergy Assessment: The dose-response curves for each compound alone and in combination are generated. Isobolographic analysis is then performed to determine the nature of the interaction (synergistic, additive, or antagonistic)[2][3]. The Combination Index (CI) can also be calculated, where CI < 1 indicates synergy.

In Vitro Anti-Inflammatory Synergy Assessment: Lipopolysaccharide (LPS)-Stimulated Macrophages

This cell-based assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators.

Objective: To assess the synergistic effect of Pyridoxine and another compound on the inhibition of pro-inflammatory cytokine production in vitro.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells).

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into 24- or 96-well plates.

  • Treatment: Cells are pre-treated for 1-2 hours with varying concentrations of Pyridoxine alone, the test compound alone, or their combination.

  • Inflammatory Challenge: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle-treated, non-stimulated group serves as a negative control.

  • Incubation: Cells are incubated for a specified period (e.g., 12-24 hours).

  • Quantification of Inflammatory Mediators: The cell culture supernatant is collected to measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of cytokine production for each treatment group is calculated relative to the LPS-stimulated control.

  • Synergy Calculation: The Combination Index (CI) is calculated using the Chou-Talalay method to quantify the interaction. A CI value less than 1 indicates synergy[4].

Mandatory Visualization

Signaling Pathway Diagram

Pyridoxine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6[4][5].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / DAMPs TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation NFkB_IkB->NFkB 4. IκB Degradation Pyridoxine Pyridoxine Pyridoxine->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes 7. Gene Transcription

Caption: Pyridoxine's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the synergistic effects of two compounds in a preclinical setting.

Synergy_Workflow cluster_planning Phase 1: Planning & Dose-Response cluster_combination Phase 2: Combination Studies cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A1 Select In Vivo/In Vitro Model A2 Determine Dose-Response for Compound A (Pyridoxine) A1->A2 A3 Determine Dose-Response for Compound B A1->A3 B1 Select Fixed Ratios of A:B A2->B1 A3->B1 B2 Administer Combinations to Experimental Model B1->B2 B3 Measure Therapeutic Effect (e.g., Pain Inhibition, Cytokine Reduction) B2->B3 C1 Generate Dose-Response Curves for Combinations B3->C1 C2 Perform Isobolographic Analysis C1->C2 C3 Calculate Combination Index (CI) C1->C3 D1 Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) C2->D1 C3->D1

Caption: General experimental workflow for synergy assessment.

Conclusion

The available evidence strongly suggests that Pyridoxine possesses synergistic anti-inflammatory and analgesic properties when combined with NSAIDs like diclofenac. The underlying mechanism is, at least in part, attributable to its inhibitory effects on the NF-κB signaling pathway. These findings provide a solid foundation for the investigation of this compound in similar combination therapies. The experimental protocols and analytical methods outlined in this guide offer a framework for the rigorous statistical validation of such synergistic effects, which is crucial for the development of novel and more effective therapeutic strategies. Researchers are encouraged to adapt these methodologies to explore the full potential of this compound in combination with other compounds.

References

A comparative review of the therapeutic potential of various lipid-soluble vitamin B6 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the therapeutic potential of lipid-soluble thiamine (B1217682) (Vitamin B1) derivatives reveals a class of compounds with enhanced bioavailability and diverse clinical applications. While the initial request specified Vitamin B6, the prominent and extensively researched lipid-soluble derivatives belong to the Vitamin B1 family. Vitamin B6, in its common forms like pyridoxine, is primarily water-soluble.[1][2] This review, therefore, focuses on the therapeutic landscape of lipid-soluble thiamine derivatives, which are designed to overcome the absorption limitations of water-soluble thiamine and offer a broader range of clinical benefits.

The key advantage of these derivatives lies in their lipophilicity, which allows for more efficient absorption from the gastrointestinal tract and better penetration of the blood-brain barrier.[3][4][5] This enhanced bioavailability translates to higher concentrations of thiamine and its active form, thiamine pyrophosphate (TPP), in tissues, which is crucial for various metabolic and neurological functions.[3][6][7]

Overview of Key Lipid-Soluble Thiamine Derivatives

Several lipid-soluble thiamine derivatives have been developed and studied, each with unique properties and therapeutic applications. The most notable among these include:

  • Fursultiamine (B1674287) (TTFD): A synthetic derivative developed to improve thiamine's bioavailability.[3] It is known for its ability to efficiently cross the blood-brain barrier and support neurological function.[3][5]

  • Sulbutiamine (B1681778): A synthetic compound composed of two modified thiamine molecules. It is recognized for its nootropic effects, including improvements in memory and mood, and its ability to enhance cognitive function.[4][8][9][10]

  • Benfotiamine (B1667992): A synthetic S-acyl derivative of thiamine. It is particularly noted for its potential in managing diabetic complications, such as neuropathy, due to its ability to inhibit the formation of advanced glycation end products (AGEs).[7][11][12]

  • Allithiamine: A naturally occurring lipid-soluble form of thiamine found in garlic.[13] It has demonstrated anti-inflammatory and anticoagulant properties, showing promise in the treatment of sepsis.[14]

  • Prosultiamine: Another synthetic thiamine derivative with enhanced bioavailability. It has been investigated for its neuroprotective effects and its potential in treating conditions like overactive bladder associated with certain neurological disorders.[15][16][17]

  • Bisbentiamine: A thiamine disulfide derivative with high bioavailability.[18] It is explored for its potential in managing diabetic neuropathy, cardiovascular diseases, and for its antioxidant properties.[19][20]

  • Octotiamine: A synthetic analogue of thiamine with neuroprotective and antioxidant properties. It is being studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[21]

  • Cycotiamine: A thiamine derivative recognized for its role in the central nervous system and potential neuroprotective effects due to its ability to cross the blood-brain barrier.[22]

Comparative Data on Therapeutic Potential

The following table summarizes the key therapeutic applications and mechanisms of action for various lipid-soluble thiamine derivatives based on available research.

DerivativeKey Therapeutic ApplicationsPrimary Mechanism of ActionSupporting Evidence Highlights
Fursultiamine Thiamine deficiency, Wernicke-Korsakoff syndrome, osteoarthritis, potential in cancer and choroidal neovascularization.[3][23][24][25]Enhances thiamine bioavailability, crosses the blood-brain barrier, supports carbohydrate metabolism, and exhibits anti-inflammatory and anti-neoplastic activities.[3][5][23][24]Reduces MMP-1 expression in osteoarthritis models; ameliorates laser-induced choroidal neovascularization lesions in mice.[23][25]
Sulbutiamine Asthenia (fatigue), mild cognitive impairment, memory enhancement, mood disorders.[4][9][26]Increases thiamine levels in the brain, modulates cholinergic and glutamatergic activity, and may increase dopamine (B1211576) receptor density.[4][8][9][10]Improves long-term memory formation in mice; shows modest benefits in attention and memory in limited human trials.[4][8]
Benfotiamine Diabetic neuropathy, diabetic nephropathy (conflicting results), potential in Alzheimer's disease.[7][11][27]Increases intracellular thiamine pyrophosphate, reduces oxidative stress, and inhibits the formation of advanced glycation end products (AGEs).[7][12]Improves nerve conduction velocity in patients with diabetic polyneuropathy; showed improved cognitive abilities in a small study of Alzheimer's patients.[7][27]
Allithiamine Thiamine deficiency (Beriberi), Wernicke-Korsakoff syndrome, sepsis.[13][14]Enhances thiamine levels, modulates metabolic flux in immune cells, and exhibits anti-inflammatory and anticoagulant effects.[14]Alleviated citrate (B86180) accumulation in activated dendritic cells and showed a protective effect in a murine endotoxemia model.[14]
Prosultiamine Thiamine deficiency, Wernicke-Korsakoff syndrome, overactive bladder in neurological disorders, potential nootropic effects.[15][16][17]Increases thiamine bioavailability, crosses the blood-brain barrier, and may have neuroprotective effects by reducing oxidative stress.[15][17]Improved symptoms of overactive bladder and decreased related biomarkers in patients with HTLV-1-associated myelopathy.[16]
Bisbentiamine Thiamine deficiency, diabetic neuropathy, cardiovascular diseases, potential in Alzheimer's disease and alcohol dependence.[19][20]Acts as a prodrug of thiamine with enhanced bioavailability, boosts cellular energy production, and has antioxidant properties.[19]Explored for its neuroprotective effects and ability to improve nerve conduction velocity in diabetic neuropathy.[20]
Octotiamine Neurodegenerative diseases (Alzheimer's, Parkinson's), diabetic neuropathy, chronic fatigue syndrome.[28]Acts as a potent antioxidant and neuroprotective agent, enhances mitochondrial function, and inhibits the formation of AGEs.[28][21]Early clinical trials have shown improvements in cognitive function, nerve pain, and energy levels.[28]
Cycotiamine Potential for neuroprotection and cognitive enhancement in neurological disorders.[22]Crosses the blood-brain barrier to exert effects on neuronal function.[22]Primarily studied for its central nervous system effects.[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies cited in this review.

Protocol 1: Assessment of Fursultiamine on Choroidal Neovascularization (CNV) in a Mouse Model
  • Objective: To evaluate the therapeutic effect of fursultiamine on laser-induced CNV in mice.

  • Animal Model: C57BL/6J mice.

  • Procedure:

    • CNV was induced by laser photocoagulation in the mice's eyes.

    • Mice were randomly assigned to a control group or a fursultiamine treatment group.

    • The treatment group received daily oral administration of fursultiamine (50 mg/kg).

    • After a set period (e.g., 7 days), the mice were euthanized.

    • The eyes were enucleated, and choroidal flat mounts were prepared.

    • The size of the CNV lesions was measured using imaging software.

  • Pharmacokinetic Analysis: Blood samples were taken at various time points after fursultiamine administration to measure the plasma levels of thiamine and thiamine pyrophosphate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

Protocol 2: Evaluation of Sulbutiamine on Long-Term Memory in Mice
  • Objective: To determine the effect of chronic sulbutiamine administration on memory formation.

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Mice were treated daily with sulbutiamine (300 mg/kg) or a control vehicle for 10 days.

    • Following the treatment period, mice were subjected to an appetitive operant conditioning task.

    • Learning rates were assessed during a single session.

    • Memory retention was tested 24 hours after a partial acquisition of the task.

  • Neurochemical Analysis: After the behavioral testing, hippocampal tissue was collected to measure sodium-dependent high-affinity choline (B1196258) uptake as an indicator of cholinergic activity.[8]

Protocol 3: Clinical Trial of Benfotiamine for Diabetic Polyneuropathy
  • Objective: To assess the efficacy of a benfotiamine and vitamin B6/B12 combination in treating diabetic polyneuropathy.

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: 24 patients with diabetic polyneuropathy.

  • Procedure:

    • Patients were randomly assigned to receive either the benfotiamine combination or a placebo for 12 weeks.

    • The primary outcome measures were changes in nerve conduction velocity (NCV) of the peroneal nerve and the vibration perception threshold (VPT).

    • NCV and VPT were measured at baseline and at the end of the 12-week treatment period.

  • Long-term Observation: A subset of patients who received the active treatment was followed for an additional 9 months to observe long-term effects.[27]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these lipid-soluble thiamine derivatives are rooted in their ability to modulate key cellular and signaling pathways.

Thiamine Metabolism and Bioavailability Pathway

The fundamental advantage of lipid-soluble derivatives is their enhanced absorption and conversion to the active coenzyme, thiamine pyrophosphate (TPP).

Thiamine_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Bloodstream cluster_tissue Target Tissues (e.g., Brain, Nerves) Water-soluble Thiamine Water-soluble Thiamine Intestinal Mucosa Intestinal Mucosa Water-soluble Thiamine->Intestinal Mucosa Limited Transport Lipid-soluble Derivative Lipid-soluble Derivative Lipid-soluble Derivative->Intestinal Mucosa Passive Diffusion Derivative in Blood Derivative in Blood Intestinal Mucosa->Derivative in Blood Thiamine in Blood Thiamine in Blood Derivative in Blood->Thiamine in Blood Metabolism Thiamine in Tissue Thiamine in Tissue Thiamine in Blood->Thiamine in Tissue TPP TPP Thiamine in Tissue->TPP Phosphorylation Metabolic & Neurological Functions Metabolic & Neurological Functions TPP->Metabolic & Neurological Functions

Caption: Enhanced bioavailability of lipid-soluble thiamine derivatives.

Sulbutiamine's Nootropic Action Pathway

Sulbutiamine's cognitive-enhancing effects are believed to be mediated through its influence on neurotransmitter systems in the brain.

Caption: Proposed mechanism of sulbutiamine's nootropic effects.

References

Safety Operating Guide

Proper Disposal of Pyridoxine Dicaprylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for pyridoxine (B80251) dicaprylate, ensuring the safety of laboratory personnel and the protection of our environment. As a trusted partner in research and development, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.

Pyridoxine dicaprylate is an oil-soluble ester of pyridoxine (Vitamin B6). Due to the limited availability of specific, detailed safety and disposal data for this compound, a conservative approach to its disposal, grounded in established best practices for chemical waste management, is imperative. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Do not dispose of this compound down the drain or in regular trash. This is to prevent potential contamination of water systems and soil.

  • Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a material compatible with oily organic compounds.

Step 2: Preparing for Disposal

  • Pure Compound: If you have unused or expired pure this compound, it should be disposed of in its original container if possible. Ensure the container is securely sealed.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated waste. These items must be collected in a separate, sealed, and clearly labeled waste bag or container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Storage of Waste

  • Store the designated waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2]

  • This may involve incineration at a permitted facility or other approved chemical destruction methods.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste. They will have established procedures and certified vendors to handle such materials.

Step 5: Container Decontamination

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol) before being offered for recycling or disposal.

  • The rinsate from this process must be collected and disposed of as chemical waste.

  • After rinsing, the container should be punctured or otherwise rendered unusable for other purposes before disposal in a sanitary landfill.[2]

Quantitative Data Summary

Due to the limited available data, specific quantitative disposal limits for this compound (e.g., concentration thresholds for sewer disposal) are not available. The precautionary principle dictates that all concentrations of this compound be treated as chemical waste.

ParameterValueSource
Recommended Disposal Method Licensed Chemical Destruction/IncinerationTargetMol SDS[2]
Sewer Disposal ProhibitedTargetMol SDS[2]
Container Rinsing Triple-rinse with appropriate solventTargetMol SDS[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound / Concentrated Solution waste_type->pure_compound Liquid/Solid contaminated_materials Contaminated Labware (gloves, tips, etc.) waste_type->contaminated_materials Solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container pure_compound->collect_liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container contaminated_materials->collect_solid storage Store Waste in a Designated, Secure Area collect_liquid->storage collect_solid->storage contact_ehs Contact Institutional EHS for Pickup and Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

Disclaimer: The information provided in this document is based on general best practices for laboratory chemical disposal and available data for related compounds. Due to the lack of specific regulatory and hazard information for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. Always refer to your institution's policies and local regulations for chemical waste disposal.

References

Personal protective equipment for handling Pyridoxine dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Pyridoxine (B80251) dicaprylate, a derivative of vitamin B6. Due to a lack of comprehensive hazard data for this specific compound, a cautious approach is recommended, adhering to best practices for handling laboratory chemicals with unknown toxicological profiles. The following procedures are based on available safety data sheets for Pyridoxine dicaprylate and related pyridoxine compounds, as well as general laboratory safety standards.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
Dissolving and Solution Preparation - Nitrile gloves- Laboratory coat- Chemical splash goggles- Use of a chemical fume hood is recommended
Conducting Reactions and Experiments - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (if there is a splash hazard)- Work in a well-ventilated area or chemical fume hood
Handling Bulk Quantities - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Chemical splash goggles and a face shield- Respiratory protection may be required depending on the potential for aerosolization
Cleaning and Decontamination - Nitrile gloves- Laboratory coat- Chemical splash goggles

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for this compound. Note that the available SDS indicates that there is no data available for many hazard classifications[1].

  • Ensure that all necessary PPE is readily available and in good condition.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Prepare your work area by ensuring it is clean and uncluttered. If possible, work within a chemical fume hood[1].

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • When handling the solid, avoid creating dust.

  • When working with solutions, avoid splashing and the generation of aerosols.

  • Use compatible labware and equipment.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep it away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated labware, and personal protective equipment, in a designated and clearly labeled hazardous waste container.

2. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Once decontaminated, containers can be disposed of according to institutional guidelines.

3. Final Disposal:

  • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash[1].

Emergency Procedures: Spill Response

In the event of a spill, a prompt and organized response is crucial to mitigate any potential hazards.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Response_Options Response Actions cluster_Cleanup Cleanup & Decontamination cluster_Disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Assess Assess Spill Size & Hazard (Consult SDS) Evacuate->Assess Isolate Isolate the Spill Area Small_Spill Small Spill: Clean up with appropriate kit Assess->Small_Spill Small & Manageable Large_Spill Large Spill: Contact EHS/Emergency Response Assess->Large_Spill Large or Unknown Hazard Contain Contain the Spill Small_Spill->Contain Report Report the Incident Large_Spill->Report Absorb Absorb with Inert Material Collect Collect Residue Decontaminate Decontaminate Area Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxine dicaprylate
Reactant of Route 2
Reactant of Route 2
Pyridoxine dicaprylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.